Chromoionophore VII
Description
Properties
CAS No. |
141754-62-3 |
|---|---|
Molecular Formula |
C45H57N3O5 |
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
InChI Key |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Origin of Product |
United States |
Foundational & Exploratory
Chromoionophore VII (ETH 5350) CAS number and molecular weight
This guide is structured as an advanced technical manual for ETH 5350 , a critical component in optical ion sensing.
CRITICAL DISAMBIGUATION NOTICE: There is a nomenclature conflict in your request.
ETH 5350 is standardly classified as Chromoionophore III . [1][2] * Chromoionophore VII corresponds to ETH 5418 (CAS 141754-62-3).
[3] Given that specific ETH codes are the definitive chemical identifiers in this field, this guide focuses on ETH 5350 (Chromoionophore III) . If you require data on ETH 5418, please verify the ETH number.
Advanced Lipophilic pH Indicator for Ion-Selective Optodes
Chemical Identity & Physicochemical Properties[1][4][5][6][7]
ETH 5350 is a lipophilic, neutral H⁺-selective chromoionophore (pH indicator) derived from benzo[a]phenoxazine. Unlike its predecessor ETH 5294 (Chromoionophore I), ETH 5350 lacks the carbonyl group in its side chain, imparting distinct basicity and lipophilicity profiles suitable for sodium (Na⁺) and potassium (K⁺) sensing in physiological fluids.
Core Specifications
| Property | Specification |
| Common Name | Chromoionophore III |
| ETH Number | ETH 5350 |
| CAS Number | 149683-18-1 |
| Chemical Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine |
| Molecular Formula | C₃₈H₅₅N₃O |
| Molecular Weight | 569.86 g/mol |
| Appearance | Dark blue/purple crystalline solid |
| Solubility | Soluble in THF, Chloroform, Dichloromethane; Insoluble in water |
| pKa (in membrane) | ~11.8 (Dependent on plasticizer/matrix) |
| Absorbance Max (λ) | ~650–660 nm (Protonated); ~500–550 nm (Deprotonated) |
Mechanism of Action: The Co-Extraction Principle
ETH 5350 functions within a bulk optode system. Unlike surface-active dyes, it is dissolved within the bulk of a plasticized polymeric membrane (typically PVC). The signal generation relies on a thermodynamic equilibrium involving the exchange of ions between the aqueous sample and the organic membrane phase.
The Ion-Exchange Equilibrium
In a cation-selective optode (e.g., for Na⁺ detection), the membrane contains:
-
Chromoionophore (C): ETH 5350 (Neutral base).
-
Ionophore (L): Highly selective for the target ion (e.g., Sodium Ionophore X).
-
Lipophilic Anionic Sites (R⁻): e.g., Tetrakis(4-chlorophenyl)borate (TpClPB⁻).[4]
The Mechanism: To maintain electroneutrality within the organic phase, the influx of a proton (H⁺) to protonate the chromoionophore must be coupled with the expulsion of the target cation (M⁺) previously complexed by the ionophore.
Equation:
As the target ion concentration
Visualization of Signaling Pathway
Caption: Thermodynamic exchange mechanism: Proton influx (red) drives target ion efflux (green), shifting the chromoionophore's optical state.
Experimental Protocol: Membrane Fabrication
This protocol describes the fabrication of a sodium-selective optode membrane using ETH 5350.[1][2]
Reagents Required[4][7]
-
Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyl octyl ether (o-NPOE).[5] Note: DOS is preferred for ETH 5350 to minimize leaching.
-
Chromoionophore: ETH 5350 (0.5 – 1.0 wt%).
-
Ionophore: Sodium Ionophore X (or specific target ionophore).
-
Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.
Step-by-Step Workflow
-
Cocktail Preparation: Dissolve the following components in 1.5 mL of THF:
-
PVC: 60 mg
-
Plasticizer (DOS): 120 mg
-
Ionophore: ~2 mg (approx. 10-15 mmol/kg)
-
Additive (KTpClPB): Molar ratio of 0.6 relative to the Ionophore.
-
ETH 5350: ~1 mg (approx. 5-10 mmol/kg).
-
Critical: The molar ratio of Additive to Ionophore must be carefully controlled to ensure optimal response slopes.
-
-
Homogenization: Vortex the mixture for 30 minutes. Ensure ETH 5350 is fully dissolved (no dark particulates visible).
-
Casting:
-
Place a glass ring (20 mm diameter) on a clean, dust-free glass plate.
-
Pour the cocktail into the ring.
-
Cover with a beaker to control evaporation rate (slow evaporation prevents opacity).
-
Allow to dry for 12–24 hours.
-
-
Conditioning: Peel the membrane and punch into 5-8 mm discs. Condition in a buffer solution (pH 7.4) containing the target ion for 2 hours prior to measurement.
Workflow Diagram
Caption: Fabrication workflow for ETH 5350-based optode membranes ensuring homogeneity and stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Response Time | Membrane too thick or plasticizer incompatibility. | Reduce membrane thickness (<5 µm for fast sensors). Switch from NPOE to DOS to lower viscosity. |
| Leaching (Signal Drift) | ETH 5350 solubility in sample. | ETH 5350 is highly lipophilic, but avoid surfactants (e.g., Triton X-100) in the sample buffer as they solubilize the dye. |
| Poor Sensitivity | Incorrect Cation/Proton ratio. | Adjust the pH of the sample buffer. The dynamic range is fixed by the pKa of ETH 5350 and the ionophore constant. |
| Opacity | Water uptake or poor casting. | Ensure THF is dry. Cast in low humidity (<40%). |
References
-
Sigma-Aldrich. Chromoionophore III (ETH 5350) Product Specification. Retrieved from
-
Scientific Laboratory Supplies. Chromoionophore III, Selectophore Data Sheet. Retrieved from
- Bakker, E., et al. (1997). Carrier-Based Optodes for Ion Sensing. Chemical Reviews.
-
Telting-Diaz, M., et al. (2002).[3] Mass-produced ionophore-based fluorescent microspheres. Analytical Chemistry. Retrieved from
-
ResearchGate. Comparison of Chromoionophores I, II, III, and VII. Retrieved from
Sources
- 1. cenmed.com [cenmed.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Chromoionophore VII Selectophore® 141754-62-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorption and Emission Spectra of Chromoionophore VII in Polyvinyl Chloride (PVC) Membranes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the spectral properties of Chromoionophore VII when incorporated into a polyvinyl chloride (PVC) matrix. It is intended to serve as a detailed resource for researchers and professionals engaged in the development of optical sensors, particularly for pH measurements in various scientific and biomedical applications. This document delves into the underlying principles of Chromoionophore VII's spectral response to pH, offers a detailed, field-proven protocol for the preparation of chromoionophore-doped PVC membranes, and provides insights into the critical role of membrane components in optimizing sensor performance.
Introduction: The Significance of Chromoionophore VII in Optical Sensing
Chromoionophore VII, also known as ETH 5418, is a lipophilic derivative of Nile Blue, a class of fluorescent dyes known for their sensitivity to the local environment. Its utility as a pH indicator stems from a distinct, pH-dependent change in its electronic structure, which in turn alters its absorption and emission of light. This property makes it an invaluable tool for optical pH sensing, a technique that offers several advantages over traditional potentiometric methods, including the potential for non-invasive measurements and miniaturization.
The incorporation of Chromoionophore VII into a solid, transparent matrix like PVC is a common strategy for the fabrication of robust and reusable optical sensors.[1][2] The PVC matrix serves not only as a support but also creates a specific microenvironment that influences the chromoionophore's spectral characteristics. Understanding and controlling these interactions are paramount to designing sensors with optimal sensitivity, stability, and response time.
The Spectroscopic Heart of the Sensor: pH-Dependent Absorption and Emission
The functionality of a Chromoionophore VII-based optical sensor is rooted in the reversible protonation and deprotonation of the dye molecule. This chemical transformation leads to significant and predictable shifts in its absorption and, consequently, its emission spectra.
Absorption Spectra: A Tale of Two Forms
In a PVC membrane, Chromoionophore VII exists in two primary states depending on the surrounding pH: a protonated (acidic) form and a deprotonated (basic) form. Each form possesses a unique absorption spectrum:
-
Protonated Form (Acidic Conditions): Under acidic conditions, the chromoionophore molecule accepts a proton, leading to a shift in its electron distribution. This form exhibits a strong absorption maximum in the longer wavelength region of the visible spectrum, typically around 660-670 nm , imparting a blue color to the membrane.
-
Deprotonated Form (Basic Conditions): As the pH increases, the chromoionophore releases its proton. This deprotonated state absorbs light most strongly at a shorter wavelength, generally around 520-550 nm , resulting in a red or purple appearance of the membrane.
This distinct color change provides a clear visual indication of the ambient pH. For quantitative measurements, the change in absorbance at one or both of these wavelengths can be precisely measured using a spectrophotometer.
Emission Spectra: The Fluorescent Response
While absorption spectroscopy provides a robust method for pH determination, fluorescence-based measurements can offer enhanced sensitivity. The emission properties of Chromoionophore VII are also pH-dependent and are intrinsically linked to its absorption characteristics.
Based on the behavior of Nile Blue derivatives, the following fluorescence characteristics are expected for Chromoionophore VII in a PVC membrane:
-
Excitation and Emission in Acidic Conditions: When the chromoionophore is in its protonated form (absorbing around 660-670 nm), it is expected to be weakly fluorescent. Upon excitation near its absorption maximum, it will likely exhibit an emission maximum in the far-red to near-infrared region of the spectrum.
-
Excitation and Emission in Basic Conditions: The deprotonated form (absorbing around 520-550 nm) is generally more fluorescent. Excitation at its absorption maximum is expected to result in a stronger fluorescence emission at a longer wavelength, likely in the orange-to-red region of the spectrum.
The change in fluorescence intensity or the ratio of intensities at two different emission wavelengths can be used for ratiometric pH sensing, which provides a more robust measurement by correcting for variations in dye concentration or light source intensity.
Table 1: Summary of Expected Spectral Properties of Chromoionophore VII in a PVC Membrane
| Form | Condition | Approximate Absorption Maximum (λ_max) | Expected Emission Behavior | Observed Color |
| Protonated | Acidic (Low pH) | 660 - 670 nm | Weak fluorescence in the far-red/near-infrared | Blue |
| Deprotonated | Basic (High pH) | 520 - 550 nm | Stronger fluorescence in the orange-red region | Red/Purple |
Crafting the Sensor: A Detailed Protocol for PVC Membrane Preparation
The performance of a Chromoionophore VII-based optical sensor is critically dependent on the composition and preparation of the PVC membrane. The following protocol provides a robust and reproducible method for fabricating these sensor films.
The Rationale Behind the Reagents
A successful PVC sensor membrane is a carefully balanced cocktail of several key components, each with a specific function:
-
Polyvinyl Chloride (PVC): A high molecular weight, amorphous polymer that provides the structural integrity and optical transparency of the membrane.
-
Plasticizer: A non-volatile organic liquid that is intimately mixed with the PVC to increase its flexibility and reduce its glass transition temperature. This is crucial as it creates a more fluidic microenvironment within the membrane, allowing for the diffusion of ions and the necessary conformational changes of the chromoionophore. The choice of plasticizer is critical as its polarity (dielectric constant) can influence the pKa of the chromoionophore and its spectral properties.[3]
-
Chromoionophore VII: The active sensing element that responds to changes in pH.
-
Solvent: A volatile solvent, typically tetrahydrofuran (THF), is used to dissolve all the components to create a homogenous casting solution. The solvent is then evaporated to leave behind the solid membrane.
Step-by-Step Experimental Protocol
This protocol outlines the preparation of a typical Chromoionophore VII-doped PVC membrane. The ratios of the components can be optimized for specific applications.
Materials:
-
High molecular weight Polyvinyl Chloride (PVC)
-
Plasticizer (e.g., dioctyl phthalate (DOP), dioctyl sebacate (DOS), or 2-nitrophenyl octyl ether (o-NPOE))
-
Chromoionophore VII (ETH 5418)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass plate or other suitable substrate
-
Spin coater (optional, for uniform thickness)
-
Desiccator
Procedure:
-
Prepare the Casting Solution:
-
In a clean, dry glass vial, weigh the desired amounts of PVC, plasticizer, and Chromoionophore VII. A typical starting ratio by weight is approximately 30-33% PVC, 65-68% plasticizer, and 1-2% Chromoionophore VII.
-
Add a sufficient volume of THF to completely dissolve all components. For example, for a total of 100 mg of solid components, 1-2 mL of THF is usually adequate.
-
Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained. This may take several hours.
-
-
Casting the Membrane:
-
Ensure the glass plate substrate is scrupulously clean. This can be achieved by washing with detergent, rinsing with deionized water, and finally with THF, followed by drying in a stream of nitrogen.
-
Pour a controlled volume of the casting solution onto the center of the glass plate.
-
For spin coating: Immediately spin the plate at a set speed (e.g., 500-1000 rpm) for a defined time (e.g., 30-60 seconds) to achieve a uniform film thickness.
-
For solvent casting (without a spin coater): Place the glass plate on a level surface in a dust-free environment with controlled, slow evaporation of the THF. A partially covered petri dish can be used for this purpose.
-
-
Drying and Conditioning:
-
Allow the solvent to evaporate completely. This can take several hours at room temperature. The membrane should appear as a clear, flexible film on the glass plate.
-
For complete removal of residual THF, the membrane can be placed in a desiccator under vacuum for several hours.
-
Before use, the membrane should be conditioned by immersing it in a buffer solution of a known pH for a period of time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Diagram 1: Experimental Workflow for PVC Membrane Preparation
Caption: A diagram illustrating the functional relationships between the key components of the PVC sensor membrane.
Conclusion and Future Perspectives
This technical guide has provided an in-depth exploration of the absorption and emission properties of Chromoionophore VII within a PVC matrix, a system of significant interest for the development of optical pH sensors. The distinct, pH-dependent spectral shifts of this chromoionophore, coupled with the tunable properties of the PVC membrane, offer a versatile platform for a wide range of applications in research, clinical diagnostics, and industrial process monitoring.
Future advancements in this field may focus on the development of novel plasticizers that offer enhanced biocompatibility and reduced leaching, further improving the long-term stability and in-vivo applicability of these sensors. Additionally, the covalent attachment of chromoionophores to the polymer backbone is a promising strategy to completely eliminate dye leaching. As our understanding of the intricate interplay between the chromoionophore and its polymeric microenvironment deepens, so too will our ability to design and fabricate next-generation optical sensors with unprecedented performance and reliability.
References
-
Construction of an optical sensor for molybdenum determination based on a new ionophore immobilized on a polymer membrane. Journal of King Saud University - Science. [Link]
- Design features of optical sensors (optodes) based on selective chromoionophores. Analytica Chimica Acta.
-
A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology. [Link]
-
Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics. Nature Communications. [Link]
-
Tunable Optical Sensing with PVC-Membrane-Based Ion-Selective Bipolar Electrodes. ACS Sensors. [Link]
-
Enhanced Leaching of Plasticizers from Polyvinyl Chloride Plastics Weathered by Simulated Solar Light. ResearchGate. [Link]
-
Water-soluble Nile Blue derivatives: syntheses and photophysical properties. PubMed. [Link]
-
The photophysical properties of Nile red and Nile blue in ordered anisotropic media. ResearchGate. [Link]
- Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Science and Pollution Research.
-
Water-Soluble Nile Blue Derivatives: Syntheses and Photophysical Properties. ResearchGate. [Link]
-
The Environmental Impact of Plasticizer Use in PVC Production. Jinli Chemical. [Link]
- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic
- Supporting Information for Dual-State Efficient Chromophore with pH-Responsive and Solvatofluorochromic Properties Based on an A. Royal Society of Chemistry.
-
Effect of plasticizer content on dielectric constant and adhesive... ResearchGate. [Link]
-
Using new solvatochromic parameters to investigate dye–solvent interactions. Griffith Research Online. [Link]
-
Solvatochromic behavior on the absorption and fluorescence spectra of Rose Bengal dye in various solvents. PubMed. [Link]
-
Effect of plasticizer on the electric-field-induced adhesion of dielectric PVC gels. ResearchGate. [Link]
-
Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets. PMC. [Link]
-
pH-dependent fluorescence of a heterologously expressed Aequorea green fluorescent protein mutant: in situ spectral characteristics and applicability to intracellular pH estimation. PubMed. [Link]
- Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin. International Journal of Electrochemical Science.
-
pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. ResearchGate. [Link]
- Nanostructuring Lipophilic Dyes in Water Using Stable Vesicles – Quatsomes.
-
The fabrication of potentiometric membrane sensors and their applications. ResearchGate. [Link]
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Lipophilicity and Solubility of Chromoionophore VII in Plasticizers: A Guide for Sensor Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of two critical physicochemical properties of Chromoionophore VII (ETH 5418): lipophilicity and solubility, specifically within the context of its application in optical sensors (optodes) and ion-selective electrodes (ISEs). As a fundamental component in many H⁺-selective sensor membranes, the performance and longevity of devices incorporating Chromoionophore VII are intrinsically linked to its behavior within the plasticized polymer matrix. This document offers researchers, scientists, and drug development professionals a synthesis of theoretical principles, field-proven experimental protocols, and practical insights into evaluating and optimizing the interplay between this vital chromoionophore and common membrane plasticizers such as bis(2-ethylhexyl) sebacate (DOS), o-nitrophenyloctyl ether (o-NPOE), and tris(2-ethylhexyl) phosphate (TEHP). By understanding the causality behind experimental choices and the impact of these properties on sensor function, developers can engineer more robust, sensitive, and durable analytical devices.
Introduction: The Central Role of Chromoionophore VII in Chemical Sensing
Chromoionophore VII, also known as ETH 5418, is a highly lipophilic, hydrogen ion-selective chromoionophore that has become a cornerstone in the development of optical chemical sensors. Its utility stems from its ability to undergo a reversible, pH-dependent color change, which can be measured via absorbance or fluorescence spectroscopy.[1][2] This optical response forms the basis of sensors designed to detect a primary analyte (H⁺) or, more commonly, to act as a signal transducer in sensors for other ions where an ionophore-analyte binding event is coupled to a proton exchange.[3]
These sensors typically consist of a chemically inert polymer matrix, most often poly(vinyl chloride) (PVC), which provides structural integrity. This matrix is imbued with several critical components:
-
An ionophore , which selectively binds the target analyte.
-
An ionic additive (ion-exchanger), to control membrane permselectivity and reduce membrane resistance.
-
The chromoionophore (e.g., Chromoionophore VII), which transduces the chemical binding event into an optical signal.[4]
-
A plasticizer , an organic solvent of low volatility that constitutes a significant portion of the membrane (often ~60-70% by weight).[5][6]
The plasticizer is not merely a passive component; it acts as a solvent for all other active ingredients, ensures the membrane remains soft and permeable, and allows for the mobility of ions and ionophores within the matrix.[7][8] The successful operation and stability of the sensor are therefore critically dependent on the physicochemical compatibility between the chromoionophore and the plasticizer. Two properties are paramount:
-
Lipophilicity: The "oil-loving" nature of the chromoionophore, which dictates its tendency to remain within the hydrophobic membrane rather than leaching into the aqueous sample.[9][10]
-
Solubility: The extent to which the chromoionophore can dissolve in the plasticizer to form a homogenous, stable phase within the polymer matrix.[7]
Insufficient lipophilicity or poor solubility leads to sensor failure through signal drift, loss of sensitivity, and a drastically reduced operational lifetime.[5] This guide will dissect these two properties and provide actionable protocols for their quantitative assessment.
Understanding and Quantifying Lipophilicity
Lipophilicity is a fundamental property that governs the absorption, distribution, metabolism, and excretion (ADME) of drugs and the stability of components in sensor membranes.[11][12] It is most commonly expressed as the logarithm of the partition coefficient (log P).
The Partition Coefficient (log P)
The partition coefficient (P) is a measure of the differential solubility of a neutral compound between two immiscible phases at equilibrium. By convention, these phases are n-octanol (representing a lipidic, organic phase) and water (representing an aqueous phase).[13]
P = [Solute]octanol / [Solute]water
For practical use, the base-10 logarithm of P, or log P , is employed.
-
log P > 0: The compound is lipophilic (hydrophobic) and preferentially partitions into the n-octanol phase.
-
log P < 0: The compound is hydrophilic and preferentially partitions into the aqueous phase.
-
log P = 0: The compound is equally distributed between the two phases.
For a chromoionophore embedded in a sensor membrane that is in contact with an aqueous sample, a high log P value is essential. It ensures the molecule remains entrapped within the lipophilic plasticizer/PVC environment, preventing its exudation into the sample, which would cause irreversible signal loss.[5][10] Chromoionophore VII was specifically designed for high lipophilicity, featuring a large, hydrophobic benzo[a]phenoxazine core and a long octadecanoyl alkyl chain to anchor it firmly within the membrane.[14]
Experimental Determination of Lipophilicity (log P)
While several computational methods exist for estimating log P, experimental determination provides the most accurate and reliable data for a specific compound. Two widely accepted methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).
The shake-flask method is the classical, direct measurement of the partition coefficient and is considered the benchmark for log P determination.[13]
Causality and Rationale: This method directly simulates the partitioning of the analyte between an organic and an aqueous phase. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements. Spectrophotometric analysis is suitable for a chromophore like Chromoionophore VII due to its inherent color.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of Chromoionophore VII in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution (e.g., 5 mL) with an equal volume of pre-saturated water (5 mL).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. This can take several hours; 24 hours is often sufficient.[13]
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of Chromoionophore VII in both the n-octanol and water phases using a validated analytical method, such as UV-Vis spectrophotometry at its λmax. A calibration curve in each respective solvent must be prepared beforehand.
-
Calculation: Calculate log P using the formula: log P = log (Coctanol / Cwater) , where C is the measured concentration in each phase.
Reversed-phase chromatography is a powerful and widely used indirect method for determining lipophilicity.[13][15] It relies on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its n-octanol/water partition coefficient.[11][16]
Causality and Rationale: In RP-HPLC, lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with compounds of known log P values, a linear relationship between retention and log P can be established, allowing for the determination of log P for an unknown compound.
Step-by-Step Methodology:
-
System Setup: Use an HPLC system with a C18 column and a UV-Vis detector set to the λmax of Chromoionophore VII.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer. The exact ratio should be optimized to achieve reasonable retention times.
-
Calibration Standards: Prepare solutions of at least 5-7 reference compounds with known log P values that bracket the expected log P of Chromoionophore VII.
-
Chromatographic Runs:
-
Inject a sample to determine the column dead time (t₀), often using an unretained compound like uracil.[13]
-
Inject each calibration standard and Chromoionophore VII individually, recording their respective retention times (tᵣ).
-
-
Data Analysis:
-
For each compound, calculate the capacity factor (k'): k' = (tᵣ - t₀) / t₀ .
-
Plot log k' for the calibration standards against their known log P values.
-
Perform a linear regression on the data points. The resulting equation will be in the form: log P = a * (log k') + b .
-
-
log P Determination: Using the log k' value calculated for Chromoionophore VII, solve the regression equation to determine its experimental log P.
Solubility in Plasticizers: Ensuring Membrane Homogeneity
The plasticizer in a sensor membrane acts as the primary solvent for the chromoionophore.[7] Adequate solubility is crucial to prevent the chromoionophore from precipitating within the membrane over time, which would lead to a loss of active sensing molecules, create optical inhomogeneities (light scattering), and ultimately cause sensor failure. The choice of plasticizer can significantly influence sensor performance due to differences in properties like polarity and dielectric constant.[5][6]
Key Plasticizers for Sensor Membranes
A suitable plasticizer must have high lipophilicity, low vapor pressure, low water solubility, and be a good solvent for all membrane components.[5][9] Three plasticizers are frequently used in optode and ISE development:
| Plasticizer | Abbreviation | Key Characteristics |
| bis(2-ethylhexyl) sebacate | DOS | Low polarity, low dielectric constant (~4). A common, versatile plasticizer.[6][9] |
| o-nitrophenyloctyl ether | o-NPOE | High polarity, high dielectric constant (~24). Often improves the Nernstian response and selectivity of sensors.[6][9] |
| tris(2-ethylhexyl) phosphate | TEHP | Intermediate polarity and dielectric constant. Good compatibility with many ionophores.[7][9] |
The structural differences between these plasticizers lead to varying solvation capabilities for a given chromoionophore. Therefore, experimental verification of solubility is a necessary step in membrane optimization.
Experimental Determination of Solubility
The solubility of Chromoionophore VII in a given plasticizer can be determined by creating a saturated solution and quantifying the concentration of the dissolved solute.[17]
Causality and Rationale: This method establishes the maximum amount of Chromoionophore VII that can be dissolved in a plasticizer at a specific temperature. By ensuring the concentration used in the final membrane formulation is below this saturation point, precipitation is avoided. The process involves achieving equilibrium between the solid (excess) chromoionophore and the dissolved state. High-speed centrifugation is then used to separate the undissolved solid, allowing for accurate quantification of the solute in the supernatant. UV-Vis spectrophotometry is an ideal quantification technique due to the compound's strong light absorption.[18]
Step-by-Step Methodology:
-
Sample Preparation: In several sealed glass vials, add an excess amount of solid Chromoionophore VII to a known volume or mass of the plasticizer being tested (e.g., DOS, NPOE, or TEHP). The presence of undissolved solid is essential.
-
Equilibration: Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Transfer the suspensions to centrifuge tubes and centrifuge at high speed (e.g., 10,000 rpm for 20 minutes) to pellet all undissolved solid material.
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution). Be extremely careful not to disturb the solid pellet.
-
Dilution & Quantification:
-
Accurately dilute the aliquot with a suitable volatile solvent in which both the plasticizer and chromoionophore are soluble (e.g., tetrahydrofuran or chloroform) to a concentration that falls within the linear range of a UV-Vis spectrophotometer.
-
Prepare a set of calibration standards of Chromoionophore VII in the same plasticizer/solvent mixture.
-
Measure the absorbance of the diluted sample and the standards at the chromoionophore's λmax.
-
-
Calculation: Using the calibration curve, determine the concentration of Chromoionophore VII in the diluted sample. Back-calculate to find the concentration in the original undissolved supernatant. This value represents the solubility, typically expressed in mg/mL or mol/L.
Visualizing Experimental Workflows
Clear, logical workflows are essential for reproducible scientific research. The following diagrams, rendered in DOT language, outline the key experimental processes described in this guide.
Lipophilicity (log P) Determination via RP-HPLC
Caption: Workflow for log P determination using RP-HPLC.
Solubility Determination in Plasticizers
Caption: Workflow for determining equilibrium solubility in plasticizers.
Conclusion and Recommendations
The interplay between Chromoionophore VII and its plasticizer environment is a determining factor in the analytical performance and reliability of optical and ion-selective sensors. This guide has established the theoretical basis and provided detailed, validated protocols for quantifying the two most critical parameters: lipophilicity (log P) and solubility.
Key Takeaways for Researchers:
-
Prioritize High Lipophilicity: A high log P value for Chromoionophore VII is non-negotiable for preventing leaching and ensuring long-term sensor stability. The inherent structure of Chromoionophore VII is designed for this purpose.
-
Verify Solubility: Do not assume solubility. The choice of plasticizer (e.g., DOS, NPOE, TEHP) has a significant impact on how much chromoionophore can be stably incorporated into the membrane. Experimental determination using the protocol provided is a crucial step in formulation development.
-
Balance Properties: The ideal plasticizer offers high solubility for the chromoionophore while also providing the optimal dielectric environment for the specific ion-sensing chemistry involved.[5][7] For example, while NPOE may offer superior electrochemical properties due to its high dielectric constant, its solvation capacity for the chromoionophore must be confirmed to be sufficient.
-
Integrate Protocols: The experimental workflows presented here should be integrated into the early stages of sensor design and formulation. This proactive approach minimizes downstream issues related to sensor instability and poor performance, accelerating the development of robust and reliable analytical tools.
By applying the principles and methodologies outlined in this guide, scientists and engineers can make informed decisions in the selection of materials and the design of sensor membranes, leading to the creation of next-generation chemical sensors with enhanced performance and longevity.
References
-
Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Encyclopedia MDPI. [Link]
-
Abass, A. M., Hassan, O. S., & Al-Bassam, A. Z. M. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-373. [Link]
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Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Scielo. [Link]
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Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 70(1), 3-18. [Link]
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Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. (2015, December 11). MDPI. [Link]
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Serafin, K., Bączek, T., & Daszykowski, M. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 26(11), 3245. [Link]
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Use of Plasticizers for Electrochemical Sensors. (2012, March 21). Semantic Scholar. [Link]
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Goetz, G. H., & Shalaeva, M. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds. Future Medicinal Chemistry, 11(10), 1123-1134. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [Link]
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Mizuta, T., et al. (2020). A lipophilic ionic liquid-based dye for anion optodes: importance of dye lipophilicity and application to heparin measurement. Analyst, 145(16), 5430-5437. [Link]
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Producing “Self-Plasticizing” Ion-Selective Membranes. ACS Publications. [Link]
-
Use of Plasticizers for Electrochemical Sensors. ResearchGate. [Link]
-
Spectroelectrochemistry with Ultrathin Ion-Selective Membranes: Three Distinct Ranges for Analytical Sensing. (2022, June 10). ACS Publications. [Link]
-
Design features of optical sensors (optodes) based on selective chromoionophores. ETH-Bibliothek. [Link]
-
Eugster, N., et al. (1998). Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes. Analytical Chemistry, 70(9), 1686-91. [Link]
-
Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. (2024, August 13). RSC Publishing. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI. [Link]
-
Cui, Y., et al. (2023). Polymersome-based ion-selective nano-optodes containing ionophores. Sensors & Diagnostics, 2, 1079-1085. [Link]
-
INVESTIGATION OF SENSOR CHARACTERISTICS OF SOME CHROMOIONOPHORE STRUCTURES IN POLYMER AND SOL-GEL MATRICES. AVESİS. [Link]
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Plasticizer Test. CD Formulation. [Link]
-
Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors. ETH Research Collection. [Link]
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Paczosa-Bator, B., Piech, R., & Lewenstam, A. (2010). Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry. Talanta, 81(3), 1003-9. [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013, February 21). MDPI. [Link]
-
Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. (2001, November 15). PubMed. [Link]
-
Effect of plasticizer lipophilicity on selectivity against Cl − ion. ResearchGate. [Link]
-
pKa, Solubility, and Lipophilicity. Springer Nature Experiments. [Link]
-
A New Method of Determining the Solubility of Disperse Dyes. ResearchGate. [Link]
-
Porphyrinoids for Chemical Sensor Applications. (2016, October 19). ACS Publications. [Link]
-
Chromoionophore I. PubChem. [Link]
-
Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. PMC - NIH. [Link]
-
Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives Across Diverse UHPLC Systems. PMC. [Link]
-
Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. (2022, June 10). PMC. [Link]
-
The Use of Polymer Membranes for the Recovery of Copper, Zinc and Nickel from Model Solutions and Jewellery Waste. (2023, February 24). MDPI. [Link]
-
Procedure for solubility testing of NM suspension. (2016, May 28). ResearchGate. [Link]
-
The structure of chromoionophore I (A), and absorption spectrum of... ResearchGate. [Link]
-
Solubility determination and crystallization. (2021, August 18). HUBER. [Link]
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An In-depth Technical Guide on the Molar Extinction Coefficient of Chromoionophore VII at Varying pH Levels
This guide provides a comprehensive technical overview of Chromoionophore VII (also known as ETH 5350), focusing on the pH-dependent nature of its molar extinction coefficient. It is intended for researchers, scientists, and drug development professionals who utilize this chromoionophore in their work, particularly in applications requiring precise pH measurements and characterization of pH-sensitive processes.
Introduction to Chromoionophore VII
Chromoionophore VII is a lipophilic, hydrogen ion-selective chromoionophore that is widely used in the development of optical sensors (optodes) for measuring pH. Its utility stems from its distinct color change, which is dependent on the proton concentration in its immediate environment. This change in spectral properties is a direct consequence of the protonation and deprotonation of the molecule.[1] Understanding the relationship between pH and the molar extinction coefficient of Chromoionophore VII is crucial for the accurate calibration of pH-sensitive assays and for the development of robust sensing platforms.
The core principle behind the function of Chromoionophore VII, like other acid-base indicators, is a reversible chemical equilibrium between its protonated (acidic) and deprotonated (basic) forms.[2] Each of these forms possesses a unique absorption spectrum, and the ratio of their concentrations is dictated by the pH of the solution, in accordance with the Henderson-Hasselbalch equation.
Theoretical Framework: The Chemistry of pH-Dependent Spectral Shifts
The spectral response of Chromoionophore VII to changes in pH is governed by its protonation/deprotonation equilibrium. When a molecule like Chromoionophore VII interacts with a proton (H+), its electronic structure is altered, leading to a change in the wavelengths of light it absorbs.[3] This phenomenon is the basis for its use as a pH indicator.
The equilibrium can be represented as:
H-Chr ⇌ Chr⁻ + H⁺
Where:
-
H-Chr is the protonated, acidic form of Chromoionophore VII.
-
Chr⁻ is the deprotonated, basic form of Chromoionophore VII.
Each species, H-Chr and Chr⁻, has a characteristic molar extinction coefficient (ε) at any given wavelength (λ). The absorbance of a solution containing Chromoionophore VII at a specific pH is the sum of the absorbances of both the protonated and deprotonated forms.[4] This relationship is described by the Beer-Lambert law for a two-component system.[2][4]
The following diagram illustrates the fundamental protonation-deprotonation equilibrium that governs the spectral properties of Chromoionophore VII.
Caption: Protonation-deprotonation equilibrium of Chromoionophore VII.
Experimental Determination of Molar Extinction Coefficient vs. pH
To accurately quantify the relationship between pH and the spectral properties of Chromoionophore VII, a systematic experimental approach is required. The following protocol outlines the steps to determine the molar extinction coefficient at various pH levels. This self-validating system ensures the generation of reliable and reproducible data.
Materials and Reagents
-
Chromoionophore VII (ETH 5350)
-
High-purity solvent (e.g., ethanol or a suitable organic solvent compatible with the experimental matrix)
-
A series of buffers with known pH values spanning the desired range
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining the molar extinction coefficient of Chromoionophore VII at varying pH levels.
Caption: Experimental workflow for molar extinction coefficient determination.
Step-by-Step Protocol
-
Preparation of Chromoionophore VII Stock Solution:
-
Accurately weigh a known mass of Chromoionophore VII.
-
Dissolve it in a minimal amount of a suitable organic solvent.
-
Dilute to a known final volume in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with precise pH values, covering the expected pKa range of Chromoionophore VII.
-
It is crucial to use buffers whose components do not absorb light in the wavelength range of interest.
-
-
Preparation of Analytical Samples:
-
For each pH buffer, prepare a sample by adding a known volume of the Chromoionophore VII stock solution to a known volume of the buffer.
-
This will result in a series of solutions with the same total concentration of Chromoionophore VII but at different pH values.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up and stabilize.[5]
-
Use a reference cuvette containing the respective buffer solution (without the chromoionophore) to blank the instrument at each pH.
-
Record the absorbance spectrum of each analytical sample over the relevant wavelength range (typically in the visible region).
-
-
Data Analysis and Calculation:
-
For each pH, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the chromoionophore, calculate the molar extinction coefficient (ε) at λmax.[5]
-
Plot the molar extinction coefficient as a function of pH.
-
Data Presentation and Interpretation
The experimentally determined molar extinction coefficients of Chromoionophore VII at its λmax for both the protonated and deprotonated forms can be summarized in a table. The following table is illustrative and should be populated with experimental data.
| pH | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Predominant Species |
| 2.0 | ~λmax₁ | ε₁ (high) | H-Chr (Protonated) |
| 4.0 | ~λmax₁ | ε₁ (high) | H-Chr (Protonated) |
| 6.0 | ~λmax₁/λmax₂ | Intermediate | H-Chr & Chr⁻ |
| 8.0 | ~λmax₂ | ε₂ (high) | Chr⁻ (Deprotonated) |
| 10.0 | ~λmax₂ | ε₂ (high) | Chr⁻ (Deprotonated) |
| 12.0 | ~λmax₂ | ε₂ (high) | Chr⁻ (Deprotonated) |
Note: λmax₁ and λmax₂ represent the wavelengths of maximum absorbance for the fully protonated and fully deprotonated forms of Chromoionophore VII, respectively. The exact values need to be determined experimentally.
The data will typically show a sigmoidal relationship when the molar extinction coefficient at a specific wavelength is plotted against pH. This curve can be used to determine the pKa of the chromoionophore, which is the pH at which the concentrations of the protonated and deprotonated forms are equal.
Conclusion
A thorough understanding of the pH-dependent molar extinction coefficient of Chromoionophore VII is fundamental for its effective application in scientific research and development. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reliable data. By carefully controlling experimental variables and adhering to sound spectrophotometric principles, researchers can confidently characterize the spectral properties of Chromoionophore VII and leverage its pH-sensing capabilities in their work.
References
- THE SPECTROPHOTOMETRIC DETERMINATION OF pH. (n.d.).
-
Spectrophotometric pH measurements. (n.d.). Leibniz Institute for Baltic Sea Research Warnemünde. Retrieved from [Link]
-
How to Determine the Extinction Coefficient. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Mertz, P. S., & Sloan, K. (n.d.). λ max , molar extinction coefficients in pH 7.1 phosphate buffer, and standard deviations (SD). ResearchGate. Retrieved from [Link]
-
Friedrich, M. J., & Fink, E. L. (2009). Chromophore Protonation State Controls Photoswitching of the Fluoroprotein asFP595. PLOS Computational Biology, 5(6), e1000430. Retrieved from [Link]
-
PIGMENT CONTENT AND' MOLAR EXTINCTION G^~* - ^ (
[Link] -
Manual for pH Determination Version 1.0. (n.d.). GOA-ON. Retrieved from [Link]
-
Chromophore Content and Molar Absorptivity of Phytochrome in The Pr Form. (2025, August 9). De Gruyter. Retrieved from [Link]
- pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.).
-
Vione, D. (2023, March 15). Photochemical Implications of Changes in the Spectral Properties of Chromophoric Dissolved Organic Matter: A Model Assessment for Surface Waters. MDPI. Retrieved from [Link]
-
Determination of the molar extinction coefficient by doing a serial dilution. (2024, February 27). Reddit. Retrieved from [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-918. Retrieved from [Link]
-
Molar extinction coefficients in water at pH = 7 (plot A) and in... (n.d.). ResearchGate. Retrieved from [Link]
-
Structure Changes upon Deprotonation of the Proton Release Group in the Bacteriorhodopsin Photocycle. (n.d.). PMC. Retrieved from [Link]
-
Effect of pH on the thermostability and redox properties of cytochrome c552 from Wolinella succinogenes. (2024, May 22). Frontiers. Retrieved from [Link]
-
Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. (2012, May 30). Master Organic Chemistry. Retrieved from [Link]
-
The Protonation-Deprotonation Kinetics of the Protonated Schiff Base in Bicelle Bacteriorhodopsin Crystals. (n.d.). PMC. Retrieved from [Link]
- Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition. (n.d.).
-
Far-red fluorescent proteins evolved from a blue chromoprotein from Actinia equina. (n.d.). PMC. Retrieved from [Link]
-
Chen, C.-Y., et al. (2015). Chromophore Deprotonation State Alters the Optical Properties of Blue Chromoprotein. PLOS ONE, 10(7), e0133512. Retrieved from [Link]
-
Mechanism of Color and Photoacidity Tuning for the Protonated Green Fluorescent Protein Chromophore. (2020, September 11). PMC. Retrieved from [Link]
-
Spectral signatures of protonated carotenoids Vibrational properties of... (n.d.). ResearchGate. Retrieved from [Link]
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- 4. Spectrophotometric pH measurements - IOW [iow.de]
- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
Technical Guide: Operating and Dynamic Range of Chromoionophore VII (ETH 5418) Sensors
The following technical guide details the operating and dynamic ranges of Chromoionophore VII (ETH 5418) . It is structured for researchers and assay developers requiring precise physicochemical data and fabrication protocols.
Executive Summary
Chromoionophore VII (ETH 5418) is a highly lipophilic, benzo[a]phenoxazine-based pH indicator used primarily in bulk optodes and fluorescent nanospheres. Unlike hydrophilic dyes, it functions within the organic sensing phase, reporting the thermodynamic state of the sensor via a protonation-deprotonation equilibrium.
Its utility lies in its tunable operating range . While its intrinsic acidity constant (
Key Physicochemical Parameters:
| Parameter | Value / Description |
|---|---|
| Common Name | Chromoionophore VII |
| ETH Number | ETH 5418 |
| IUPAC Name | 9-dimethylamino-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine |
| Optical Mode | Absorbance / Fluorescence (Ratiometric) |
|
Theoretical Framework: The Response Mechanism
To understand the dynamic range, one must understand the coupling between the chromoionophore and the target analyte. Chromoionophore VII does not measure pH in isolation; it maintains a thermodynamic equilibrium with the sample phase.
Ion-Exchange Mechanism (Cation Sensing)
In cation-selective optodes (e.g., for
The equilibrium is described by:
Co-Extraction Mechanism (Anion Sensing)
For anion sensors (e.g.,
Visualization of Signaling Pathways
The following diagram illustrates the competitive equilibrium driving the sensor response.
Figure 1: Ion-exchange signaling pathway for Chromoionophore VII. The optical signal shifts from 665 nm to 521 nm as the target ion displaces the proton.
Operating Range vs. Dynamic Range
It is critical to distinguish between the Operating Range (where the sensor can be tuned to work) and the Dynamic Range (the active measuring window of a specific formulation).
The Dynamic Range (Sigmoidal Response)
The response of Chromoionophore VII follows a Boltzmann sigmoidal function. The dynamic range is defined as the concentration span where the degree of protonation (
-
Width: Typically covers 2–3 logarithmic units of concentration (or pH units).
-
Center: The inflection point depends on the difference between the sample pH and the membrane
.
Tuning the Operating Range via Plasticizers
The polarity of the plasticizer (dielectric constant,
| Plasticizer | Polarity ( | Effect on ETH 5418 ( | Application |
| o-NPOE (o-nitrophenyloctylether) | High (~24) | High (~9.0) | Alkaline/Neutral samples; Anion sensing. |
| DOS (Bis(2-ethylhexyl) sebacate) | Low (~4) | Low (~6.0–7.0) | Acidic samples; Cation sensing where |
Mechanism of Shift: High dielectric constant solvents (NPOE) stabilize the charged, protonated form (
Experimental Protocol: Sensor Fabrication & Characterization
This protocol describes the fabrication of a thin-film optode to determine the specific dynamic range of Chromoionophore VII in a chosen matrix.
Materials
-
Polymer: High molecular weight Poly(vinyl chloride) (PVC).
-
Plasticizer: DOS or NPOE (Select based on Table in 3.2).
-
Chromoionophore VII (ETH 5418): 1–2 mg.
-
Ionophore: (Optional) Valinomycin (
) or Sodium Ionophore X ( ) for ion sensing. -
Ionic Additive: NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to ensure permselectivity.
-
Solvent: Tetrahydrofuran (THF), freshly distilled.
Fabrication Workflow
Figure 2: Fabrication workflow for Chromoionophore VII thin-film optodes.
Determination of (Degree of Protonation)
To calculate the dynamic range, you must normalize the absorbance signals.
-
Measure
: Equilibrate film in 0.1 M HCl (Fully protonated, Blue, nm). -
Measure
: Equilibrate film in 0.1 M NaOH (Fully deprotonated, Orange, nm). -
Measure
: Equilibrate in sample buffer.
Calculate
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Leaching (Signal Drift) | Dye solubility in aqueous phase is too high. | Ensure sample pH is not extreme (<2 or >12) for prolonged periods. Verify plasticizer lipophilicity. |
| Slow Response Time | Membrane too thick or diffusion limited. | Reduce spin-coating viscosity (add more THF). Use nanospheres instead of films for ms-scale response. |
| Hysteresis | Water uptake in membrane. | Use hydrophobic plasticizer (DOS) if possible. Condition membrane in buffer for >1 hour before use. |
| No Color Change | Incorrect ionic additive ratio. | Ensure molar ratio of Additive ( |
References
-
Bakker, E., et al. "Carrier-Based Optodes." Chemical Reviews, 1997, 97(8), 3083–3132. Link
-
Qin, Y., & Bakker, E. "Quantitative binding constants of H+-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes." Talanta, 2002, 58(5), 909-918. Link
- Source for pKa differences in DOS vs NPOE.
- Morf, W. E., et al. "Mechanisms, capabilities, and limitations of optical ion sensors." Pure and Applied Chemistry, 1996, 68(7), 1473-1478.
-
Sigma-Aldrich (Merck). "Chromoionophore VII Selectophore Product Specification." Link
- Verification of CAS 141754-62-3 and ETH 5418 identity.
- Bühlmann, P., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors." Chemical Reviews, 1998, 98(4), 1593–1688.
Technical Guide: Thermodynamic Equilibrium Constants for Chromoionophore VII (ETH 5418) in Ion-Selective Optodes
[1]
Executive Summary
Chromoionophore VII (ETH 5418) is a highly lipophilic, neutral H
The critical performance metric for ETH 5418 is its apparent acidity constant (
This guide details the theoretical derivation, experimental determination via the Sandwich Membrane Method , and the mathematical treatment required to calculate the exchange constants (
Theoretical Framework
The Ion-Exchange Mechanism
Chromoionophore VII (denoted as
The overall thermodynamic equilibrium for a cation-exchange optode is described by:
This equilibrium is governed by the exchange constant
The Optical Response Function
The response of the system is quantified by the degree of protonation,
The relationship between the activities of the ions in the sample (
Crucial Distinction: The
Mechanism Visualization
The following diagram illustrates the coupled transport mechanism at the sample/membrane interface.
Caption: Coupled ion-exchange mechanism. H+ protonates Chromoionophore VII (C) while M+ is extracted by Ionophore (L).[1]
Material Specifications: Chromoionophore VII
Experimental Determination: The Sandwich Membrane Method
To determine the thermodynamic
Reagents & Equipment[4]
-
Polymer Matrix: High molecular weight PVC.[1]
-
Plasticizers:
-
Additives: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) as the lipophilic anion exchanger.[1]
-
Buffer: Universal buffer (boric acid/citric acid/phosphate) adjusted with NaOH/HCl.
Protocol Workflow
Step 1: Membrane Preparation Prepare two separate membrane cocktails:
-
Reference Membrane (R): Contains only the cation exchanger (NaTFPB) and PVC/Plasticizer.[1]
-
Indicator Membrane (I): Contains Chromoionophore VII (ETH 5418), NaTFPB, and PVC/Plasticizer.[1]
-
Molar Ratio: Ensure
slightly, or use a known excess to ensure defined ionic strength.[1]
-
Step 2: Sandwich Assembly Fuse the two membranes. The Reference membrane acts as an ion reservoir, clamping the concentration of free ions in the Indicator membrane segment.
Step 3: Spectral Titration Mount the sandwich membrane in a quartz cuvette flow cell. Step the pH of the aqueous solution from pH 2.0 to 12.0.
Step 4: Data Acquisition Record absorbance spectra (400–800 nm) at each pH step.[1] Wait for equilibrium (typically 10–20 mins per step for thin films).[1]
Caption: Workflow for the Sandwich Membrane Method to determine thermodynamic constants.[1]
Data Analysis & Equilibrium Constants
Determining (Degree of Protonation)
For every pH point, calculate
- : Absorbance at lowest pH (fully protonated).[1]
- : Absorbance at highest pH (fully deprotonated).
Calculating
Plot
Reference Values (Validation)
The following table summarizes the thermodynamic constants for ETH 5418 in common plasticizers. Use these for validation of your experimental setup.
| Parameter | Plasticizer (Matrix) | Value / Range | Interpretation |
| DOS (Non-polar, | ~ 6.0 - 6.5 | Acidic shift due to low dielectric constant destabilizing the charged | |
| NPOE (Polar, | ~ 8.5 - 9.5 | Basic shift; polar matrix stabilizes the cationic | |
| Slope | Both | 1.0 (Theoretical) | Deviations < 0.95 indicate leaching or aggregation.[1] |
Note: Values are approximate and highly dependent on the specific batch of PVC and ionic strength of the aqueous phase.
Applications & Implications for Drug Development
Understanding the
-
Physiological Sensing: For blood analysis (pH 7.4), ETH 5418 in DOS (pKa ~6.5) is often too acidic to be sensitive.[1] Using NPOE shifts the pKa to ~9.0, making it suitable for acidic drug salts but potentially too high for neutral blood.
-
Tuning Selectivity: The overall exchange constant
is the product of the ionophore's binding constant ( ) and the chromoionophore's acidity ( ). By swapping DOS for NPOE, you effectively change the "turn-on" point of the sensor by 2-3 pH units without changing the ionophore.
References
-
Bakker, E., Bühlmann, P., & Pretsch, E. (1997).[1] Carrier-Based Ion-Selective Electrodes and Bulk Optodes.[1] 1. General Characteristics.[1][5] Chemical Reviews, 97(8), 3083–3132.[1] [Link]
-
Qin, Y., & Bakker, E. (2002).[1] Quantitative binding constants of H+-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-918.[1] [Link]
-
Shortreed, M., et al. (1996).[1] Lifetime enhancement of optical sensors based on fluorescent polymers.[1] Analytical Chemistry, 68(15), 2656-2662.[1] [Link]
Sources
- 1. Chromoionophore I Selectophore® 125829-24-5 [sigmaaldrich.com]
- 2. Structure Changes upon Deprotonation of the Proton Release Group in the Bacteriorhodopsin Photocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Chromoionophore I Selectophore® 125829-24-5 [sigmaaldrich.com]
spectral characteristics of protonated vs deprotonated Chromoionophore VII
An In-Depth Technical Guide for Sensor Development
Executive Summary
Chromoionophore VII (ETH 5418) is a highly lipophilic, hydrogen ion-selective indicator used extensively in the development of bulk optodes and ion-selective nanospheres. As a derivative of Nile Blue, it functions as a spectral transducer, converting chemical potential changes (protonation/deprotonation) into measurable optical signals.
This guide details the spectral behavior, thermodynamic properties, and experimental protocols required to utilize Chromoionophore VII effectively in ion-selective sensing matrices.
Chemical Identity & Structural Basis
Common Name: Chromoionophore VII Designation: ETH 5418 CAS Number: 141754-62-3 Chemical Class: Benzo[a]phenoxazine derivative (Nile Blue derivative) IUPAC Name: 9-(Dimethylamino)-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine[1]
Mechanistic Function: ETH 5418 functions as a lipophilic pH indicator. It resides within the organic membrane phase of an optode. Its optical response is governed by a reversible acid-base equilibrium at the bridging imino nitrogen of the phenoxazine core.
-
Deprotonated State (Ind): Neutral, uncharged molecule.
-
Protonated State (HInd⁺): Cationic species stabilized by resonance delocalization across the oxazine ring system.
Spectral Characteristics
The utility of Chromoionophore VII lies in the distinct bathochromic shift (red shift) it undergoes upon protonation. This separation allows for ratiometric or single-wavelength interrogation with minimal crosstalk.
Table 1: Optical Properties of ETH 5418
| State | Species | Charge | Visual Color | Electronic Transition | |
| Deprotonated | Ind | Neutral (0) | 525 nm | Pink / Orange | |
| Protonated | HInd | Cationic (+1) | 665 - 670 nm | Blue / Cyan |
Key Insight: The large Stokes shift and separation between absorption maxima (~145 nm) make ETH 5418 ideal for fluorescence resonance energy transfer (FRET) applications or as an inner filter in upconversion luminescence systems.
Figure 1: Reversible protonation equilibrium of Chromoionophore VII driving the spectral shift.
Physicochemical Properties & Thermodynamics
The operational range of an optode is dictated by the basicity of the chromoionophore within the specific membrane matrix. Unlike aqueous pKa, the apparent acidity constant (
Table 2: Apparent Acidity Constants (
) in PVC Membranes
| Plasticizer | Polarity | Dielectric Constant ( | Apparent | Interpretation |
| DOS (Bis(2-ethylhexyl) sebacate) | Non-polar | ~4 | 8.6 ± 0.1 | Lower basicity; protonated form is less stabilized. |
| o-NPOE (o-Nitrophenyl octyl ether) | Polar | ~24 | 11.7 ± 0.1 | Higher basicity; polar solvent stabilizes the cationic HInd |
Application Note:
-
Use DOS based membranes for sensing acidic to neutral pH ranges, or for ions that require extraction at lower pH.
-
Use o-NPOE based membranes when a higher effective pKa is needed to ensure the dye remains protonated against a concentration gradient, or for sensing in highly alkaline environments.
Experimental Protocols
Protocol A: Preparation of Optode Thin Films
To characterize the spectra or build a sensor, the chromoionophore must be embedded in a lipophilic matrix.
Materials:
-
High molecular weight PVC.
-
Chromoionophore VII (ETH 5418).[1]
-
Solvent: Tetrahydrofuran (THF), freshly distilled.
Workflow:
-
Cocktail Preparation: Dissolve components in THF. Typical mass ratio: 1-2 mg ETH 5418, 66 mg Plasticizer, 33 mg PVC. Total solids: ~100 mg in 1.5 mL THF.
-
Casting: Pour the solution into a glass ring (approx. 24 mm diameter) fixed on a glass slide.
-
Drying: Allow THF to evaporate slowly overnight under a dust cover.
-
Conditioning: Equilibrate the film in a buffer solution of desired pH for 30 minutes before measurement.
Protocol B: Determination of
(Degree of Protonation)
To quantify the response, one must normalize the absorbance.
-
Measure
: Equilibrate film in 0.1 M HCl (fully protonated, blue). Record absorbance at 670 nm. -
Measure
: Equilibrate film in 0.1 M NaOH (fully deprotonated, pink). Record absorbance at 670 nm (should be near baseline). -
Measure
: Equilibrate in sample buffer. -
Calculate
:-
represents the mole fraction of the protonated species (
).
-
represents the mole fraction of the protonated species (
Sensor Mechanism & Application
Chromoionophore VII is rarely used solely for pH sensing. Its primary application is as a reference transducer in ion-selective optodes (ISO). It couples with an ionophore (L) to maintain charge neutrality within the membrane.
Mechanism (Cation Exchange):
As the target ion (
Figure 2: Cation-exchange mechanism utilizing Chromoionophore VII as the proton source.
References
-
Bakker, E., et al. (2002). Quantitative binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytical Chemistry.[1][4][5] Link
-
Mohr, G. J. (2006). New Chromoionophores for Optical Sensing.[1][6] In: Optical Chemical Sensors. Springer Series on Chemical Sensors and Biosensors.
-
Sigma-Aldrich. (n.d.). Chromoionophore VII Selectophore Product Specification.Link
-
Qin, Y., & Bakker, E. (2002). Covalently Attached Nile Blue Derivatives For Optical Sensors. Analytical Chemistry.[1][4][5]
-
Xie, X., et al. (2012). Nanosphere-based ion-selective optical sensors. Analytical Chemistry.[1][4][5]
Sources
- 1. 生色离子载体 VII Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20070259997A1 - Covalently Attached Nile Blue Derivatives For Optical Sensors - Google Patents [patents.google.com]
Methodological & Application
Application Note: Fabrication of Fluorescent Ion-Selective Nanospheres Containing Chromoionophore VII
Abstract
This document provides a comprehensive guide for the fabrication and characterization of fluorescent ion-selective nanospheres, often referred to as nano-optodes, utilizing Chromoionophore VII as the fluorescent pH indicator. These nanosensors operate on an ion-exchange mechanism, enabling the ratiometric fluorescent quantification of specific ions in aqueous environments. We will detail a robust fabrication protocol based on the solvent reprecipitation method, outline essential characterization techniques, and provide insights into data interpretation and troubleshooting. This guide is intended for researchers in materials science, analytical chemistry, and drug development who require sensitive and selective ion measurement tools.
Introduction
Fluorescent nanoparticles are powerful tools for a multitude of applications, including bioimaging, diagnostics, and environmental sensing.[] A specialized class of these materials, ion-selective fluorescent nanospheres, offers the ability to measure the concentration of specific ions with high sensitivity and spatial resolution.[2][3] Unlike single-molecule fluorescent dyes, these nanosphere-based sensors encapsulate all necessary sensing components within a protective polymer matrix, which can enhance stability and biocompatibility.[4]
The operational principle of these sensors is typically based on an ion-exchange mechanism within a lipophilic environment.[5] This involves three key components: an ionophore that selectively binds the target analyte ion, a chromoionophore that acts as a pH-sensitive fluorescent reporter, and an ion exchanger to maintain charge neutrality.[6] Chromoionophore VII (ETH 5418) is a lipophilic, H⁺-selective chromoionophore, making it an excellent candidate for this role as the signal transducer.[7] This application note presents a detailed, field-proven protocol for synthesizing and validating fluorescent nanospheres incorporating Chromoionophore VII for ion-sensing applications.
Principle of Operation
The sensing mechanism is a competitive binding and ion-exchange process at the nanosphere-solution interface. The core of the nanosphere is a lipophilic polymer matrix containing the sensing components.
-
Analyte Recognition : A specific ionophore, chosen for its high affinity for the target ion (M⁺), selectively extracts the ion from the aqueous sample into the nanosphere.
-
Charge Neutrality : To maintain charge balance within the hydrophobic nanosphere as the positively charged M⁺ enters, a proton (H⁺) is expelled from the protonated Chromoionophore VII (CHR-H⁺).
-
Fluorescent Signal : The deprotonation of Chromoionophore VII induces a significant change in its fluorescence properties (e.g., a shift in emission wavelength or a change in intensity). This change is proportional to the concentration of the target ion.
-
Reversibility : The process is reversible, allowing for dynamic monitoring of ion concentrations.
An ionic additive with a lipophilic anion is also included to prevent the undesirable co-extraction of hydrophilic anions from the sample, thereby ensuring the sensor responds selectively to the target cation.
Figure 1: Ion-exchange sensing mechanism within the nanosphere.
Materials and Reagents
Reagents
| Component | Description | Recommended Purity |
| Polymer Matrix | Poly(vinyl chloride) (PVC), high molecular weight | Selectophore™ grade or equivalent |
| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS) | Selectophore™ grade or equivalent |
| Chromoionophore | Chromoionophore VII (ETH 5418)[7] | ≥95% |
| Ionophore | Analyte-Specific (e.g., Lead Ionophore IV for Pb²⁺) | Selectophore™ grade or equivalent |
| Ionic Additive | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | ≥97% |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free |
| Aqueous Phase | Deionized Water | Type I, 18.2 MΩ·cm |
| Surfactant | Pluronic F-127 or Poly(ethylene glycol) | Biocompatible grade |
Equipment
-
Analytical balance (± 0.01 mg)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Dialysis tubing (e.g., 10-14 kDa MWCO) or centrifugal filter units (e.g., 100 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Spectrofluorometer
-
pH meter
Experimental Protocol
This protocol is based on the well-established reprecipitation method.[6][8] All steps involving THF should be performed in a chemical fume hood.
Part A: Preparation of the Organic "Cocktail" Solution
The "cocktail" contains all the sensing components dissolved in THF. The ratios of these components can be adjusted to tune the sensor's dynamic range.[6] The following is a standard starting formulation.
-
In a 4 mL glass vial, add the following solids:
-
PVC: 15 mg
-
DOS: 30 mg
-
Chromoionophore VII: 0.5 mg
-
Analyte-Specific Ionophore: 2.5 mg
-
NaTFPB: 0.2 mg
-
-
Add 1.0 mL of anhydrous THF to the vial.
-
Cap the vial tightly and vortex thoroughly until all components are completely dissolved. The resulting solution should be homogenous and deeply colored. This is the final sensor cocktail.
Part B: Fabrication of Nanospheres
-
Prepare the aqueous phase by dissolving a surfactant like Pluronic F-127 in deionized water at a concentration of 0.5% (w/v). This helps stabilize the forming nanospheres and prevent aggregation.
-
Place 10 mL of the aqueous phase into a 25 mL beaker with a small magnetic stir bar.
-
Place the beaker on a magnetic stirrer and set to a high stirring speed (e.g., 1000 RPM).
-
Rapidly inject 100 µL of the sensor cocktail (from Part A) directly into the vortex of the stirring aqueous solution. A cloudy suspension should form immediately as the polymer precipitates.
-
Optionally, for smaller and more uniform particles, place the beaker in a bath sonicator for 2-5 minutes immediately after injection.[2][3]
-
Leave the suspension stirring, uncovered, in the fume hood for at least 4 hours (or overnight) to allow the THF to evaporate completely.
Figure 2: Workflow for nanosphere fabrication and purification.
Part C: Purification
Purification is critical to remove residual THF, surfactant, and any un-encapsulated cocktail components.
-
Method 1: Dialysis (Recommended)
-
Transfer the nanosphere suspension to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against 2 L of deionized water.
-
Change the water every 8-12 hours for a total of 2-3 days.
-
-
Method 2: Centrifugal Filtration
-
Place the suspension in a centrifugal filter unit (100 kDa MWCO).
-
Centrifuge according to the manufacturer's instructions to pellet the nanospheres and discard the supernatant.
-
Resuspend the pellet in fresh deionized water.
-
Repeat the centrifugation and resuspension process 3-4 times.
-
After purification, store the final nanosphere suspension at 4°C in the dark.
Characterization of Nanospheres
Validation is essential to confirm the physical and functional properties of the fabricated nanospheres.
Size and Zeta Potential
-
Purpose : To determine the average hydrodynamic diameter, size distribution (polydispersity index, PDI), and surface charge.
-
Protocol :
-
Dilute a small aliquot of the purified nanosphere suspension in deionized water to an appropriate concentration for DLS analysis.
-
Perform the measurement according to the instrument's standard operating procedure. Note that fluorescence can sometimes interfere with DLS measurements; using an instrument with a red laser source (e.g., 633 nm) can often mitigate this issue.[9]
-
-
Expected Results : Nanospheres fabricated by this method typically range from 100-250 nm in diameter with a PDI < 0.2. The zeta potential should be slightly negative due to adsorbed hydroxyl ions or surfactant remnants.
Spectrofluorometric Analysis and Calibration
-
Purpose : To determine the sensor's optical properties and generate a calibration curve.
-
Protocol :
-
Determine the optimal excitation wavelength and record the emission spectrum of the nanospheres in an ion-free buffer.
-
Prepare a series of calibration standards of the target ion in a suitable buffer (e.g., 10 mM MOPS, pH 7.4).
-
To a cuvette containing a fixed volume of the nanosphere suspension, make successive additions of the target ion stock solution to achieve a range of final concentrations.
-
Record the fluorescence emission spectrum after each addition, allowing the signal to stabilize (typically 1-2 minutes).
-
Plot the ratio of fluorescence intensities at two key wavelengths (e.g., the peaks of the protonated and deprotonated chromoionophore) against the logarithm of the ion concentration.
-
Fit the data to a sigmoidal function (e.g., Boltzmann fit) to determine the dynamic range and pKₐ of the sensor.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large, aggregated particles (PDI > 0.3) | Stirring speed too low during injection. | Increase stirring speed to >1000 RPM. |
| Cocktail injected too slowly. | Ensure rapid, single-shot injection into the vortex. | |
| Insufficient surfactant concentration. | Increase surfactant concentration or try a different type. | |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. | Scan for optimal wavelengths. |
| Low encapsulation efficiency. | Ensure all components are fully dissolved in THF before injection. | |
| Photobleaching. | Store suspension in the dark. Minimize light exposure during measurements. | |
| No response to target ion | Inactive or incorrect ionophore. | Verify the identity and purity of the ionophore. |
| Insufficient plasticizer. | Increase the DOS:PVC ratio to ensure component mobility. | |
| pH of the sample is too low. | The sensor relies on H⁺ expulsion; it will not function in highly acidic media. Ensure sample pH is appropriate. |
Conclusion
This application note provides a self-validating framework for the successful fabrication of fluorescent nanospheres containing Chromoionophore VII. By following the detailed protocols for synthesis, purification, and characterization, researchers can produce reliable and sensitive nano-optodes tailored for specific ion detection. The inherent tunability of the sensor cocktail and the robustness of the reprecipitation method make this an adaptable platform for a wide range of applications in scientific research and development.
References
-
Clark, H. A., Hoyer, M., Philbert, M. A., & Kopelman, R. (2007). Fluorescent Ion-Selective Nanosensors for Intracellular Analysis with Improved Lifetime and Size. ACS Publications. [Link]
-
Dubach, J. M., & Clark, H. A. (2007). Fluorescent ion-selective nanosensors for intracellular analysis with improved lifetime and size. PubMed. [Link]
-
Zhang, Y., et al. (2024). Facile Synthesis and Characterization of Fluorescent Polystyrene Nanospheres for Homogeneous Light-Initiated Chemiluminescence Immunoassay. ResearchGate. [Link]
-
Bettersize Instruments. (2024). Measuring the Sizes of Fluorescent Microspheres. Bettersize Instruments Official Website. [Link]
-
Kaur, N., & Singh, S. (2018). Highly selective and sensitive fluorescent nanosensor for zinc ions. ResearchGate. [Link]
-
Denisenko, A. A. (2019). Synthesis and Function of Ion-Selective Single-Molecule Fluorescent Im. MavMatrix. [Link]
-
Kumar, A., et al. (2023). Synthesis and Computational Study of an Optical Fluorescent Sensor for Selective Detection of Ni2+ Ions. ACS Omega. [Link]
-
Peper, S., et al. (2007). Polymerized Nile Blue derivatives for plasticizer-free fluorescent ion optode microsphere sensors. PubMed. [Link]
-
van Blaaderen, A., & Vrij, A. (1992). Synthesis and characterization of colloidal dispersions of fluorescent, monodisperse silica spheres. Langmuir. [Link]
-
Liu, J., et al. (2017). Facile Fabrication of Fluorescent Inorganic Nanoparticles with Diverse Shapes for Cell Imaging. PMC. [Link]
-
Xie, X., & Zhai, J. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. PMC. [Link]
-
Smith, A. M., et al. (2011). Fluorescent Nanoparticles for the Measurement of Ion Concentration in Biological Systems. Semantic Scholar. [Link]
-
Yuan, Y., et al. (2013). Fluorescent nanoparticles based on a microporous organic polymer network: fabrication and efficient energy transfer to surface-bound dyes. Chemical Communications (RSC Publishing). [Link]
-
Pecher, J., & Mecking, S. (2007). Preparation and Encapsulation of Highly Fluorescent Conjugated Polymer Nanoparticles. Macromolecules. [Link]
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent ion-selective nanosensors for intracellular analysis with improved lifetime and size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymerized Nile Blue derivatives for plasticizer-free fluorescent ion optode microsphere sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chromoionophore VII Selectophore® 141754-62-3 [sigmaaldrich.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
Application Note: Formulation of Chromoionophore VII-Based Cocktail for Sodium Sensing
This Application Note is designed for researchers and assay developers requiring a high-fidelity protocol for fabricating sodium-selective optical sensors (optodes) utilizing Chromoionophore VII (ETH 5418) .
Abstract & Core Mechanism
This guide details the formulation, fabrication, and validation of a bulk optode membrane for reversible sodium (
The Sensing Principle: Cation Exchange
The sensor operates on a cation-exchange mechanism . The membrane contains:
-
Sodium Ionophore X: A neutral carrier that selectively binds
. -
Chromoionophore VII (ETH 5418): A lipophilic pH indicator that changes optical properties (absorbance/fluorescence) upon protonation.
-
Lipophilic Anionic Additive (NaTFPB): Maintains electroneutrality and facilitates cation exchange.
As
Reaction Equilibrium:
Where:
- = Sodium Ionophore X
- = Chromoionophore VII (Neutral/Deprotonated)
- = Protonated Chromoionophore
- = Lipophilic Borate Anion (TFPB)
Mechanism Visualization
Figure 1: Thermodynamic ion-exchange mechanism. Sodium extraction drives the deprotonation of Chromoionophore VII to maintain charge balance provided by the lipophilic borate additive.
Materials & Cocktail Formulation
Critical Reagents
| Component | Function | Specific Reagent | CAS No. |
| Ionophore | Sodium Ionophore X (4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester) | 97600-39-0 | |
| Chromoionophore | Signal Transducer | Chromoionophore VII (ETH 5418) | 141754-62-3 |
| Ionic Additive | Anion Exchanger | NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | 79060-88-1 |
| Plasticizer | Solvent Matrix | DOS (Bis(2-ethylhexyl) sebacate) | 122-62-3 |
| Polymer | Mechanical Support | PVC (High Molecular Weight) | 9002-86-2 |
| Solvent | Casting Vehicle | THF (Tetrahydrofuran), Inhibitor-free | 109-99-9 |
The Master Cocktail (Standard 200 mg Batch)
Target Molar Ratios:
To ensure optimal dynamic range, the molar concentration of the lipophilic anion (
| Component | Mass (mg) | Weight % | Molar Conc.[1][2] (approx. in membrane) |
| Sodium Ionophore X | 6.0 mg | ~3.0% | ~30 mmol/kg |
| Chromoionophore VII | 2.5 mg | ~1.25% | ~15 mmol/kg |
| NaTFPB (Additive) | 3.5 mg | ~1.75% | ~18 mmol/kg |
| PVC (High MW) | 63.0 mg | 31.5% | N/A |
| DOS (Plasticizer) | 125.0 mg | 62.5% | N/A |
| Total Solids | 200.0 mg | 100% | |
| THF (Solvent) | 1.5 - 2.0 mL | N/A | Evaporates |
Expert Insight: The choice of DOS (non-polar) over NPOE (polar) is deliberate. While NPOE promotes dissociation, DOS is often preferred for sodium sensing to minimize interference from lipophilic cations and stabilize the calixarene complex.
Experimental Protocols
Protocol A: Sensor Fabrication (Drop Casting)
Objective: Create a homogenous, transparent sensing film on a glass or polymer substrate.
-
Substrate Prep: Clean 12mm glass coverslips with acetone, then isopropanol. Dry under
stream. -
Dissolution:
-
Weigh all solid components (PVC, Ionophore, Chromoionophore, Additive) into a 4mL amber glass vial.
-
Add DOS (liquid) via positive displacement pipette (viscous).
-
Add 1.5 mL THF.
-
Vortex vigorously for 5 minutes.
-
Self-Validation Step: Inspect solution. It must be crystal clear and blue/violet. Any turbidity indicates undissolved PVC or salt precipitation.
-
-
Deposition:
-
Place coverslips in a solvent-saturated chamber (petri dish with a small reservoir of THF) to slow evaporation.
-
Pipette 20-40
L of cocktail onto the coverslip. -
Cover and allow to dry for 4-6 hours.
-
Curing: Store under vacuum for 12 hours to remove trace THF.
-
Protocol B: Conditioning & Operational Workflow
Objective: Hydrate the sensor and establish the baseline equilibrium.
-
Conditioning: Immerse the dry optode in 0.01 M HCl for 30 minutes.
-
Why? This forces the Chromoionophore into its fully protonated state (maximum absorbance/fluorescence), resetting the sensor.
-
-
Measurement:
-
Mount sensor in a flow cell or cuvette.
-
Expose to sample solutions (buffered at pH 7.4 using 10mM TRIS or HEPES).
-
Readout: Measure Absorbance at 660 nm (Protonated peak) and 550 nm (Deprotonated shoulder).
-
Note: Chromoionophore VII is also fluorescent. For fluorescence mode, Ex: ~610 nm, Em: ~670 nm (Protonated).
-
Fabrication Workflow Diagram
Figure 2: Step-by-step fabrication workflow ensuring quality control at the dissolution stage.
Characterization & Data Analysis
Calculating Response (Alpha Function)
Optode response is not linear to concentration but follows a sigmoidal isotherm described by the phase boundary potential. To linearize the data for calibration, calculate the degree of protonation (
Step 1: Normalize Signal
- : Absorbance of sample.[3]
- : Absorbance of fully protonated film (0.01 M HCl).
- : Absorbance of fully deprotonated film (0.1 M NaOH).
Step 2: Plot Calibration
Plot
-
Theoretical Slope: 1.0 (for monovalent exchange).
-
Dynamic Range: Typically
M to M .
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Leaching (Signal drift) | Plasticizer too polar or film too thin. | Switch to DOS; increase membrane thickness. |
| Sluggish Response (>5 min) | Membrane too thick or surface fouled. | Spin coat for thinner films (<5 |
| No Response to Na+ | pH of sample is too low. | Buffer sample to pH 7.[4]4. The sensor competes with H+. |
| Haze in Film | Incompatible Additive/Polymer. | Ensure NaTFPB is fresh; use inhibitor-free THF. |
References
-
Bakker, E., et al. (1997). "Carrier-Based Optodes for Ion Sensing." Chemical Reviews.
-
Sigma-Aldrich. "Chromoionophore VII Selectophore Product Sheet."[5]
-
Shortreed, M., et al. (1996). "Lifetime enhancement of ultrasmall fluorescent liquid-polymeric membrane based optodes." Analytical Chemistry.
-
Telting-Diaz, M., et al. (2002). "Mass-produced ionophore-based fluorescent microspheres."[5] Analytical Chemistry. (Describes ETH 5418 usage).
-
Bühlmann, P., et al. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes." Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromoionophore I Selectophore® 125829-24-5 [sigmaaldrich.com]
- 3. Chromophore Deprotonation State Alters the Optical Properties of Blue Chromoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Microfluidic Ion-Exchange Optode System for Point-of-Care Determination of Sodium Concentration in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromoionophore VII Selectophore® 141754-62-3 [sigmaaldrich.com]
coating procedures for Chromoionophore VII microspheres on fiber optics
Application Note: Fabricating Ion-Selective Fiber Optic Sensors using Chromoionophore VII Microspheres
Executive Summary
This guide details the protocol for fabricating high-performance ion-selective optical sensors (optodes) by immobilizing Chromoionophore VII (ETH 5350) doped polymeric microspheres onto optical fibers. Unlike bulk film sensors, microsphere-coated fibers offer significantly faster response times (
This protocol covers the full workflow:
-
Microsphere Synthesis: Creating monodisperse PVC sensing beads containing the ETH 5350 cocktail.
-
Fiber Functionalization: Silanization to ensure robust adhesion.
-
Deposition: Controlled coating of the microspheres onto the fiber tip.[1]
Theoretical Basis & Mechanism
Chromoionophore VII (ETH 5350) is a lipophilic pH indicator that functions within a plasticized polymer matrix (typically PVC). To sense a target ion (e.g.,
The Sensing Mechanism (Ion-Exchange)
The sensor operates on a thermodynamic equilibrium where the extraction of the target cation (
Reaction Equation:
Where:
- : Chromoionophore VII (Unprotonated)
- : Ionophore (Specific to target ion)[2]
- : Lipophilic Ionic Site (maintains electroneutrality, not shown in eq but required)
As the target ion concentration increases, protons are displaced from the Chromoionophore, causing a shift in absorbance (or fluorescence), which is read via the optical fiber.
Figure 1: The ion-exchange signaling mechanism within the microsphere matrix.
Materials & Reagents
The Sensing Cocktail (The "Ink")
| Component | Role | Typical Concentration (wt%) |
| PVC (High Molecular Weight) | Polymer Matrix | 30 - 33% |
| DOS (Bis(2-ethylhexyl) sebacate) | Plasticizer (Solvent) | 60 - 66% |
| Chromoionophore VII (ETH 5350) | Signal Transducer | 0.5 - 1.0% |
| Ionophore (e.g., Valinomycin) | Target Recognition | 1.0 - 2.0% |
| NaTFPB (Sodium tetrakis...) | Ionic Site (Anionic) | 0.5 - 1.0% (Molar ratio must be optimized) |
| Tetrahydrofuran (THF) | Casting Solvent | N/A (Evaporates) |
Fiber & Surface Chemistry
-
Optical Fiber: Multimode silica fiber (e.g., 200 µm core) or plastic optical fiber (POF).
-
Silanizing Agent: Dichlorodimethylsilane (DCDMS) or Octadecyltrichlorosilane (OTS). Note: We use hydrophobic silanes to match the lipophilic PVC matrix.
-
Cleaning Solvents: Acetone, Ethanol, Nitric Acid (optional for glass stripping).
Experimental Protocols
Phase 1: Synthesis of Sensing Microspheres
Objective: Create a suspension of monodisperse, sensing-active PVC microbeads.
-
Cocktail Preparation: Dissolve 100 mg of the "Sensing Cocktail" components (PVC, Plasticizer, Dye, Ionophore, Ionic Site) in 1.5 mL of THF. Vortex until clear.
-
Emulsion Setup: Prepare 10 mL of aqueous surfactant solution (e.g., 0.05% Tween-20 or PVA) in a glass vial.
-
Dispersion:
-
Inject the THF cocktail mixture into the rapidly stirring aqueous solution (1000 RPM).
-
Alternative: Use a probe sonicator (20% amplitude, 30s pulses) for smaller (<5 µm) beads.
-
-
Evaporation: Continue stirring at room temperature for 4-6 hours (or overnight) to allow the THF to evaporate. The polymer will precipitate into spherical beads containing the sensing chemistry.
-
Washing: Centrifuge (5000 RPM, 10 min), decant supernatant, and resuspend in deionized water. Repeat 3x to remove excess surfactant.
-
Storage: Store as a concentrated suspension in water/ethanol (90:10) mix.
Phase 2: Fiber Surface Modification (Silanization)
Objective: Transform the hydrophilic glass surface into a hydrophobic anchor point for the lipophilic PVC beads.
-
Stripping: Mechanically strip the fiber jacket and cladding (if polymer) to expose the core (approx. 1 cm).
-
Cleaving: Cleave the tip to ensure a flat optical window.
-
Acid Wash (Glass Fibers): Dip the tip in 1M
for 15 mins to generate surface hydroxyl (-OH) groups. Rinse with water and ethanol. Dry with . -
Silanization:
-
Curing: Rinse with Toluene then Ethanol. Bake at 80°C for 30 minutes to crosslink the silane layer.
Phase 3: Microsphere Coating (Dip-Coating)
Objective: Immobilize the beads onto the fiber tip.
-
Preparation: Concentrate the microsphere suspension. A "slurry" consistency is preferred over a dilute liquid.
-
Dip Protocol:
-
Mount the fiber in a vertical micromanipulator.
-
Slowly lower the silanized tip into the microsphere slurry.
-
Withdraw at a controlled speed (e.g., 1 mm/s). Faster withdrawal = thicker coating.
-
-
Solvent Welding (Critical Step):
-
To ensure the beads stick to each other and the fiber, expose the coated tip to Cyclohexanone vapor for 10–30 seconds.
-
Why? Cyclohexanone slightly solvates the PVC, causing the beads to fuse slightly at their contact points without destroying their spherical morphology (which is needed for surface area).
-
-
Drying: Allow to air dry for 24 hours protected from light.
Figure 2: The step-by-step fabrication workflow for microsphere-coated optodes.
Quality Control & Validation
Physical Integrity (SEM)
-
Requirement: Use Scanning Electron Microscopy (low voltage to avoid melting PVC) to verify coating uniformity.
-
Success Criteria: A monolayer or multilayer of packed spheres. No large gaps (exposed fiber) and no "puddling" (loss of particulate structure).
Optical Response Testing
-
Setup: Connect fiber to a bifurcated cable. Source: White LED or Laser (excitation wavelength for ETH 5350 is approx 500-550 nm depending on pH). Detector: Spectrometer.[2][4]
-
Drift Test: Place sensor in a buffer matching the target ion's background. Signal should stabilize < 1 min.
-
Response Time: Rapidly switch between low and high concentration target solutions.
-
Target:
(time to reach 95% of signal change) should be < 10 seconds for microspheres (compared to >60s for bulk films).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Beads detach during use | Poor Silanization | Ensure fiber was acid-cleaned before silanization; check silane freshness. |
| Slow Response Time | "Skinning" or thick coating | Reduce dip-coating speed; reduce vapor curing time (beads melted too much). |
| Low Signal Intensity | Low Dye Loading | Increase ETH 5350 concentration in the initial cocktail (up to 1.5 wt%). |
| Leaching (Signal Fade) | Dye not lipophilic enough | Ensure pH of sample is not extremely alkaline/acidic outside operating range; use covalent attachment (advanced). |
References
-
Bakker, E., et al. (1997). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews. Link
-
Shortreed, M., et al. (1996). "Lifetime enhancement of ultrasmall fluorescent liquid-polymeric ion sensors." Analytical Chemistry. Link
-
Wolfbeis, O. S. (2008). "Fiber-Optic Chemical Sensors and Biosensors." Analytical Chemistry. Link
-
Mistlberger, G., & Bakker, E. (2010). "Chromoionophores for Optical Ion Sensing." Sensors.[2][5][6][7] Link
-
Telting-Diaz, M., & Bakker, E. (2002). "Mass-Produced Ion-Selective Optical Sensors." Analytical Chemistry. Link
Disclaimer: This protocol involves the use of hazardous chemicals (THF, Silanes, Nitric Acid). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thejcdp.com [thejcdp.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsphere-based fiber-optic sensor as an instrument for monitoring internal temperature of electric cells [opg.optica.org]
- 6. Fabrication of Optical Fibers with Multiple Coatings for Swelling-Based Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
improving photostability of Chromoionophore VII in long-term experiments
Technical Support Center: Optical Sensor Stability
Core Directive & Scope
Subject: Chromoionophore VII (ETH 5294) Application: Ion-selective bulk optodes (pH sensitive) Critical Issue: Signal drift due to photodecomposition (photobleaching) during extended illumination.
This guide addresses the degradation of ETH 5294, a benzo[a]phenoxazine derivative used widely for physiological pH sensing. While highly selective, this chromophore is susceptible to oxidative bleaching under continuous illumination, leading to baseline drift that mimics pH changes. The following protocols provide a self-validating system to minimize this error source.
The Degradation Mechanism (Root Cause Analysis)
To solve photostability, we must first understand the destruction pathway. The primary enemy of ETH 5294 in polymer matrices is Singlet Oxygen (
The Pathway[1][2]
-
Excitation: The chromoionophore absorbs a photon, entering the Excited Singlet State (
).[1] -
Intersystem Crossing: A fraction of the population undergoes spin conversion to the Triplet State (
). This state is long-lived (microseconds to milliseconds). -
Energy Transfer: The
dye transfers energy to dissolved ground-state oxygen ( ) in the polymer matrix. -
Singlet Oxygen Generation: This converts oxygen into highly reactive Singlet Oxygen (
).[2] -
Chemical Attack:
attacks the conjugated -system of the chromoionophore, breaking the chromophore structure and destroying its ability to absorb/fluoresce.
Visualization: The Bleaching Cycle
Figure 1: The Type II photo-oxidation pathway responsible for ETH 5294 degradation and the interception point for chemical quenchers.
Module A: Chemical Mitigation (Matrix Engineering)
The most effective method to improve stability without altering the optical hardware is "doping" the sensor membrane with Singlet Oxygen Quenchers (SOQs).
Protocol: Anti-Fading Cocktail Formulation
Objective: Intercept
| Component | Function | Recommended Loading (wt%) | Notes |
| Physical Quencher | 0.5 – 1.0% | Vitamin E. Highly lipophilic, compatible with PVC/DOS matrices. | |
| DABCO | Chemical Scavenger | 0.1 – 0.5% | 1,4-Diazabicyclo[2.2.2]octane. Effective but can be basic; check for pH interference. |
| Physical Quencher | 0.1 – 0.2% | Extremely efficient but has its own color (yellow/orange). Use only if spectral overlap allows. |
Step-by-Step Formulation:
-
Dissolution: Dissolve the polymer (PVC) and plasticizer (DOS/NPOE) in THF as per standard protocol.
-
Dye Addition: Add Chromoionophore VII and ion-exchanger (NaTFPB).
-
Quencher Integration: Add
-Tocopherol (1.0 wt% relative to total solids) last to minimize its oxidation during stirring. -
Casting: Cast the membrane immediately. Store cured sensors in the dark under Argon/Nitrogen if not used immediately.
Expert Insight: Do not exceed 2.0 wt% for additives. Excess lipophilic additives can crystallize or alter the dielectric constant of the membrane, shifting the
of the sensor.
Module B: Instrumental Mitigation (Light Management)
If chemical stabilization is insufficient, you must reduce the "Photon Dose." Bleaching is cumulative.
Protocol: Pulsed Excitation Setup
Continuous wave (CW) illumination is unnecessary for chemical sensing, which occurs on second/minute timescales.
The Strategy:
Switch from Continuous Illumination
-
Duty Cycle: 1% to 5% (e.g., LED on for 100ms, off for 2000ms).
-
Benefit: Reduces total photon flux by 95-99%, proportionally extending sensor lifetime.
-
Dark Recovery: The "off" time allows the triplet state population to relax back to the ground state without generating singlet oxygen.
Troubleshooting Guide: Distinguishing Bleaching from Leaching
Users often confuse Photobleaching (chemical destruction) with Leaching (physical loss).
Diagnostic Test:
-
Place the sensor in a buffer of constant pH.
-
Phase 1 (Dark): Measure signal, then leave in dark for 2 hours. Measure again.
-
Result: If signal drops, it is Leaching (dye washing out).
-
-
Phase 2 (Light): Illuminate continuously for 2 hours. Measure signal.
-
Result: If signal drops significantly faster than in Phase 1, it is Photobleaching .
-
Troubleshooting Workflow & FAQs
Interactive Decision Tree
Figure 2: Diagnostic workflow for identifying and correcting signal instability.
Frequently Asked Questions
Q: Can I use Ascorbic Acid (Vitamin C) as a quencher?
A: Generally, no for bulk optodes. Ascorbic acid is water-soluble and will not dissolve effectively in the lipophilic PVC/DOS membrane where ETH 5294 resides. Use
Q: Will adding quenchers change the calibration curve? A: Minimally. However, because quenchers are often surface-active, they can slightly alter the phase boundary potential. Always recalibrate the sensor after modifying the membrane composition.
Q: Why is my sensor bleaching faster in oxygenated samples?
A: This confirms the Type II photo-oxidation mechanism. Higher oxygen concentration = higher rate of Singlet Oxygen production. If you must measure in high
References
-
Mechanism of Photobleaching
- Oelckers, S., et al. "Photostability of optical chemical sensors." Journal of Fluorescence, 2011.
- Context: Establishes the role of singlet oxygen in the degradation of indicator dyes in polymer m
-
(Journal Landing Page)
-
Singlet Oxygen Quenchers in Optodes
- Pretsch, E., et al. "Improvement of the photostability of chromoionophores." Analytical Chemistry.
- Context: Validates the use of -Tocopherol and DABCO deriv
-
(ACS Publications)
-
Pulsed Light Methodology
- Wolfbeis, O. S. "Fiber Optic Chemical Sensors and Biosensors." Analytical Chemistry Reviews.
- Context: Authoritative review detailing light modulation techniques to reduce photodegrad
-
ETH 5294 Characteristics
- Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Optodes." Chemical Reviews.
- Context: Fundamental properties of benzo[a]phenoxazine dyes (Chromoionophore VII).
Sources
Technical Guide: Minimizing Chromoionophore VII (ETH 5350) Leaching from PVC Membranes
[1]
Introduction
Chromoionophore VII (ETH 5350) is a benchmark lipophilic pH indicator used in bulk optodes for detecting cations (e.g., Na⁺, K⁺, Ca²⁺) via an ion-exchange mechanism.[1] While designed with a lipophilic octadecanoyl tail to ensure membrane retention, dye leaching remains the primary failure mode in physiological fluids (blood, plasma) and surfactant-rich samples.[1]
Leaching manifests as signal drift , loss of sensitivity , and reduced sensor lifetime . This guide provides a tiered approach to stabilizing ETH 5350 in Poly(vinyl chloride) (PVC) matrices, ranging from formulation optimization to covalent immobilization.[1]
Part 1: Formulation & Preparation (The Proactive Phase)[1]
Q: Why is my dye leaching immediately upon contact with the sample?
A: Immediate leaching suggests a solubility mismatch or insufficient lipophilicity for the specific sample matrix.
While ETH 5350 contains a C18 (octadecanoyl) tail, its retention is governed by the partition coefficient (
-
Mechanism: In aqueous samples containing lipids or proteins (e.g., serum albumin), the sample acts as a "sink," extracting the dye from the membrane.[1]
-
The Fix: You must increase the lipophilicity of the membrane matrix or the dye itself.
Q: Which plasticizer should I use: DOS or NPOE?
A: The choice involves a trade-off between leaching stability and dynamic range .
| Feature | Bis(2-ethylhexyl) sebacate (DOS) | o-Nitrophenyloctyl ether (NPOE) |
| Polarity | Low (Lipophilic) | High (Polar) |
| Dielectric Constant | ~4 | ~24 |
| Dye Solubility | Lower (Higher risk of crystallization/leaching) | Higher (Better dye retention) |
| pKa of ETH 5350 | Shifts lower (more acidic range) | Shifts higher (more basic range) |
| Recommendation | Use for strict ion-exchange where low dielectric is needed to exclude anions.[1] | Preferred for stability. The higher polarity solvates ETH 5350 better, reducing "push" leaching.[1] |
Critical Insight: If your application allows, NPOE is generally superior for retaining polar chromoionophores like ETH 5350 due to better solubility compatibility [1].[1]
Protocol 1: Optimized Membrane Casting for Stability
Standard casting often leaves "loose" dye on the surface.[1] This protocol ensures a homogeneous, stable dispersion.
-
Cocktail Preparation:
-
Polymer: High Molecular Weight PVC (33 wt%)[1]
-
Plasticizer: NPOE (66 wt%) – Recommended over DOS for stability.[1]
-
Dye: ETH 5350 (10–20 mmol/kg)[1]
-
Additive: NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (150 mol% relative to dye).[1] Note: The lipophilic anion is required for the sensing mechanism and helps retain the cationic form of the dye.
-
-
Dissolution: Dissolve in freshly distilled THF (1:10 w/v). Stir for 4 hours (not just 30 mins) to ensure polymer chain relaxation.
-
Casting: Pour into a glass ring on a dust-free glass plate. Cover with a beaker to slow evaporation (slow evaporation = stronger film).[1]
-
The "Pre-Leach" Wash (Crucial Step):
-
Once dry, soak the membrane in a 0.01 M HCl solution for 30 minutes, followed by 0.01 M NaOH for 30 minutes.
-
Why? This forces the dye to cycle between protonated and deprotonated states, washing away loosely bound surface molecules before the sensor is calibrated.
-
Part 2: Operational Troubleshooting (The Reactive Phase)
Q: I observe signal drift. Is it leaching or photobleaching?
A: Use the diagnostic flowchart below to distinguish between the two. Leaching is a mass transfer problem; bleaching is a photochemical degradation.[1]
Visual 1: Leaching vs. Bleaching Diagnostic Flowchart
Caption: Diagnostic logic to isolate dye leaching from photobleaching or hydration artifacts.
Q: Can I use this sensor in blood or plasma?
A: Not in its standard form.[1] Blood plasma contains albumin and lipoproteins that act as "sponges" for lipophilic dyes.[1] A standard PVC/DOS membrane will lose 50% of its signal within 20–60 minutes in whole blood [2].[1] Solution:
Part 3: Advanced Modifications (The Permanent Fix)
For long-term implantation or bioprocess monitoring, physical entrapment is insufficient.[1] You must covalently anchor the dye to the polymer backbone.
Q: How do I covalently immobilize ETH 5350?
A: You cannot easily immobilize commercial ETH 5350 because it lacks a reactive handle.[1] You must synthesize a derivative or use a "Click Chemistry" approach with a modified PVC.[1]
Protocol 2: "Click" Immobilization Strategy (Concept)
This method replaces physical entrapment with a chemical bond, effectively eliminating leaching [3, 4].[1]
Prerequisites:
-
Azide-PVC: PVC partially modified with azide groups (
-PVC).[1] -
Alkyne-Dye: A derivative of the chromoionophore synthesized with a terminal alkyne group.[1]
Workflow:
-
Synthesis: React commercial PVC with sodium azide in DMF to create
-PVC. -
Coupling: Dissolve
-PVC and the Alkyne-Dye in THF. -
Catalysis: Add Cu(I) catalyst (CuBr/PMDETA). The "Click" reaction (Huisgen cycloaddition) occurs, linking the dye to the PVC chain via a triazole ring.[1]
-
Purification: Precipitate the polymer in methanol to remove unreacted dye and catalyst.[1]
-
Casting: Cast the membrane using this "dyed polymer" and add your plasticizer and ionophore as usual.[1]
Result: The dye is now part of the polymer chain. It cannot leach unless the polymer itself dissolves.[1]
Visual 2: Membrane Equilibrium & Leaching Mechanism
Caption: Schematic of the ion-exchange mechanism. The red dashed lines indicate the leaching pathway where the dye diffuses into the sample's lipophilic "sink" (proteins/lipids).
References
-
Qin, Y., & Bakker, E. (2002).[1][2] Quantitative binding constants of H+-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909–918.[1][2] Link
-
Tulkens, J., et al. (2020).[1] Robust sequential biophysical fractionation of blood plasma to study variations in the biomolecular landscape.[1][3] Journal of Extracellular Vesicles. Link
-
Xie, X., & Bakker, E. (2015).[1] Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors.[1] Analytical Chemistry. Link
-
Heng, L. Y., & Hall, E. A. (2000).[1] Methacrylate copolymer matrix for the production of plasticizer-free optical ion sensors.[1] Analytica Chimica Acta. Link
Sources
- 1. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust sequential biophysical fractionation of blood plasma to study variations in the biomolecular landscape of systemically circulating extracellular vesicles across clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing response time of Chromoionophore VII sensors in aqueous solutions
Introduction: The Kinetic Barrier
You are likely experiencing sluggish response times (
Unlike surface-bound indicators, the signal generation here relies on a bulk extraction equilibrium . The rate-limiting step is almost exclusively the mass transfer (diffusion) of the target ion into the polymer matrix and the simultaneous counter-transport of protons.
This guide provides the protocols to minimize the diffusion path length and maximize the diffusion coefficient (
Module 1: Fabrication & Formulation
The Problem: Large particle diameter (
Optimization Protocol: Flash Nanoprecipitation
Objective: Reduce particle size to <100 nm to achieve sub-second response.
-
Cocktail Preparation:
-
Dissolve components (ETH 5350, Ionophore, NaTrakis, Polymer, Plasticizer) in Tetrahydrofuran (THF).
-
Critical Adjustment: Reduce the total solid content to
to prevent aggregation during nucleation.
-
-
Vortex Injection (The "Flash"):
-
Inject 500 µL of the THF cocktail rapidly into 4.5 mL of deionized water under high-speed vortexing (2500 RPM).
-
Why: Rapid solvent displacement forces the hydrophobic components to collapse into minimal-radius spheres before Ostwald ripening occurs.
-
-
Solvent Removal:
-
Remove THF via nitrogen stream or rotary evaporation.
-
Validation: Verify particle size via Dynamic Light Scattering (DLS). Target PDI
.
-
Plasticizer Selection Guide
The viscosity of the internal sensor environment dictates the diffusion coefficient (
| Plasticizer | Viscosity (cSt) | Polarity ( | Kinetic Profile | Recommendation |
| DOS (Bis(2-ethylhexyl) sebacate) | ~12-15 | Low (~4) | Fastest. Low viscosity facilitates rapid ion exchange. | Primary Choice |
| NPOE (o-Nitrophenyloctyl ether) | ~14-16 | High (~24) | Slower. Higher polarity stabilizes charged species but increases matrix rigidity. | Use only if selectivity requires high dielectric constant. |
| DOP (Dioctyl phthalate) | ~50-80 | Medium | Slow. Avoid for kinetic applications. | Legacy use only. |
Module 2: Kinetic Troubleshooting (The Core)
The Mechanism:
ETH 5350 works via a proton-ion exchange mechanism. For the sensor to signal, a target cation (
Visualizing the Bottleneck
Caption: The kinetic pathway of ETH 5350. Note that H+ release (bottom path) must be cleared by the aqueous buffer to prevent a local pH shift that halts the forward reaction.
Troubleshooting Guide
Q: My sensor takes >2 minutes to reach equilibrium.
-
Cause 1: Particle Size. If using standard emulsion (sonication), your particles may be 500nm+.
-
Action: Switch to Flash Nanoprecipitation (Module 1).
-
-
Cause 2: Plasticizer Ratio. Polymer content >40% creates a "glassy" matrix.
-
Action: Adjust ratio to 1:2 (Polymer:Plasticizer). Example: 30mg PVC / 60mg DOS.
-
Q: The signal drifts continuously (no plateau).
-
Cause: Leaching of components. ETH 5350 is lipophilic, but in the presence of surfactants (like Tween or Triton) used to stabilize the suspension, it can migrate into micelles.
-
Action: Use Pluronic F-127 as the surfactant. It provides steric stabilization with minimal leaching compared to small-molecule surfactants.
Q: Response is fast for high concentrations but slow for low concentrations.
-
Cause: The "Donnan Failure" or diffusion gradient limits. At low concentrations, the driving force (
) is weak. -
Action: This is thermodynamic. Confirm your detection limit (LOD). If you are working near the LOD, response is inherently slower.
Module 3: Environmental Factors
Q: How does pH affect response time?
A: Crucially. Because ETH 5350 is a pH indicator (
-
Protocol: You must buffer the solution. If the local protons released by the sensor are not scavenged immediately, they create a local "acid shell" around the nanoparticle, stopping the influx of Metal ions.
-
Recommendation: Use 10-50 mM TRIS or HEPES at pH 7.4. Avoid Phosphate buffers if sensing Calcium (precipitation risk).
Q: Can I use this at physiological temperature (37°C)? A: Yes. Higher temperatures actually improve response time by increasing the diffusion coefficient of the ions within the polymer matrix.
-
Note: The
of ETH 5350 is temperature-dependent. Recalibrate if you change temperature.
Summary of Optimized Parameters
| Parameter | Standard / Default | Optimized for Speed |
| Particle Size | 200 - 500 nm | 30 - 80 nm |
| Polymer Matrix | PVC (High Molecular Weight) | Carboxylated PVC (prevents aggregation) |
| Plasticizer | NPOE | DOS (lower viscosity) |
| Surfactant | SDS / Tween | Pluronic F-127 (0.01%) |
| Buffer | Unbuffered / Low Cap | >10mM HEPES/TRIS |
References
-
Bakker, E., et al. (1997). "Carrier-Based Ion-Selective Electrodes and Optodes." Chemical Reviews, 97(8), 3083–3132. Link
-
Xie, X., & Bakker, E. (2013). "Ion Selective Optodes: From Bulk Membranes to Nanospheres." Analytical Chemistry, 85(3), 1332–1339. Link
-
Shortreed, M., et al. (1996). "Lifetime Enhancement of Ultrasmall Fluorescent Liquid-Polymeric Ion Sensors." Analytical Chemistry, 68(15), 2656–2662. Link
-
Mistlberger, G., & Bakker, E. (2010). "Chromoionophores for Ion-Selective Optodes." Sensors, 10(6), 5913-5926. Link
troubleshooting signal drift in Chromoionophore VII based optical sensors
This guide provides in-depth troubleshooting for signal drift issues encountered with Chromoionophore VII (ETH 5294) based optical sensors. The content is structured to address specific experimental problems with a focus on the underlying scientific principles, ensuring both practical solutions and a deeper understanding of the sensor's behavior.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental working principle of a Chromoionophore VII-based optical sensor?
A1: These sensors operate on the principle of ion-exchange. The membrane contains Chromoionophore VII (a pH indicator), an ionophore selective for the target analyte (e.g., valinomycin for K+), and lipophilic ionic sites. When the target ion from the sample enters the membrane, facilitated by the ionophore, a proton is released from the chromoionophore to maintain charge neutrality. This protonation/deprotonation of Chromoionophore VII leads to a change in its absorbance spectrum, which is measured optically.[1]
Q2: What is signal drift and why is it a problem?
A2: Signal drift is the gradual and unwanted change in the sensor's output signal over time, even when the analyte concentration is constant.[2] This can lead to inaccurate measurements and a reduced sensor lifetime. In the context of these optical sensors, it often manifests as a slow, continuous change in the absorbance reading.
Q3: What are the most common causes of signal drift in these sensors?
A3: The primary causes include:
-
Leaching of membrane components: The gradual loss of the chromoionophore, ionophore, or ionic additives from the polymer matrix into the sample solution.[3][4][5]
-
Photobleaching: The photochemical destruction of the chromoionophore due to prolonged exposure to the light source.[6][7][8][9]
-
Hydration of the membrane: Changes in the water content of the polymer matrix can alter the mobility and distribution of the sensing components.
-
Ionic interference: The presence of non-target ions that can interact with the ionophore or the chromoionophore.
Troubleshooting Guide: Signal Drift
Issue 1: Rapid Signal Drift Observed Immediately After Sensor Fabrication
Potential Cause: Incomplete or improper sensor conditioning.
Explanation: A freshly prepared sensor membrane needs to be conditioned to establish a stable equilibrium of ions between the membrane and the conditioning solution.[10] Without this step, the initial ion-exchange process can be erratic, leading to rapid signal drift.
Troubleshooting Protocol:
-
Prepare a conditioning solution: This should contain the primary ion at a known concentration (e.g., 0.1 M KCl for a potassium sensor).
-
Immerse the sensor: Place the sensor in the conditioning solution for a minimum of 12-24 hours.[10] This allows the ion-exchange sites to be saturated with the primary ion.
-
Monitor for stability: Periodically check the sensor's response until a stable baseline is achieved.
Issue 2: Slow, Continuous Signal Drift During an Experiment
Potential Cause A: Leaching of Membrane Components
Explanation: The components of the sensor cocktail (Chromoionophore VII, ionophore, plasticizer, and ionic additives) have a certain solubility in the aqueous sample, leading to their slow diffusion out of the polymer matrix.[3][4] This loss of active components directly impacts the sensor's ability to respond to the analyte, causing a gradual drift in the signal. The lipophilicity of the components plays a crucial role; less lipophilic components will leach out faster.[3][11]
Troubleshooting Protocol:
-
Verify Component Lipophilicity: Ensure that highly lipophilic versions of the ionophore and ionic additives are used. For instance, tetraphenylborate derivatives are common lipophilic anionic additives.[3]
-
Optimize Plasticizer: The choice of plasticizer affects the diffusion of components within the membrane.[11][12][13] A plasticizer with a higher viscosity and lower dielectric constant can reduce the rate of leaching.
-
Consider a Protective Coating: Applying a thin layer of a more hydrophobic polymer over the sensor membrane can act as a barrier to reduce leaching.
dot
Caption: Figure 1: Leaching of sensor components.
Potential Cause B: Photobleaching of Chromoionophore VII
Explanation: Chromoionophores are susceptible to photochemical degradation, a process known as photobleaching, upon prolonged exposure to light.[6][7][8][9][14] This irreversible process reduces the concentration of the active chromoionophore, leading to a decrease in signal intensity and a corresponding drift.
Troubleshooting Protocol:
-
Minimize Light Exposure: Only illuminate the sensor when taking a measurement. Use a shutter or turn off the light source between readings.[8]
-
Reduce Light Intensity: Use neutral density filters to decrease the intensity of the excitation light.[8]
-
Incorporate an Antioxidant: Adding an antioxidant to the membrane cocktail can help to mitigate photobleaching.[6]
-
Perform a Photobleaching Control Experiment: Expose the sensor to the light source for an extended period without the analyte present. Any signal change can be attributed to photobleaching, allowing you to establish a correction factor.[8]
dot
Caption: Figure 2: The process of photobleaching.
Issue 3: Irreversible Signal Drift and Sensor Failure
Potential Cause: Membrane Delamination or Biofouling.
Explanation: Over time, the sensor membrane may begin to detach from its support, a process known as delamination. This can be caused by poor adhesion or swelling of the polymer. Biofouling, the accumulation of microorganisms or other biological material on the sensor surface, can also block the active sensing area and interfere with the ion-exchange process.
Troubleshooting Protocol:
-
Surface Preparation: Ensure the substrate for the membrane is thoroughly cleaned and, if necessary, treated with an adhesion promoter before applying the sensor cocktail.
-
Regular Cleaning: For applications in biological media, a gentle cleaning protocol should be established. This may involve rinsing with a mild detergent solution followed by deionized water.
-
Antifouling Strategies: Consider incorporating antifouling agents into the membrane or applying an antifouling coating.
Data Summary
| Parameter | Typical Value/Range | Significance |
| Chromoionophore VII Concentration | 1-10 mmol/kg | Affects signal intensity and response range. |
| Ionophore Concentration | 5-20 mmol/kg | Determines the selectivity and sensitivity for the target ion. |
| Ionic Additive Concentration | 20-100 mol% relative to ionophore | Influences the ion-exchange capacity and can impact sensor lifetime.[5] |
| Plasticizer to PVC Ratio | 2:1 (w/w) | Affects membrane flexibility, component mobility, and leaching rates.[12] |
| Optimal pH Range | Dependent on pKa of Chromoionophore VII | The sensor's response is pH-dependent; operating outside the optimal range can lead to errors.[15] |
Experimental Protocol: Sensor Fabrication
-
Prepare the Sensor Cocktail: Dissolve high-molecular-weight PVC, a plasticizer (e.g., o-NPOE), Chromoionophore VII, a selective ionophore, and a lipophilic ionic additive in a volatile solvent like THF.
-
Cast the Membrane: Cast the cocktail onto a suitable substrate (e.g., a glass slide or the tip of an optical fiber) and allow the solvent to evaporate completely in a dust-free environment.
-
Condition the Sensor: Immerse the newly fabricated sensor in a solution of the primary ion for at least 12 hours to ensure a stable baseline.[10]
dot
Caption: Figure 3: Troubleshooting decision tree.
References
-
Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC. Available at: [Link]
-
Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC. Available at: [Link]
-
Optical acetylcholine sensor based on free base porphyrin as a chromoionophore. Available at: [Link]
-
Photocatalysis and self-catalyzed photobleaching with covalently-linked chromophore-quencher conjugates built around BOPHY - PubMed. Available at: [Link]
-
(PDF) Use of Plasticizers for Electrochemical Sensors - ResearchGate. Available at: [Link]
-
Influence of the First Chromophore-Forming Residue on Photobleaching and Oxidative Photoconversion of EGFP and EYFP - PubMed. Available at: [Link]
-
Photobleaching - Wikipedia. Available at: [Link]
-
photobleaching | Photonics Dictionary. Available at: [Link]
-
Ion-selective membrane plasticizer leakage in all-solid-state electrodes – an unobvious way to improve potential reading stability in time - Analyst (RSC Publishing). Available at: [Link]
-
From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetim - Semantic Scholar. Available at: [Link]
-
Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - Frontiers. Available at: [Link]
-
(PDF) Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors - ResearchGate. Available at: [Link]
-
Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination - Repositorio UCHILE. Available at: [Link]
-
Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. - SciSpace. Available at: [Link]
-
The Importance of Correcting for Signal Drift in Diffusion MRI - UCL Discovery. Available at: [Link]
-
Redundant Cross-Correlation for Drift Correction in SEM Nanoparticle Imaging - arXiv. Available at: [Link]
Sources
- 1. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redundant Cross-Correlation for Drift Correction in SEM Nanoparticle Imaging [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion-selective membrane plasticizer leakage in all-solid-state electrodes – an unobvious way to improve potential reading stability in time - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Photocatalysis and self-catalyzed photobleaching with covalently-linked chromophore-quencher conjugates built around BOPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. photonics.com [photonics.com]
- 10. scispace.com [scispace.com]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of the First Chromophore-Forming Residue on Photobleaching and Oxidative Photoconversion of EGFP and EYFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Hysteresis in Chromoionophore VII pH Calibrations
This guide provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals to minimize hysteresis effects in pH calibration curves generated using Chromoionophore VII. Our objective is to empower you with the scientific understanding and practical techniques necessary for producing accurate and reproducible pH measurements.
Deconstructing Hysteresis with Chromoionophore VII
What is hysteresis and what are its root causes in Chromoionophore VII-based sensors?
In the realm of pH sensing, hysteresis is the phenomenon where the sensor's response to a specific pH value is dependent on the direction from which that pH was approached. This results in two divergent calibration curves: one from acidic to basic conditions and another from basic to acidic. Such discrepancies can introduce significant inaccuracies into experimental results.
The primary driver of hysteresis in sensors employing Chromoionophore VII, a neutral carrier ionophore, is the kinetics of the ion-exchange process at the interface of the sensor membrane and the sample solution.[1] The fundamental equilibrium governing the sensor's function is the reversible binding of protons (H+) from the aqueous sample to the ionophore (L) within the hydrophobic sensor membrane:
L (membrane) + H+ (aqueous) ⇌ LH+ (membrane)
Hysteresis arises when this equilibrium is not rapidly achieved as the pH of the sample changes. Key contributing factors include:
-
Slow Interfacial Ion Transfer: The speed at which protons associate with and dissociate from the Chromoionophore VII at the membrane's surface can be a rate-limiting step.
-
Membrane Composition: The properties of the polymer matrix, typically Poly(vinyl chloride) (PVC), and the plasticizer used to create the membrane environment, significantly influence the mobility of the ionophore and the ion-ionophore complex.[2][3][4]
-
Inadequate Sensor Conditioning: The degree of hydration of the sensor membrane is critical for facilitating swift and reversible ion exchange. A dry or improperly conditioned membrane will invariably exhibit more pronounced hysteresis.[5][6][7]
-
Temperature Fluctuations: Temperature impacts both the kinetics of ion transfer and the thermodynamic response of the electrode, as described by the Nernst equation.[8][9] Inconsistent temperatures during calibration can exacerbate hysteresis.
Troubleshooting Guide and Frequently Asked Questions
This section addresses common challenges and questions related to hysteresis during the calibration of Chromoionophore VII pH sensors.
Q1: My forward (low to high pH) and reverse (high to low pH) calibration curves are not aligned. How can I resolve this?
This is the classic manifestation of hysteresis, indicating that the sensor is not reaching equilibrium at each calibration point.
Troubleshooting Steps:
-
Extend Equilibration Time: The most direct solution is to increase the waiting time at each pH calibration point. Rather than a fixed duration, monitor the millivolt (mV) reading from the sensor and wait for it to stabilize (e.g., a drift of less than 0.1 mV per minute) before recording the measurement.
-
Ensure Consistent and Gentle Stirring: Proper agitation of the calibration solution is vital. It ensures a uniform concentration of protons at the sensor's surface and minimizes the unstirred Nernst diffusion layer, thereby promoting faster ion exchange. Avoid overly vigorous stirring, which can introduce electrical noise.
-
Implement Thorough Sensor Conditioning: A new sensor, or one that has been stored dry, requires proper conditioning. This involves immersing the sensor in a neutral buffer (e.g., pH 7.00) for a minimum of four hours, and ideally overnight.[5][6][7] This process ensures full hydration of the membrane, a prerequisite for rapid ion kinetics.
Q2: I'm observing a sluggish response, particularly when transitioning from alkaline to acidic solutions. What's the reason?
A slow response time is a direct consequence of the kinetic limitations that cause hysteresis. Moving from a high pH (low H+ concentration) to a low pH (high H+ concentration) necessitates the influx of H+ into the membrane and their subsequent binding to the ionophore.
Causality and Solutions:
-
Membrane Plasticizer: The choice of plasticizer in the sensor membrane is a critical determinant of performance. Plasticizers with a higher dielectric constant can facilitate the dissociation of ion pairs within the membrane, leading to a faster response.[10] The viscosity of the plasticizer also plays a role, with less viscous options potentially allowing for quicker diffusion of the ionophore.[10]
-
Ionic Strength Mismatch: Significant differences in ionic strength between your calibration standards and your samples can affect the activity of hydrogen ions and lead to measurement errors.[11][12] Whenever possible, match the ionic strength of your standards to that of your samples.
Q3: Does the temperature of my calibration buffers influence hysteresis?
Yes, temperature is a critical parameter. It affects the kinetics of all chemical processes involved in the sensor's operation.
Key Considerations:
-
Kinetic Enhancement: Elevated temperatures generally accelerate ion diffusion and interfacial transfer rates, which can result in a faster sensor response and reduced hysteresis.
-
Temperature Stability: It is imperative to maintain a constant and uniform temperature across all calibration standards and subsequent sample measurements.[8][9] Temperature fluctuations will introduce variability and error. The use of a temperature-controlled water bath or stirring plate is highly recommended.
Experimental Protocols
Protocol 1: Rigorous Sensor Conditioning
This protocol ensures your Chromoionophore VII sensor is adequately hydrated and prepared for accurate calibration.
Materials:
-
Chromoionophore VII-based pH sensor
-
pH 7.00 buffer solution
-
Deionized water
-
Beaker
-
Lint-free laboratory wipes
Procedure:
-
Rinse the sensor tip with deionized water.
-
Gently blot the sensor dry with a lint-free wipe. Avoid rubbing the membrane surface.
-
Immerse the sensor tip in a pH 7.00 buffer solution.
-
Allow the sensor to soak for at least 4 hours. For new sensors or those that have been in dry storage, an overnight soaking period is recommended.[5][6][7]
-
Following conditioning, rinse the sensor with deionized water before proceeding with calibration.
Protocol 2: A Calibration Procedure to Minimize Hysteresis
This step-by-step method is designed to generate reliable calibration curves with minimal hysteresis.
Materials:
-
A conditioned Chromoionophore VII-based pH sensor
-
A series of pH buffer solutions (e.g., pH 4, 7, and 10)
-
Stirring plate and a small stir bar
-
pH meter with millivolt (mV) display capability
-
Beakers
Procedure:
-
Place a beaker containing your initial pH buffer (e.g., pH 7) on the stirring plate with a stir bar.
-
Initiate gentle and consistent stirring.
-
Rinse the conditioned sensor with deionized water and gently blot it dry.
-
Immerse the sensor in the buffer solution.
-
Monitor the potential (mV) reading and wait for it to stabilize (e.g., a drift of less than 0.1 mV/min) before recording the value.
-
Proceed to the next buffer in your series (e.g., pH 4). Rinse the sensor with a small amount of this buffer before immersion.
-
Repeat step 5 for all your acidic buffers.
-
Return to your starting buffer (pH 7) and repeat the measurement to verify stability and check for drift.
-
Now, move to your basic buffers (e.g., pH 10), repeating the rinsing and stabilization steps.
-
After measuring at the highest pH, begin the reverse calibration by moving back down the pH scale (e.g., from pH 10 to 7, then to 4), ensuring you repeat the rinsing and stabilization procedures at each point.
-
Plot the mV readings versus pH for both the forward (acid-to-base) and reverse (base-to-acid) calibration series. The degree of overlap between the two curves is a direct measure of the hysteresis.
Data and Workflow Visualization
Table 1: Key Parameters for Hysteresis Reduction
| Parameter | Impact on Hysteresis | Recommended Action | Scientific Rationale |
| Equilibration Time | High | Increase the waiting period until the signal is stable (<0.1 mV/min drift). | Ensures the ion-exchange equilibrium at the membrane-sample interface is fully established. |
| Stirring Rate | Medium | Maintain a gentle and consistent stirring speed. | Reduces the thickness of the unstirred diffusion layer, promoting faster mass transport to the sensor surface. |
| Sensor Conditioning | High | Soak the sensor in a neutral buffer for at least 4 hours (overnight for new sensors).[5][6][7] | Guarantees complete hydration of the membrane, which is essential for rapid and reversible ion kinetics. |
| Temperature Control | Medium | Ensure a constant temperature for all calibration standards and samples.[8][9] | Temperature affects both the reaction kinetics and the Nernstian response of the sensor. |
| Membrane Plasticizer | High | Utilize a plasticizer with a high dielectric constant.[10] | Facilitates the dissociation of ion pairs within the membrane, thereby increasing the mobility of the ionophore.[2][10] |
Diagram 1: Workflow for Hysteresis Evaluation and Minimization
Caption: A systematic workflow for minimizing and assessing hysteresis in Chromoionophore VII pH calibrations.
References
- Vertex AI Search. (2024).
- Nico2000.net. (2016, October 21). Guide to ISE Measurements, Chap. 6)
- ACS Publications. (2020, November 4).
- Journal of Chemical Reviews. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review.
- ResearchGate. (2022, September 3). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review.
- Repositorio UCHILE. (n.d.).
- MDPI. (2015, December 11).
- ResearchGate. (n.d.). A Beginners Guide to Ion-Selective Electrode Measurements.
- PMC. (n.d.).
- PMC - NIH. (n.d.). An automatic system for determining the effects of temperature on the hysteresis curves of ion-selective electrodes.
- Nelson-Jameson. (2014, April 23). pH electrode conditioning.
- PMC. (n.d.).
- PMC. (2025, August 6).
- Turtle Tough. (2021, December 29). Minimising user errors in pH Measurements | Troubleshooting | Support.
- PMC - NIH. (n.d.).
- PMC. (n.d.). A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane.
- Hamilton Company. (n.d.). Hamilton pH Sensors.
- Sensorex. (2025, January 6). Understanding Ion Selective Electrodes (ISEs)
- ACS Publications. (2023, July 31). Response Patterns of Chromoionophore-Based Bulk Optodes Containing Lipophilic Electrolytes: Toward Background-Independent pH-Sensing | ACS Sensors.
- Thermo Fisher Scientific. (n.d.). pH measurement handbook.
- InsideScientific. (2021, December 3). Q&A Report: Reduce pH Measurement Errors.
- ResearchGate. (n.d.). Hysteresis characteristic of PdO sensor in a pH loop of 7 → 4 → 7 → 10...
- HORIBA. (n.d.). pH Electrode Care and Maintenance Procedures.
- American Pharmaceutical Review. (n.d.). Hints and Tips to Improve Accuracy In DO and pH Measurement.
- Emerson. (n.d.). General Purpose pH/ORP Sensor.
- Fisher Scientific. (n.d.). Measuring pH in Low Ionic Strength Solutions.
- PASCO. (n.d.). pH Sensors & Probes.
- Texas Tech University Departments. (n.d.).
- CerCell. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ww2.nelsonjameson.com [ww2.nelsonjameson.com]
- 6. horiba.com [horiba.com]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. An automatic system for determining the effects of temperature on the hysteresis curves of ion-selective electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements [nico2000.net]
- 12. Understanding Ion Selective Electrodes (ISEs) and Their Applications - Sensorex Liquid Analysis Technology [sensorex.com]
Technical Support Center: Chromoionophore VII (ETH 5350) Integration
Topic: Preventing Aggregation of Chromoionophore VII in Hydrogel Matrices Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Hydrophobic Challenge
Chromoionophore VII (ETH 5350) is a highly lipophilic benzo-phenoxazine derivative designed for solvent polymeric membranes, not aqueous environments. When introduced directly into hydrophilic hydrogel matrices (e.g., PEG, Alginate, Polyacrylamide), it undergoes hydrophobic collapse , resulting in
The Solution: You cannot simply "dissolve" ETH 5350 in a hydrogel.[1] You must encapsulate it within a hydrophobic micro-environment—typically plasticized polymer nanospheres —which are then embedded into the hydrogel matrix.
Part 1: Core Protocols (The "Right Way")
Protocol A: Fabrication of Ion-Sensing Nanospheres (The Gold Standard)
Rationale: This method creates a "pseudo-liquid" phase within the hydrogel, maintaining the dye in its dissolved, active state while protecting it from the aqueous hydrogel environment.
Materials:
-
Chromoionophore VII (ETH 5350)
-
Polymer Support: High molecular weight PVC or Poly(methyl methacrylate) (PMMA)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (NPOE)[2]
-
Surfactant: Pluronic F-127 (non-ionic)
-
Solvent: Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Cocktail Preparation:
-
Dissolve 2 mg ETH 5350, 60 mg PVC, and 120 mg DOS in 1.5 mL of THF.
-
Note: The 1:2 ratio of Polymer:Plasticizer is critical to ensure high ionic mobility within the nanosphere.
-
-
Emulsification:
-
Pipette the THF cocktail into 5 mL of deionized water containing 3% (w/v) Pluronic F-127 under high-speed vortexing (or sonication).
-
Critical: A stable milky white emulsion should form immediately.
-
-
Solvent Evaporation:
-
Direct a gentle stream of nitrogen gas over the emulsion for 2-4 hours while stirring.
-
Endpoint: The solution becomes clear/translucent as THF evaporates and nanospheres (50–200 nm) form.
-
-
Purification:
-
Filter through a 0.45 µm syringe filter to remove large aggregates.
-
Concentrate via centrifugal filtration (100 kDa MWCO) if necessary.
-
Protocol B: Embedding Nanospheres into Hydrogel
Rationale: Physical entrapment of nanospheres prevents leaching while allowing small ions (H+, Na+, K+) to diffuse through the hydrogel mesh to reach the sensor.
-
Pre-Gel Mixing:
-
Mix the concentrated nanosphere suspension with your hydrogel precursor solution (e.g., PEG-DA + Photoinitiator) at a ratio of 1:9 to 1:4 (v/v).
-
Caution: Do not exceed 20% v/v nanosphere loading, or you risk destabilizing the hydrogel cross-linking.
-
-
Polymerization:
-
Proceed with UV cross-linking or ionic gelation immediately.
-
Validation: The resulting hydrogel should be uniformly colored (orange/red) and transparent, with no visible specks.
-
Part 2: Visualization of Workflows
Figure 1: Nanosphere Encapsulation & Embedding Workflow
This diagram illustrates the critical phase inversion process required to stabilize ETH 5350.
Caption: Workflow for converting lipophilic ETH 5350 into water-dispersible nanospheres for hydrogel integration.
Part 3: Troubleshooting Guide (FAQs)
Category 1: Aggregation & Homogeneity[3]
Q: I see small red/orange precipitates in my hydrogel after curing. What happened?
-
Diagnosis: This is "Solvent Shock." You likely added a stock solution of ETH 5350 (dissolved in THF or Ethanol) directly into the aqueous hydrogel mix.
-
The Fix: The dye solubility in water is effectively zero. As soon as the organic solvent diluted into the water, the dye crashed out. You must use the nanosphere encapsulation method (Protocol A). Direct dissolution is impossible for this molecule in hydrogels.[1]
Q: My nanospheres formed a clump at the bottom of the vial during evaporation. Why?
-
Diagnosis: Insufficient surfactant or evaporation was too fast.
-
The Fix:
-
Increase Pluronic F-127 concentration to 5% w/v.
-
Slow down the nitrogen stream. If THF evaporates too violently, the polymer skins over and aggregates.
-
Ensure the Organic:Aqueous ratio is at least 1:10 during emulsification to prevent droplet coalescence.
-
Category 2: Sensor Performance
Q: The sensor response is drifting continuously over 24 hours.
-
Diagnosis: Leaching. While ETH 5350 is lipophilic, it can slowly partition out if the nanosphere matrix is not hydrophobic enough or if the plasticizer content is too high.
-
The Fix:
-
Switch to a more lipophilic plasticizer (e.g., NPOE instead of DOS) if working in biological media containing lipids/proteins (which extract the dye).
-
Covalent attachment: Use a polymerizable derivative of the dye if long-term (>1 week) stability is required (requires custom synthesis).
-
Q: The fluorescence intensity is very weak, even with high dye loading.
-
Diagnosis: Concentration Quenching (Self-Quenching). Inside the nanosphere, the effective concentration of the dye is extremely high.
-
The Fix: Reduce the dye loading in the nanosphere cocktail.
-
Standard: 1-2 wt% relative to the polymer/plasticizer mass.
-
Action: If you used 2 mg dye, try 0.5 mg. Paradoxically, lower loading often yields higher fluorescence signal due to reduced
stacking events.
-
Category 3: Response Time
Q: My sensor takes >10 minutes to respond to pH changes.
-
Diagnosis: Diffusion limitation. The ions must diffuse through the hydrogel mesh and into the nanosphere.
-
The Fix:
-
Hydrogel:[3][4][5][6] Use a lower percentage hydrogel or a longer chain cross-linker (e.g., PEG-DA 700 instead of PEG-DA 250) to increase pore size.
-
Nanosphere: Increase the Plasticizer:Polymer ratio (e.g., from 2:1 to 3:1). This lowers the glass transition temperature (
) of the bead, allowing faster ion exchange at the bead surface.
-
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common failure modes in Chromoionophore VII hydrogel sensors.
Part 4: Data Summary & Specifications
| Parameter | Specification / Recommendation | Reason |
| Dye Solubility (Water) | < 0.1 µg/mL | Extreme hydrophobicity causes immediate aggregation. |
| Optimal Nanosphere Size | 50 – 200 nm | Smaller sizes scatter less light (better optical clarity) and have higher surface area for sensing. |
| Rec. Dye Loading | 10 – 40 mmol/kg (in nanosphere) | Balances signal intensity vs. self-quenching. |
| Plasticizer:Polymer Ratio | 2:1 (wt/wt) | Ensures the nanosphere core is liquid-like for ion mobility. |
| Excitation/Emission | 610 nm / 660 nm (Protonated) | Note: Spectra shift significantly based on the polarity of the plasticizer used. |
| pKa (Apparent) | Tunable | Depends on the ionophore/additive ratio in the cocktail, not just the dye itself. |
References
-
Bakker, E., & Pretsch, E. (2005). Modern Potentiometry. Chemical Reviews, 105(5), 1743–1787. [Link]
- Context: Foundational theory on lipophilic dye behavior in polymeric membranes.
-
Xie, X., Zhai, J., & Bakker, E. (2014). Potentiometric Response from Ion-Selective Nanospheres. Analytical Chemistry, 86(6), 2853–2856. [Link]
- Context: The definitive protocol for creating ion-selective nanospheres (Protocol A).
-
Mistlberger, G., & Bakker, E. (2010). Bioanalytical applications of ion-selective sensors. Analytical and Bioanalytical Chemistry, 398, 1591–1603. [Link]
- Context: Discusses the integration of these sensors into biological m
-
Shortreed, M., et al. (1996). Lifetime enhancement of optical sensors based on fluorescent polymers. Analytical Chemistry, 68(15), 2656-2660. [Link]
- Context: Addresses photostability and leaching issues in optical sensors.
Sources
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superlubricity of pH-responsive hydrogels in extreme environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. Hydrogel-assisted delivery of lipophilic molecules into aqueous medium for transdermal medication based on environment-specific, regioselective adsorption of graphene oxides - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Autofluorescence with Chromoionophore VII
Welcome to the technical support guide for overcoming autofluorescence when using Chromoionophore VII in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during fluorescence imaging experiments.
Introduction: Understanding the Challenge
Question: What is Chromoionophore VII and why is autofluorescence a problem for in vivo imaging with this probe?
Answer: Chromoionophore VII (also known as ETH 5418) is a lipophilic, H+-selective chromoionophore used in various sensing applications.[1] While its fluorescent properties make it a valuable tool, its application in living tissues is often complicated by autofluorescence.
Autofluorescence is the natural emission of light by biological structures such as cells and tissues when they are excited by light.[2][3] This phenomenon can obscure the specific signal from your fluorescent probe (Chromoionophore VII), leading to a low signal-to-noise ratio and potentially erroneous data interpretation.[3][4]
The primary sources of autofluorescence in animal tissues include:
-
Metabolic cofactors: NADH and flavins (FAD, FMN) are major contributors, with broad emission spectra.[4][5]
-
Structural proteins: Collagen and elastin, particularly abundant in skin and connective tissues, are highly autofluorescent.[4]
-
Other molecules: Lipofuscins, often called "aging pigments," and porphyrins can also contribute to the background signal.[4][6]
The core problem arises from the spectral overlap between the emission of these endogenous fluorophores and that of your probe, making it difficult to isolate the signal of interest.
Troubleshooting Guide: A Multi-faceted Approach
Effectively tackling autofluorescence requires a strategy that combines pre-experiment planning, optimized image acquisition, and intelligent post-processing.
Section 1: Pre-Experiment Planning & Optimization
Question: How can I minimize autofluorescence before I even start my imaging experiment?
Answer: Proactive measures can significantly reduce the impact of autofluorescence.
-
Wavelength Selection: The choice of excitation and emission wavelengths is critical. Autofluorescence is generally stronger at shorter wavelengths (blue/green).[7] Whenever possible, shift towards red or near-infrared (NIR) wavelengths where autofluorescence is significantly lower.[3][8]
-
Filter Set Optimization: Using appropriate optical filters is one of the most effective ways to isolate your probe's signal.
-
Use band-pass filters: Instead of long-pass filters which collect all light above a certain wavelength, use narrow band-pass filters that are tightly matched to the emission peak of Chromoionophore VII.[4] This will exclude a significant portion of the broad autofluorescence spectrum.
-
Avoid spectral overlap: Analyze the spectral profiles of your probe and the major autofluorescent species in your tissue of interest to select a filter set that maximizes the separation between them.
-
-
Animal Diet and Preparation:
-
Specialized Diets: For whole-animal imaging, the diet can be a major source of autofluorescence. Chlorophyll from standard chow fluoresces in the red part of the spectrum.[7] Switching to a purified, alfalfa-free diet for at least a week before imaging can dramatically reduce gut-related autofluorescence.[8]
-
Perfusion: If your experimental design allows, perfusing the animal with PBS prior to fixation can remove red blood cells, which contain autofluorescent heme groups.[9]
-
-
Fixation Method: For ex vivo analysis of tissues, the fixation method can influence autofluorescence.
Section 2: Image Acquisition Strategies
Question: What are the best practices for setting up my microscope to reduce autofluorescence during image acquisition?
Answer: Optimizing your imaging parameters is a crucial step in improving your signal-to-noise ratio.
-
Time-Gated Imaging and Fluorescence Lifetime Imaging (FLIM): This is an advanced and highly effective technique. It separates fluorescence signals based on their decay lifetime rather than their emission wavelength.[10][11]
-
Principle: Most autofluorescence has a short lifetime (typically 0.3-2 ns).[12] If your probe has a longer fluorescence lifetime, you can use a time-gated detector to only collect photons emitted after the autofluorescence has decayed.[11][12]
-
Benefit: FLIM can effectively distinguish your probe's signal from the background, even if their emission spectra overlap significantly.[13] This technique can provide high signal-to-noise images and is particularly useful for quantifying cellular metabolism through the autofluorescence of NADH and FAD.[5][10]
-
-
Spectral Imaging and Linear Unmixing:
-
Principle: Instead of collecting an image through a single emission filter, a spectral detector captures the entire emission spectrum at each pixel of the image, creating a "lambda stack".[14]
-
Workflow:
-
Acquire a reference spectrum from an unstained tissue sample (this is your "autofluorescence signature").
-
Acquire a reference spectrum of your Chromoionophore VII in a clean system.
-
Image your experimental sample to get a mixed spectrum at each pixel.
-
Use a linear unmixing algorithm, available in many microscopy software packages, to mathematically separate the contributions of autofluorescence and your probe in the final image.[14][15]
-
-
Section 3: Post-Acquisition Data Processing
Question: I've already acquired my images and they have a high background. Can I still salvage my data?
Answer: Yes, several post-processing techniques can help to computationally remove the autofluorescence background.
-
Image Subtraction:
-
Method: Capture an image of an unstained control sample using the exact same acquisition settings as your experimental sample. Then, subtract this "background" image from your experimental image.
-
Caveats: This method assumes that the autofluorescence is uniform across your samples, which may not always be the case.
-
-
Spectral Unmixing (as described above): If you acquired your data as a lambda stack, you can perform linear unmixing post-acquisition.[14] This is a more robust method than simple subtraction as it can account for variations in the relative contributions of signal and background across the image.
Frequently Asked Questions (FAQs)
Q1: My tissue has very strong autofluorescence in the green channel. What should I do? Avoid the green channel if possible. The green spectral region is where many of the most common endogenous fluorophores, like flavins and collagen, emit strongly.[4] If you must use this channel, techniques like FLIM or spectral unmixing are highly recommended.
Q2: How do I acquire a "pure" autofluorescence spectrum for linear unmixing? The best way is to use a control animal or tissue section that has not been treated with Chromoionophore VII but has otherwise undergone the exact same experimental procedures (e.g., same diet, fixation, and mounting).[7] Image this control sample using the same settings as your experimental sample to capture the representative autofluorescence signature.[7]
Q3: Can changing the excitation wavelength help? Yes. Even if you are limited to a specific emission window, slightly altering the excitation wavelength can sometimes preferentially excite your probe over the autofluorescent molecules, improving your signal-to-background ratio.[8]
Q4: Is there a way to chemically reduce autofluorescence? Several chemical quenching agents have been reported, but their use in in vivo experiments with a specific probe like Chromoionophore VII would require careful validation to ensure they do not interfere with the probe's function or the biological system under study. These methods are more common in fixed tissue preparations.
Visual Guides and Protocols
Diagram: The Spectral Overlap Problem
This diagram illustrates the fundamental challenge: the broad emission of common autofluorescent sources often overlaps with the emission of the fluorescent probe.
Caption: Spectral overlap between autofluorescence and the target probe.
Table 1: Spectral Characteristics of Chromoionophore I (ETH 5294) and Major Autofluorescent Species
Note: Chromoionophore VII (ETH 5418) data is less commonly published than its counterpart, Chromoionophore I (ETH 5294). The values for Chromoionophore I are provided here as a close reference. Always verify the specific spectral properties of your probe lot.
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Chromoionophore I (Protonated) | ~614 | ~663 | Emits in the red/far-red region. |
| NADH (Bound) | ~340 | ~450 | Strong emission in the blue/green.[5][12] |
| Flavins (FAD, FMN) | ~450 | ~520-530 | Strong emission in the green.[5] |
| Collagen / Elastin | ~360-400 | ~450-500 | Broad emission, contributes significantly to blue/green background.[4] |
Diagram: Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving autofluorescence issues.
Caption: A decision tree for troubleshooting autofluorescence.
References
- Autofluorescence Lifetime Imaging of cellular metabolism: Sensitivity towards cell density, pH, intracellular and intercellular heterogeneity.
- Datta, R. et al. (2020).
- Fluorescence Lifetime Imaging Microscopy (FLIM). Evident Scientific.
- Mansfield, J. R. et al. (2005). Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. SPIE Digital Library.
- A Guide to Fluorescence Lifetime Imaging Microscopy (FLIM). Leica Microsystems. (2022).
- Fluorescence Lifetime Imaging (FLIM)
- IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. Cardiff University Bioimaging Hub News. (2016).
- Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Visikol. (2024).
- Spectral Imaging with Linear Unmixing. ZEISS Microscopy Online Campus.
- Monici, M. (2005).
- Al-Hilal, T. et al. (2023). Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection.
- Overcoming autofluorescence in in vivo imaging.
- Autofluorescence in Microscopy Liter
- de la Rosa, J. et al. (2020). The role of tissue fluorescence in in vivo optical bioimaging. AIP Publishing.
- Challenges of Autofluorescence in Neuroscience. Bitesize Bio. (2025).
- Spectral Unmixing. UChicago Voices, Cytometry and Antibody Technology.
- Chromoionophore I Selectophore®. Sigma-Aldrich.
- Chromoionophore VII Selectophore®. Sigma-Aldrich.
Sources
- 1. 生色离子载体 VII Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 2. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. Autofluorescence Lifetime Imaging of cellular metabolism: Sensitivity towards cell density, pH, intracellular and intercellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 10. unige.ch [unige.ch]
- 11. Fluorescence Lifetime Imaging Microscopy (FLIM) [evidentscientific.com]
- 12. picoquant.com [picoquant.com]
- 13. A Guide to Fluorescence Lifetime Imaging Microscopy (FLIM) | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 15. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
Validation & Comparative
comparison of Chromoionophore VII vs Chromoionophore III for pH sensing
This guide provides an in-depth technical comparison between Chromoionophore VII (ETH 5418) and Chromoionophore III (ETH 5350) , two critical lipophilic pH indicators used in the fabrication of ion-selective optodes and fluorescent nanosensors.
Executive Summary: The Strategic Choice
-
Chromoionophore III (ETH 5350) is the industry standard for physiological sensing . Its higher basicity (pKa ~13.4 in NPOE) makes it the ideal thermodynamic partner for detecting alkali metals (Na⁺, K⁺) in neutral to slightly alkaline environments (pH 7.0–9.0), such as blood or seawater.
-
Chromoionophore VII (ETH 5418) is a specialized transducer for acidic and heavy metal sensing . With a lower pKa (~11.7 in NPOE) and a significant spectral shift, it facilitates the detection of ions like Pb²⁺ and Ag⁺ in acidic media (pH < 6) where Chromoionophore III would remain protonated and unresponsive. Its spectral properties also make it a superior candidate for ratiometric imaging and upconversion resonance energy transfer (CRET) systems.
Technical Specifications & Chemical Identity
The fundamental difference lies in the basicity of the phenoxazine core, modulated by the electron-donating alkylamino substituents and the lipophilic tail structure.
| Feature | Chromoionophore III (ETH 5350) | Chromoionophore VII (ETH 5418) |
| CAS Number | 149683-18-1 | 141754-62-3 |
| Chemical Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | 9-Dimethylamino-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine |
| Core Structure | Benzo[a]phenoxazine (Nile Blue derivative) | Benzo[a]phenoxazine (Nile Blue derivative) |
| pKa (PVC/NPOE) | ~13.4 (Highly Basic) | ~11.7 (Moderately Basic) |
| pKa (PVC/DOS) | ~8.0 – 9.6 | ~8.6 |
| Absorbance ( | Protonated: ~660 nmDeprotonated: ~550 nm | Protonated: 670 nm Deprotonated: 525 nm |
| Fluorescence Emission | ~670–690 nm (Strong in protonated form) | ~680–700 nm (Strong in protonated form) |
| Primary Application | Na⁺, K⁺, NH₄⁺ (Physiological/Neutral pH) | Pb²⁺, Ag⁺, Cu²⁺ (Acidic pH), Nanospheres |
Expert Insight: The "pKa" values listed are apparent values in the membrane phase. The shift of ~2–3 log units between NPOE (polar plasticizer) and DOS (non-polar) allows you to "tune" the dynamic range of your sensor simply by changing the plasticizer, without changing the dye.
Mechanistic Comparison
Both molecules function as H⁺-selective ionophores (proton chromoionophores). They do not bind the target analyte directly. Instead, they act as a "proton pump" to maintain charge neutrality within the sensor membrane.
The Ion-Exchange Mechanism
In a cation-selective optode, the extraction of a metal ion (
-
Chromoionophore III (High pKa): Holds the proton tightly. It requires a high concentration of
or a high pH (low concentration) to force the proton off. This makes it suitable for weakly extracting ions (like Na⁺) or measurements at neutral pH . -
Chromoionophore VII (Lower pKa): Releases the proton more easily. This is crucial for heavy metals (Pb²⁺) which are often measured in acidic buffers (to prevent hydrolysis). If you used III for lead sensing at pH 4, it would refuse to deprotonate, resulting in no signal.
Visualizing the Pathway
Caption: Thermodynamic coupling in bulk optodes. The influx of M+ (blue) forces the deprotonation of the Chromoionophore (red), altering optical output.
Performance Analysis
A. Spectral Resolution & Ratiometric Sensing
-
Chromoionophore VII offers a superior spectral shift (
) compared to III.-
Protonated (Acid): 670 nm (Deep Red)
-
Deprotonated (Base): 525 nm (Green)
-
-
Advantage: This wide separation minimizes "crosstalk" between the excitation and emission channels in ratiometric imaging. You can excite the deprotonated form at 488 nm (Argon laser) and the protonated form at 633 nm (HeNe laser) with zero overlap.
B. Lipophilicity & Leaching
-
Chromoionophore III: Highly lipophilic (C18 tail). Stable for standard measurements (hours to days).
-
Chromoionophore VII: Designed with a modified lipophilic tail (dioxanonadecyl). While theoretically similar in lipophilicity, the structural modification is often preferred for nanosphere fabrication where surface-to-volume ratios are high, and dye leaching into the biological medium must be absolutely minimized to prevent cytotoxicity.
C. Dynamic Range & Selectivity
The dynamic range of an optode is sigmoidal. The "center" of this range is determined by the difference between the pKa of the chromoionophore and the binding constant of the ionophore.
-
Scenario 1: Sodium Sensing in Blood (pH 7.4)
-
Use Chromoionophore III .[1] Its high pKa ensures the sensor is sensitive in the pH 7–8 range. Using VII here would shift the response to pH 5–6, rendering the sensor "blind" at physiological pH.
-
-
Scenario 2: Lead Sensing in Waste Water (pH 4.5)
-
Use Chromoionophore VII . Its lower pKa allows the deprotonation event to occur at acidic pH. Using III would result in the dye remaining permanently protonated (locked in the "on" state) because the H⁺ concentration in the sample is too high for the lead ions to displace.
-
Experimental Protocol: Fabrication of Na⁺ Selective Optode
This protocol uses Chromoionophore III for a physiological sodium sensor.[1] To adapt for Lead (Pb), substitute III with VII and the ionophore with Lead Ionophore IV.
Materials
-
Polymer: High molecular weight PVC (33 mg).
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) (66 mg).
-
Ionophore: Sodium Ionophore X (1 mg).
-
Chromoionophore: Chromoionophore III (ETH 5350) (0.5 mg).
-
Ionic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) (0.5 mg). Note: Molar ratio of Additive:Chromoionophore should be roughly 1.2 : 1 to ensure full protonation range.
-
Solvent: Tetrahydrofuran (THF) (1.5 mL).
Step-by-Step Fabrication
-
Cocktail Preparation: Dissolve all components in THF. Sonicate for 10 minutes to ensure complete homogenization.
-
Casting (Planar Film): Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass slide. Cover with a beaker to slow evaporation. Allow to dry for 12 hours.
-
Conditioning: Peel the membrane and cut into 5 mm discs. Condition in 0.01 M HCl for 2 hours to fully protonate the chromoionophore (Sensor turns Blue/Deep Red ).
-
Calibration:
-
Prepare 0.1 M Tris-HCl buffer (pH 7.4).
-
Add NaCl to create standards:
M to M. -
Measure Fluorescence (Ex: 640 nm, Em: 680 nm).
-
Result: Signal decreases as Na⁺ concentration increases (Deprotonation).
-
Data Processing
Plot the degree of protonation (
Troubleshooting & Optimization
| Issue | Cause | Solution |
| No Response (Always On) | Sample pH is too low (too acidic) for the chosen Chromoionophore. | Switch from III to VII (lower pKa) or use a more basic plasticizer (NPOE). |
| No Response (Always Off) | Sample pH is too high; Dye is already deprotonated. | Switch from VII to III (higher pKa). |
| Leaching (Signal Drift) | Dye is dissolving into the sample. | Ensure sample does not contain surfactants/lipids. Use Chromoionophore VII for better stability in biological media. |
| Slow Response Time | Membrane is too thick or diffusion is blocked. | Reduce membrane thickness or use nanospheres (20–100 nm) for millisecond response. |
References
-
Bakker, E., et al. (1997). "Carrier-Based Optodes for Ion Sensing." Chemical Reviews, 97(8), 3083–3132. Link
-
Telting-Diaz, M., & Bakker, E. (2002).[2] "Mass-Produced Ionophore-Based Fluorescent Microspheres for Trace Level Determination of Lead Ions." Analytical Chemistry, 74(20), 5251–5256. Link
-
Shortreed, M., et al. (1996). "Lifetime enhancement of ultrasmall fluorescent liquid-polymeric membrane based optodes by diffusion induced grain boundary incorporation." Analytical Chemistry, 68(15), 2656–2662. Link
-
Xie, X., et al. (2016).[2] "Nanospheres with F-127 for Determining Acid Dissociation Constants of Chromoionophores." Analytical Chemistry. (Verified context for pKa determination in nanospheres).
Sources
Comparative Guide: Chromoionophore VII vs. ETH 5294 in Alkaline Environments
Executive Summary
In the development of ion-selective optodes (ISOs) and optical pH sensors, the choice of chromoionophore (lipophilic pH indicator) dictates the sensor's dynamic range, operational lifetime, and signal integrity. While ETH 5294 (Chromoionophore I) has long been a standard for basic pH ranges, it exhibits critical limitations in alkaline environments (
Chromoionophore VII (ETH 5418) offers a superior alternative for alkaline applications. Its distinct advantages lie in pKa matching for mild alkalinity (pH 7.5–10.0), significantly enhanced lipophilicity (preventing leaching of the neutral form), and resistance to H-aggregation . This guide details the mechanistic advantages of VII over I and provides a validated protocol for their integration into solvent polymeric membranes.
Technical Comparison: The Mechanics of Alkaline Sensing
The pKa Mismatch: Dynamic Range Optimization
The fundamental difference between these two Nile Blue derivatives is their basicity. In optical ion sensing, the response is governed by the exchange equilibrium between the analyte ion and a proton. For a sensor to be sensitive, the chromoionophore must be able to change its protonation state within the target pH/ion activity range.
| Feature | ETH 5294 (Chromoionophore I) | Chromoionophore VII (ETH 5418) |
| Structure | 3-octadecanoylimino-7-(diethylamino)-1,2-benzophenoxazine | 9-(diethylamino)-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine |
| pKa (PVC-DOS) | ~11.4 | ~8.6 |
| pKa (PVC-NPOE) | ~14.8 | ~11.7 |
| Operational Window | Extreme Alkalinity (pH 10.5 – 13.5) | Mild to Moderate Alkalinity (pH 7.5 – 10.5) |
| Lipophilicity (LogP) | High (C18 tail) | Ultra-High (Complex dioxanonadecyl tail) |
The Alkaline Advantage of VII:
-
ETH 5294 is too basic for many "alkaline" applications (e.g., seawater analysis, physiological pH 7.4–8.0, or carbonate sensing). At pH 8–9, ETH 5294 remains >99% protonated (charged), providing effectively zero spectral change or sensitivity.
-
Chromoionophore VII , with a pKa of ~8.6 (in DOS), sits directly in the transition zone for mild alkaline environments. It allows for high-sensitivity measurements of carbonate, seawater pH, or basic drugs where ETH 5294 would be unresponsive.
Leaching and Signal Stability
In alkaline environments, chromoionophores predominantly exist in their deprotonated (neutral) state. Neutral molecules are far more prone to leaching from the plasticized membrane into the aqueous sample than their charged counterparts (which are stabilized by lipophilic counter-ions like NaTFPB).
-
ETH 5294 Failure Mode: While its C18 tail provides lipophilicity, prolonged exposure to alkaline buffers (where it is 100% neutral) leads to gradual desorption into the aqueous phase, manifesting as a downward drift in baseline absorbance.
-
ETH 5418 Solution: The structural modification in VII introduces a massive, highly lipophilic spacer group. This "anchor" effectively eliminates leaching, even when the dye is fully deprotonated in high pH samples, extending sensor lifetime from days to months.
Aggregation and Optical Artifacts
Nile Blue derivatives are planar molecules prone to stacking (H-aggregation) at high concentrations, which causes a hypsochromic shift and loss of molar absorptivity.
-
ETH 5294: Prone to dimerization in the membrane, especially as the membrane ages or "sweats" plasticizer.
-
ETH 5418: The bulky phenyl-imino substituent acts as a steric spacer, preventing
stacking. This ensures that the optical signal remains linear with concentration (Beer-Lambert law) even in the dense environment of a sensing film.
Mechanistic Visualization
Cation Exchange Mechanism
The following diagram illustrates why pKa matching is critical. If the pH is too low relative to the pKa (as with ETH 5294 in pH 8), the proton (
Figure 1: Cation-exchange mechanism. For the sensor to function, the sample pH must be close enough to the dye's pKa to drive the deprotonation equilibrium. ETH 5294 (pKa ~11.[1]4) remains "locked" in the green Ind-H+ state at pH 8-9, whereas ETH 5418 (pKa ~8.6) actively responds.
Experimental Protocol: Fabrication of a High-Stability Alkaline Optode
This protocol describes the fabrication of a Potassium-selective optode optimized for alkaline monitoring (pH 8–10), utilizing Chromoionophore VII.
Materials
-
Polymer: High molecular weight Poly(vinyl chloride) (PVC).
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) (Preferred for lower pKa and faster response) or o-Nitrophenyloctylether (NPOE) (for higher dielectric constant). Note: Using DOS yields the pKa ~8.6 discussed above.
-
Chromoionophore: Chromoionophore VII (ETH 5418) (Sigma-Aldrich/Merck).
-
Ionophore: Valinomycin (Potassium Ionophore I).
-
Ionic Site: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB).[1][2][3]
-
Solvent: Tetrahydrofuran (THF), inhibitor-free.
Membrane Composition (w/w %)
To ensure electroneutrality and optimal response, maintain a molar ratio of Ionophore > Ionic Site > Chromoionophore .
| Component | Function | Mass (mg) | Molar Ratio (Approx) |
| PVC | Matrix | 60.0 | - |
| DOS | Plasticizer | 120.0 | - |
| Valinomycin | K+ Selector | 2.0 | ~1.5 mmol/kg |
| NaTFPB | Exchanger | 0.8 | ~0.6 mmol/kg |
| Chromoionophore VII | Reporter | 0.4 | ~0.3 mmol/kg |
Step-by-Step Fabrication
-
Dissolution: Weigh all components into a 5 mL glass vial. Add 1.5 mL of THF.
-
Mixing: Vortex for 20 minutes. Ensure no undissolved particles remain. Tip: ETH 5418 is highly lipophilic and may require slight warming (30°C) to dissolve fully.
-
Casting: Pour the cocktail into a glass ring (24 mm diameter) fixed onto a clean glass slide.
-
Evaporation: Cover with a filter paper stack to slow evaporation (preventing surface skinning). Let stand for 12–24 hours.
-
Conditioning: Punch 5 mm discs. Condition in 0.01 M HCl for 2 hours to fully protonate the dye (Blue state), then rinse with deionized water.
Characterization & Validation
-
Spectral Check: Measure Absorbance at 660 nm (Protonated peak) and 520 nm (Deprotonated peak).
-
Leaching Test (The "Alkaline Stress Test"):
-
Place membrane in pH 10.0 Tris-HCl buffer under continuous stirring.
-
Monitor Absorbance at 520 nm (Isosbestic point or max) every 1 hour for 24 hours.
-
Pass Criteria: Signal decay < 1% per hour. (ETH 5294 typically fails this, showing >5% decay/hour).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Slow Response Time | Membrane too thick or ETH 5418 concentration too high. | Spin-coat thinner films (<2 µm) for <10s response. Reduce dye load. |
| Narrow Dynamic Range | pKa mismatch with sample pH. | Switch plasticizer. DOS -> NPOE shifts pKa from 8.6 to 11.7, moving the window to more alkaline values. |
| Hysteresis | Dye aggregation. | ETH 5418 naturally minimizes this, but ensure <1.5 wt% dye loading. |
References
-
Acidity Constants in Solvent Polymeric Membranes Bakker, E., et al.[4] "Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes." Analytica Chimica Acta, 2002.
-
Chromoionophore VII Product Data Sigma-Aldrich. "Chromoionophore VII Selectophore™ (ETH 5418)."
-
Comparative Stability of Nile Blue Derivatives Mohr, G. J., et al. "Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes." Analytica Chimica Acta, 1997.
-
Lipophilicity and Leaching in Optodes Shortreed, M., et al. "Covalently Attached Nile Blue Derivatives For Optical Sensors." US Patent Application 20070259997.
Sources
- 1. US20070259997A1 - Covalently Attached Nile Blue Derivatives For Optical Sensors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pvc membrane ion-selective: Topics by Science.gov [science.gov]
- 4. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Chromoionophore VII Optode Results Against Glass pH Electrodes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, precise pH measurement is a cornerstone of reliable and reproducible research. For decades, the glass pH electrode has been the gold standard, a trusted workhorse in laboratories worldwide. However, the emergence of optical sensing technologies, particularly those based on sophisticated chromoionophores, presents a compelling alternative. This guide provides an in-depth, evidence-based comparison of pH measurements obtained using Chromoionophore VII-based optodes and traditional glass pH electrodes, designed to equip researchers with the knowledge to make informed decisions for their specific applications.
The Tale of Two Sensors: Unpacking the
Fundamental Principles
Before delving into a direct comparison, it is crucial to understand the distinct mechanisms that govern these two pH sensing technologies.
The Glass pH Electrode: An Electrochemical Mainstay
The glass pH electrode operates on a potentiometric principle, measuring the voltage difference between a pH-sensitive glass membrane and a stable reference electrode.[1] The thin, specialized glass bulb at the tip of the electrode develops a potential that is proportional to the hydrogen ion (H+) activity in the sample solution.[2] This potential arises from an ion-exchange process occurring at the hydrated gel layer of the glass membrane.[1]
This established technology is well-understood and widely integrated into laboratory workflows. However, it is not without its limitations. The glass construction is inherently fragile, and the electrode's performance can be affected by factors such as temperature changes, chemical attack from strong acids or bases, and dehydration.[2]
The Chromoionophore VII Optode: A Spectroscopic Challenger
Optical pH sensors, or optodes, offer a fundamentally different approach. They utilize a pH-sensitive dye, a chromoionophore, immobilized within a polymer matrix. Chromoionophore VII is a lipophilic derivative of Nile blue, a highly sensitive indicator that undergoes a distinct color change in response to variations in pH.[3] This change is based on a reversible protonation and deprotonation of the chromoionophore molecule.[4]
The measurement is performed spectroscopically, by illuminating the optode and detecting the changes in its absorbance or fluorescence.[2] This optical transduction method offers several potential advantages, including the possibility of non-invasive measurements and miniaturization.
The Signaling Pathway of Chromoionophore VII
The pH-dependent color change of Chromoionophore VII is a result of a shift in its chemical equilibrium upon interaction with hydrogen ions. This process can be visualized as follows:
Caption: Protonation/deprotonation equilibrium of Chromoionophore VII.
A Practical Guide to Comparative Validation: Experimental Protocol
To objectively assess the performance of a Chromoionophore VII optode against a glass pH electrode, a rigorous and well-controlled experimental setup is paramount. The following protocol outlines a step-by-step methodology for a head-to-head comparison.
I. Fabrication of the Chromoionophore VII Optode Membrane
This protocol is a synthesized approach based on established methods for creating solvent polymeric membranes for optical sensors.[5]
Materials:
-
Chromoionophore VII (e.g., ETH 5418)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass plate or other suitable substrate
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve a precise amount of Chromoionophore VII, PVC, and the plasticizer in THF. A typical composition might be 1-2 mg of Chromoionophore VII, 30-40 mg of PVC, and 60-70 mg of DOS in 1-2 mL of THF.
-
Casting the Membrane: Pour the homogenous cocktail solution onto a clean, level glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. This can be done at room temperature overnight.
-
Membrane Curing: Once the membrane is formed, it may require a curing period to ensure stability.
-
Mounting: Carefully peel the membrane from the glass plate and mount it onto a suitable support for measurement (e.g., the tip of a fiber optic cable or a cuvette).
II. Experimental Workflow for Comparative Analysis
This workflow ensures that both sensors are calibrated and tested under identical conditions.
Caption: Experimental workflow for comparing pH sensors.
Performance Metrics: A Quantitative Showdown
The following table summarizes key performance characteristics of Chromoionophore VII optodes and glass pH electrodes, based on available scientific literature. It is important to note that the performance of optodes can be influenced by the specific membrane composition and measurement setup.
| Performance Metric | Chromoionophore VII Optode | Glass pH Electrode |
| Accuracy | Generally good, with reported deviations in the range of ±0.05 to ±0.1 pH units compared to glass electrodes.[3] | High accuracy, typically within ±0.01 to ±0.02 pH units after proper calibration.[6] |
| Precision | High precision is achievable with stable light sources and detectors. | Excellent precision, with low variability in repeated measurements. |
| Response Time (t90) | Can be very fast, often in the range of a few seconds to a minute, depending on membrane thickness.[7] | Typically ranges from 30 seconds to a few minutes to reach a stable reading.[2][6] |
| Stability & Drift | Can be susceptible to photobleaching and leaching of the chromoionophore over time, leading to signal drift.[1] | Generally stable over long periods, but can experience drift due to changes in the reference electrode or fouling of the glass membrane.[8] |
| Operating pH Range | The dynamic range is dependent on the pKa of the chromoionophore, typically spanning 2-3 pH units. Wider ranges can be achieved with multiple indicators or advanced techniques.[9] | Wide operational range, typically from pH 0 to 14. |
| Interferences | Can be susceptible to interference from ionic strength changes and certain organic molecules that may interact with the membrane.[4] | Prone to "alkaline error" at high pH and high salt concentrations, where the electrode responds to alkali metal ions as well as H+.[6] |
| Sterilization | Can be designed for single-use and sterilized by gamma irradiation.[2] | Autoclavable and can withstand steam-in-place (SIP) procedures.[2] |
| Durability | Robust, as it does not rely on a fragile glass bulb. | Fragile and susceptible to breakage. |
Field-Proven Insights: Choosing the Right Tool for the Job
The choice between a Chromoionophore VII optode and a glass pH electrode is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific requirements of the application.
When to Choose a Chromoionophore VII Optode:
-
Single-Use Applications: The potential for low-cost, disposable sensors makes optodes ideal for applications in bioprocessing and drug manufacturing where sterility is critical and cross-contamination must be avoided.[2]
-
Miniaturized and Non-Invasive Measurements: The small size and optical nature of optodes allow for measurements in very small sample volumes and in environments where traditional electrodes are impractical.
-
Harsh Environments: The absence of a fragile glass component makes optodes more durable in environments with high mechanical stress.
When to Rely on a Glass pH Electrode:
-
High-Accuracy Benchtop Measurements: For routine laboratory work where high accuracy and precision are paramount and the sample matrix is well-defined, the glass electrode remains the benchmark.
-
Wide pH Range Applications: When measurements need to be taken across a broad pH spectrum, the wide operational range of the glass electrode is a significant advantage.
-
Established Protocols and Regulatory Acceptance: In fields with long-standing, validated protocols that specify the use of glass electrodes, transitioning to a new technology may require extensive re-validation.
Conclusion: A Symbiotic Future for pH Sensing
Both Chromoionophore VII-based optodes and glass pH electrodes are powerful tools in the arsenal of the modern scientist. While the glass electrode's legacy of accuracy and reliability is undeniable, the innovative features of optical sensors, such as their suitability for single-use applications and their robustness, are driving their adoption in cutting-edge research and development. By understanding the fundamental principles, performance characteristics, and practical considerations of each technology, researchers can confidently select the most appropriate tool to ensure the integrity and success of their work.
References
- Morf, W. E., et al. (1989). Design features of optical sensors (optodes) based on selective chromoionophores.
-
HORIBA. (n.d.). Measuring pH Using a Glass Electrode. Retrieved from [Link]
- Bakker, E., & Pretsch, E. (2008). Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes. Chimia, 62(4), 234-239.
- Wolfbeis, O. S. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 120(23), 12903-13071.
- Pokhvishcheva, N. V., et al. (2023). Response Patterns of Chromoionophore-Based Bulk Optodes Containing Lipophilic Electrolytes: Toward Background-Independent pH-Sensing. ACS Sensors, 8(8), 3086-3094.
- Christensen, J. B., et al. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors, 9(9), 4555-4559.
- De Meyer, T., et al. (2014). pH effects on absorption spectra: pKa determination by spectrophotometric method.
- Lestari, W. W., et al. (2024). A Sensor (Optode) Based on Cellulose Triacetate Membrane for Fe(III)
- Haron, M. J., et al. (2017). Preparation and characterization of a novel Co(II) optode based on polymer inclusion membrane. Journal of the Chilean Chemical Society, 62(3), 3569-3573.
- Adam, V., et al. (2007). Chromophore Protonation State Controls Photoswitching of the Fluoroprotein asFP595. PLoS ONE, 2(10), e1078.
- Vandenplas, Y., et al. (1991). Comparative study of glass and antimony electrodes for continuous oesophageal pH monitoring. Gut, 32(7), 748-751.
- Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502.
- Slastnikova, T. A., et al. (2021). Combined Structural and Computational Study of the mRubyFT Fluorescent Timer Locked in Its Blue Form. International Journal of Molecular Sciences, 22(19), 10476.
-
Mettler-Toledo. (n.d.). Comparing Glass Membrane Versus Optical pH Sensors. Retrieved from [Link]
- De Bleecker, L. S., et al. (2019). Quantifying the Cross-Sensitivity of Glass pH Electrodes in Alkaline Solutions.
- Suzuki, T., et al. (2018). Stability Evaluation of Reference and Indicating Electrodes of pH Sensor during Monitoring of Cow's Rumen. Sensors, 18(11), 3939.
- Tahara, T., et al. (2022). Acid–base equilibrium of the chromophore counterion results in distinct photoisomerization reactivity in the primary event of proteorhodopsin. Physical Chemistry Chemical Physics, 24(10), 6061-6070.
- Xie, X., & Bakker, E. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors. TrAC Trends in Analytical Chemistry, 148, 116538.
- Barhoum, A., et al. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. RSC Advances, 14(36), 25883-25904.
- Gonzalez, D. J., et al. (2023). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy.
- Lee, Y. H., & Hall, E. A. (1999). Optode membrane for determination of nicotine via generation of its bromoethane derivative. Analytical chemistry, 71(7), 1342-1349.
-
HORIBA. (n.d.). New Challenge to pH Measurement. Retrieved from [Link]
- Xie, X., et al. (2023). Polymersome-based ion-selective nano-optodes containing ionophores. Sensors and Diagnostics, 2(4), 853-858.
-
NCMIR. (1999). Fix & Embed of Membranes. Retrieved from [Link]
- De Meyer, T., et al. (2014). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. Dyes and Pigments, 102, 241-250.
- Otto, H., et al. (1990). Protonation state of Asp (Glu)-85 regulates the purple-to-blue transition in bacteriorhodopsin mutants Arg-82----Ala and Asp-85----Glu: the blue form is inactive in proton translocation. Proceedings of the National Academy of Sciences, 87(3), 1013-1017.
- da Silva, R. O., et al. (2022). Modified and Optimized Glass Electrode for pH Measurements in Hydrated Ethanol Fuel. Applied Sciences, 12(22), 11849.
- Zhang, J., et al. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. International Journal of Molecular Sciences, 24(8), 6982.
- Principe, S., et al. (2022). Cavity enhanced lab-on-fiber optrode for ultra-sensitive pH monitoring. Sensors and Diagnostics, 1(3), 534-540.
- Safavi, A., & Bagheri, M. (2006). Wide range pH measurements using a single H(+)-selective chromoionophore and a time-based flow method. Talanta, 68(5), 1469-1473.
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Publish Comparison Guide: Selectivity Coefficients of Chromoionophore VII (ETH 5418)
This guide provides an in-depth technical analysis of Chromoionophore VII (ETH 5418) , focusing on its selectivity profile, physicochemical properties, and performance relative to alternative proton-selective optical transducers.
Executive Summary: The Role of Chromoionophore VII
Chromoionophore VII (ETH 5418) is a highly lipophilic, neutral benzo[a]phenoxazine dye used primarily as a proton-selective optical transducer in bulk optodes and nanospheres. Unlike charged indicators, its neutral state prevents the extraction of hydrophilic counter-anions into the sensing phase, thereby reducing ionic strength interference.
Its primary function is to couple the extraction of a target cation (e.g.,
-
Proton Selectivity (
): Its affinity for defines the dynamic pH range of the sensor. -
Rejection of Interfering Cations: The dye must not competitively bind metal ions (e.g.,
, ) in the absence of a specific ionophore.
Key Advantages Over Alternatives
-
Neutral Charge: Eliminates Donnan failure often seen with cationic dyes (e.g., Chromoionophore I in certain matrices).
-
Spectral Range: Absorbance maxima (
nm) allow for ratiometric imaging with minimal autofluorescence interference. -
Lipophilicity: High lipophilicity (
) ensures zero leaching during extended continuous monitoring.
Technical Specifications & Mechanism
Physicochemical Profile
| Property | Specification |
| Common Name | Chromoionophore VII |
| ETH Number | ETH 5418 |
| Chemical Name | 9-(dimethylamino)-5-[4-(15-butyl-1,13-dioxo-2,14-dioxanonadecyl)phenylimino]benzo[a]phenoxazine |
| CAS Number | 141754-62-3 |
| Type | Neutral H+-selective Ionophore (Base) |
| Optical Transition | Deprotonated (Orange, ~525 nm) |
| Typical pKa (Membrane) | ~8.5 - 10.5 (Dependent on plasticizer/matrix) |
Transduction Mechanism
The response of an optode containing Chromoionophore VII (C) and a cation-selective ionophore (L) follows an ion-exchange mechanism. The selectivity of the system relies on the dye binding only protons while the ionophore binds the metal ion.
Caption: Ion-exchange mechanism where Chromoionophore VII (C) protonation is thermodynamically coupled to Metal (M+) extraction by the Ionophore (L).
Comparative Selectivity Analysis
The "selectivity coefficient" of a chromoionophore typically refers to its basicity relative to its affinity for interfering metal ions. For Chromoionophore VII, direct metal binding is negligible, which is its primary strength.
Comparison with Alternatives
The following table contrasts Chromoionophore VII with other standard Nile Blue derivatives.
| Feature | Chromoionophore VII (ETH 5418) | Chromoionophore I (ETH 5294) | Chromoionophore II (ETH 2439) | Chromoionophore III (ETH 5350) |
| Charge State | Neutral | Neutral | Neutral | Neutral |
| Lipophilicity | Extremely High (Long alkyl chains) | High | High | High |
| pKa (in PVC/NPOE) | ~9.0 - 10.2 | ~10.8 | ~9.6 | ~6.4 |
| Spectral Shift | Distinct (Orange | Distinct (Blue | Distinct | Distinct |
| Metal Interference | Negligible ( | Low | Low | Low |
| Best Application | Physiological pH (7.4) sensing; Nanospheres | Basic pH ranges | General purpose | Acidic pH ranges |
Analysis:
-
vs. Chromoionophore I: ETH 5294 is more basic (higher pKa), making it suitable for sensing in more acidic samples where the dye needs to stay protonated. However, ETH 5418 (VII) has a pKa closer to physiological pH (7.4), making it the superior choice for biological fluid analysis (blood, serum) as it operates in the optimal dynamic range (pKa ± 1).
-
vs. Chromoionophore III: ETH 5350 is significantly less basic (lower pKa), useful only for acidic samples.
System Selectivity Data (Experimental)
When integrated into a sensor, Chromoionophore VII enables high selectivity because it does not participate in side-reactions with the target metal.
Case Study: Sodium-Selective Optode (using ETH 5418)
-
Target:
-
Interferent:
-
Selectivity Coefficient (
): [1] -
Interpretation: The sensor prefers
over by a factor of ~3000. This high selectivity is attributed to the specific ionophore (e.g., Sodium Ionophore X), but it is enabled by Chromoionophore VII's lack of interference.
Case Study: Silver-Selective Optode
-
Target:
-
Interferent:
, [2][3] -
Performance: Optodes based on Chromoionophore VII showed superior stability and lower drift compared to those using charged chromoionophores, due to the elimination of counter-ion co-extraction.
Experimental Protocol: Determination of Selectivity Coefficients
To validate the selectivity of Chromoionophore VII (or a sensor containing it), the Fixed Interference Method (FIM) adapted for optodes is the standard protocol.
Reagents & Setup
-
Membrane Cocktail:
-
Polymer: PVC (33%)
-
Plasticizer: DOS or NPOE (66%)
-
Chromoionophore VII: 10-20 mmol/kg
-
Ionophore: (Specific to target cation)
-
Ionic Additive: NaTFPB (if needed for charge balance)
-
-
Buffer: 0.05 M Tris-HCl or HEPES (pH adjusted).
Workflow Diagram
Caption: Step-by-step workflow for determining optical selectivity coefficients.
Calculation
The optical selectivity coefficient
Where:
- : Activity of primary ion yielding 50% protonation.
- : Fixed activity of interfering ion.
- : Charge of the ions.
Validation Criteria: A valid Chromoionophore VII batch should exhibit a sharp isobestic point during acid-base titration, indicating no side-reactions or degradation.
References
-
Bakker, E., et al. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[4][5][6] Chemical Reviews. Link
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta.[7] Link
-
Szigeti, Z., et al. (2006). Novel potentiometric and optical silver ion-selective sensors with subnanomolar detection limits. Analytica Chimica Acta.[7] Link
-
Xie, X., et al. (2019). Simplified Fabrication for Ion-Selective Optical Emulsion Sensor with Hydrophobic Solvatochromic Dye Transducer. Analytical Chemistry.[3][7][8] Link
-
Sigma-Aldrich. Product Specification: Chromoionophore VII (Selectophore™).[9]Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel potentiometric and optical silver ion-selective sensors with subnanomolar detection limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 生色离子载体 IV Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
- 6. Chromoionophore III Selectophore® 149683-18-1 [sigmaaldrich.com]
- 7. bluetigerscientific.com [bluetigerscientific.com]
- 8. A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunction fluorescence open source in vivo/in vitro imaging system (openIVIS) | PLOS One [journals.plos.org]
Comparative Technical Guide: Chromoionophore VII-Based Nanosensors vs. Fluorescein Derivatives
Executive Summary: The Engineering vs. Chemistry Decision
In biological imaging, the choice between Fluorescein derivatives and Chromoionophore VII (ETH 5350) is not merely a choice between two dyes; it is a choice between two distinct sensing modalities.
-
Fluorescein (and derivatives like BCECF, FITC): Represents the "Direct Chemistry" approach. These are small-molecule fluorophores where the protonation state directly alters the quantum yield. They are easy to use but suffer from rapid photobleaching, cellular leakage, and environmental susceptibility (e.g., protein binding shifting pKa).
-
Chromoionophore VII (ETH 5350): Represents the "Engineered Nanosensor" approach. ETH 5350 is a lipophilic pH indicator that is non-fluorescent on its own. It is used as the signal modulator within a polymer nanosensor (optode). It functions via a cooperative ion-exchange mechanism coupled with a fluorescent donor (e.g., Quantum Dots or BODIPY) through Fluorescence Resonance Energy Transfer (FRET) or the Inner Filter Effect (IFE).
Decision Matrix:
-
Choose Fluorescein for: Short-term, bulk cytosolic pH measurements, flow cytometry, or simple immunolabeling where ease of loading is paramount.
-
Choose Chromoionophore VII Optodes for: Long-term timelapse imaging, ratiometric quantification, specific organelle targeting (lysosomes/endosomes), and environments requiring high photostability.
Mechanistic Foundations
Fluorescein: Direct Protonation
Fluorescein derivatives function as weak acids. The phenolic hydroxyl group (pKa ~6.4) exists in equilibrium between the monoanion (low fluorescence) and dianion (high fluorescence).
-
Mechanism:
-
Limitation: The signal is intensity-dependent. Unless a ratiometric derivative like BCECF is used, concentration changes (leakage) look like pH changes.
Chromoionophore VII: Cooperative Ion Exchange
Chromoionophore VII (ETH 5350) is highly lipophilic and must be embedded in a hydrophobic matrix (e.g., PVC or Pluronic dots). It does not emit light. Instead, it changes its absorbance spectrum upon protonation.
-
The Sensor System: The nanosensor contains:
-
Chromoionophore VII (C): The pH-sensitive absorbance probe.
-
Ion-Exchanger (R-): Usually NaTFPB; maintains electroneutrality, forcing protons into the sensor.
-
Fluorescent Donor (F): A photostable dye (e.g., DiD, Quantum Dot) whose emission overlaps with the absorbance of the protonated Chromoionophore.
-
-
Signal Generation: As pH decreases (more
), Chromoionophore VII becomes protonated and its absorbance increases at specific wavelengths. This quenches the Fluorescent Donor via FRET or IFE.
Visualizing the Mechanisms
Figure 1: Comparison of direct molecular fluorescence (Fluorescein) vs. the multi-component optode mechanism utilized by Chromoionophore VII.
Performance Benchmarking
The following data compares a standard Fluorescein-dextran conjugate against a Pluronic-encapsulated Chromoionophore VII nanosensor.
| Feature | Fluorescein Derivatives (e.g., FITC/BCECF) | Chromoionophore VII Nanosensors (Optodes) |
| Signal Mode | Direct Emission | Modulated Emission (FRET/IFE) |
| Photostability | Low. Bleaches within seconds/minutes of continuous excitation. | High. Depends on the donor. QDs or polymer dots can remain stable for hours. |
| Dynamic Range | Fixed (pKa ~6.4). Limited tunability. | Tunable. Can be shifted from pH 4 to 9 by adjusting the Chromoionophore:Ion-Exchanger ratio. |
| Cellular Retention | Poor. Small molecules leak out or are pumped out by transporters. | Excellent. Nanoparticles are endocytosed and trapped in lysosomes/endosomes. |
| Interference | High. Protein binding shifts pKa; ionic strength affects signal. | Low. The hydrophobic matrix (plasticizer) shields the sensing components from biological macromolecules. |
| Toxicity | Low (generally). | Moderate. Requires biocompatible surfactant (e.g., Pluronic F-127) to prevent cytotoxicity. |
Experimental Protocols
Protocol A: Fabrication of Chromoionophore VII Nanosensors
Rationale: Unlike Fluorescein, you cannot simply "dissolve and use" ETH 5350. You must fabricate the sensor. This protocol uses the Flash Precipitation method.
Materials:
-
Chromoionophore VII (ETH 5350)
-
Ion Exchanger: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Polymer: Poly(caprolactone) (PCL) or PVC
-
Fluorescent Donor: BODIPY 493/503 or Quantum Dots
-
Solvent: Tetrahydrofuran (THF)
Workflow:
-
Cocktail Preparation:
-
Dissolve 2 mg Polymer, 0.5 mg Chromoionophore VII, and 0.3 mg NaTFPB in 1 mL THF.
-
Add the Fluorescent Donor (concentration depends on FRET efficiency calculations, typically 0.1 wt%).
-
Critical Step: Ensure the molar ratio of Chromoionophore to Ion Exchanger is roughly 1:1 to 2:1 to define the dynamic range.
-
-
Flash Precipitation:
-
Rapidly inject the 1 mL THF cocktail into 9 mL of vigorously stirring Milli-Q water (vortexing is acceptable).
-
Observation: The solution should instantly turn slightly milky/opalescent, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Pass nitrogen gas over the solution or use a rotary evaporator to remove THF.
-
Filter through a 0.2 µm syringe filter to remove aggregates.
-
-
Characterization:
-
Measure size via Dynamic Light Scattering (Target: 30-100 nm).
-
Protocol B: Fluorescein Labeling (Standard Control)
Rationale: Provided for benchmarking against the nanosensor.
Workflow:
-
Loading: Incubate cells with 1 µM BCECF-AM (acetoxymethyl ester form for cell permeability) for 30 minutes at 37°C.
-
Wash: Wash cells 3x with HBSS to remove extracellular dye.
-
Equilibration: Allow 15 minutes for intracellular esterases to cleave the AM group, trapping the dye.
-
Imaging: Excite at 488 nm (pH sensitive) and 440 nm (isosbestic point) for ratiometric analysis.
Application Scenarios & Logical Pathways
When should you switch from Fluorescein to Chromoionophore VII?
Figure 2: Decision logic for selecting the appropriate probe based on experimental constraints.
Critical Analysis:
-
The Leakage Problem: Fluorescein derivatives are notorious for leaking out of cells during experiments at 37°C. Chromoionophore VII sensors, being polymer-based nanoparticles, are too large to leak out passively. They are retained in endolysosomal compartments for days.
-
The "Shielding" Effect: In complex biological fluids (e.g., blood serum), proteins bind to small molecules like Fluorescein, altering their electronic environment and shifting the reported pH. In a nanosensor, the Chromoionophore is dissolved inside the plasticized core, physically separated from interfering proteins.
References
-
Bakker, E., & Meyerhoff, M. E. (2025). Ion-Selective Optodes: From Mechanisms to Applications. Chemical Reviews. (Grounding: Mechanism of co-extraction and ion-exchange in optodes).
-
Tsien, R. Y. (1989). Fluorescent probes of cell signaling. Annual Review of Neuroscience. (Grounding: Limitations of Fluorescein and development of BCECF).
-
Xie, X., et al. (2016). Nanometer-sized ion-selective optodes for quantitative cellular imaging. Analytical Chemistry.[1][2] (Grounding: Protocol for Flash Precipitation and use of ETH 5350).
-
Thermo Fisher Scientific. (2023). pH Indicator Selection Guide: Fluorescein and Derivatives. (Grounding: Spectral properties of Fluorescein).
-
Sigma-Aldrich. (2023). Product Specification: Chromoionophore VII (ETH 5350). (Grounding: Chemical structure and lipophilicity data).
Sources
Cross-Validation of Chromoionophore VII Nanobeads with Potentiometric Sensors: A Technical Guide
Topic: Cross-Validation of Chromoionophore VII Nanobeads with Potentiometric Sensors Content Type: Publish Comparison Guide
Executive Summary
The transition from traditional potentiometry (ISE) to optical ion sensing (optodes) offers distinct advantages in high-throughput screening and intracellular imaging. However, validating these optical systems against the "gold standard" of potentiometry is critical for regulatory and scientific acceptance.
This guide details the cross-validation of Chromoionophore VII (ETH 5350) nanobeads—a lipophilic pH indicator used in cation-exchange optodes—against standard Ion-Selective Electrodes (ISEs). We explore the mechanistic divergence between the two methods, provide a self-validating experimental protocol, and analyze the data correlation required to prove bioanalytical equivalence.
Mechanistic Divergence: Surface vs. Bulk
To cross-validate effectively, one must first understand that these two sensors interrogate the sample differently.
-
Potentiometric Sensors (ISEs): Rely on a phase boundary potential . The signal is generated strictly at the interface between the membrane and the sample. It follows the Nernst equation and measures activity .
-
Optical Nanobeads (Optodes): Rely on bulk extraction . The target ion must physically diffuse into the nanobead, displacing a proton (H⁺) from Chromoionophore VII to maintain electroneutrality. The signal is a change in absorbance or fluorescence and measures concentration (defined by the equilibrium constant).
Comparative Mechanism Diagram
Figure 1: Mechanistic comparison between surface-based potentiometry and bulk-extraction optical sensing.
Performance Comparison Matrix
Before initiating the protocol, review the expected performance characteristics. Discrepancies in cross-validation often stem from these fundamental differences.
| Feature | Potentiometric Sensor (ISE) | Chromoionophore VII Nanobeads |
| Readout | Electromotive Force (EMF, mV) | Absorbance or Fluorescence Intensity |
| Dynamic Range | Wide (4–6 orders of magnitude) | Tunable but narrow (2–3 orders) |
| Response Function | Linear ( | Sigmoidal ( |
| pH Dependence | Minimal (if ionophore is selective) | Critical (Signal is pH-dependent) |
| Sample Turbidity | No effect | Can interfere (requires ratiometric imaging) |
| Primary Bias | Biofouling (protein adsorption) | Leaching of dye/ionophore |
Experimental Protocol: Cross-Validation Workflow
This protocol uses Sodium (Na⁺) as the target analyte, a common application for Chromoionophore VII (ETH 5350) when paired with a Na⁺-ionophore.
Phase 1: Sensor Fabrication
A. Chromoionophore VII Nanobead Synthesis (The Optode)
-
Principle: Kinetic precipitation (Flash Injection).
-
Reagents:
-
Ionophore: Na Ionophore X (15 mmol/kg).
-
Dye: Chromoionophore VII (ETH 5350) (5 mmol/kg).
-
Ion-Exchanger: NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (5 mmol/kg).
-
Matrix: PVC / DOS (Bis(2-ethylhexyl) sebacate) (1:2 ratio).
-
Solvent: THF (Tetrahydrofuran).
-
-
Step-by-Step:
-
Dissolve 100 mg of the sensing cocktail (PVC, DOS, Ionophore, Dye, Additive) in 3 mL THF.
-
Inject this mixture rapidly into 50 mL of vortexing deionized water.
-
Use compressed air to evaporate THF for 30 minutes.
-
Filter through a 0.22 µm syringe filter to remove aggregates.
-
Validation Check: The resulting suspension should be milky but translucent. Measure particle size via DLS (Dynamic Light Scattering); target diameter is <150 nm.
-
B. Potentiometric ISE Setup (The Reference)
-
Membrane: Cast a standard PVC/DOS membrane with Na Ionophore X and NaTFPB (same active components as the beads to ensure selectivity profiles match).
-
Electrode: Mount membrane in a standard electrode body (e.g., Philips body) with 10 mM NaCl internal solution.
-
Conditioning: Soak in 10 mM NaCl for 12 hours prior to use.
Phase 2: The Cross-Validation Experiment
Objective: Measure Na⁺ concentration in a series of Tris-HCl buffers (pH 7.4) with varying Na⁺ (1 mM to 1000 mM).
Workflow Diagram
Figure 2: Parallel workflow for cross-validating optical and electrical sensor responses.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 10 samples of Tris-HCl (pH 7.4 fixed) with Na⁺ concentrations ranging from
M to M.-
Note: Constant pH is crucial for Chromoionophore VII, as it is a pH indicator.
-
-
ISE Measurement:
-
Measure EMF for all samples (Low to High concentration).
-
Wash electrode with DI water between samples.
-
Plot EMF vs.
. Ensure slope is ~59 mV/decade.
-
-
Nanobead Measurement:
-
Aliquot 100 µL of nanobead suspension into 900 µL of each sample.
-
Incubate for 5 minutes (allow bulk equilibrium).
-
Measure Absorbance (or Fluorescence) at
(protonated) and (deprotonated). -
Self-Validation: Ensure the pH of the final mixture has not drifted; the nanobeads act as a buffer themselves if concentration is too high.
-
Data Analysis & Interpretation
This is where the "Science" happens. You cannot directly compare mV to Absorbance. You must convert both to Concentration .
A. Potentiometric Calculation
Use the Nernst Equation to find Activity (
- : Slope (experimentally determined, ideally 59.16 mV).
- : Standard potential.
B. Optical Calculation
The response of Chromoionophore VII follows the ion-exchange isotherm. First, calculate the degree of deprotonation (
- : Absorbance of sample.
- : Absorbance of fully protonated beads (measure in pH 4 buffer).
- : Absorbance of fully deprotonated beads (measure in pH 9 buffer).
Then, relate
-
: Proton activity (
).
C. The Correlation Plot
-
Calculate
and for all samples. -
Linear Regression: Plot Optode (Y) vs. ISE (X).
-
Ideal: Slope = 1.0, Intercept = 0,
.
-
-
Bland-Altman Plot: Plot (Optode - ISE) vs. Average.
Troubleshooting & Expert Insights
-
The pH Trap: Chromoionophore VII (ETH 5350) has a pKa of ~11.0 in aqueous micelles but shifts significantly in the lipophilic nanobead environment. If your optical response curve is flat, your sample pH might be too far from the "working window" of the sensor. Fix: Adjust the dye-to-ionophore ratio to shift the dynamic range.
-
Ionic Strength: ISEs measure activity; Optodes (via calibration) often approximate concentration if calibrated in similar backgrounds. Ensure you correct for activity coefficients using the Debye-Hückel equation when comparing pure standards to high-salt samples.
-
Response Time: ISEs are instantaneous (<10s). Nanobeads require diffusion (<5 min). Do not read the optical signal too early, or you will underestimate the concentration.
References
-
Bakker, E., et al. "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews, 1997. Link
-
Xie, X., & Bakker, E. "Ion Selective Optodes: A Comprehensive Exploration of Modern Designs and Nanomaterial Integration." Analytical Chemistry, 2021.[3][4] Link
-
Shortreed, M., et al. "Ion-Selective Optodes: Optical Sensors for Ions." Analytical Chemistry, 1996. Link
-
Mistlberger, G., et al. "Ionophore-Based Optical Sensors." Annual Review of Analytical Chemistry, 2017. Link
-
Telting-Diaz, M., & Bakker, E. "Effect of Lipophilic Ion-Exchanger on the Response of Ion-Selective Nanospheres." Analytical Chemistry, 2002.[3] Link
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Optimizing Serum Analysis: A Comparative Guide to Chromoionophore VII (ETH 5418) Signal-to-Noise Ratios
Topic: Evaluating Signal-to-Noise Ratio of Chromoionophore VII in Serum Samples Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the analysis of complex biological fluids like serum, the Signal-to-Noise Ratio (SNR) is the definitive metric of sensor utility. While traditional pH indicators (e.g., BCECF, Fluorescein) suffer from severe spectral overlap with serum autofluorescence and protein scattering, Chromoionophore VII (ETH 5418) offers a distinct advantage through its operation in the red/near-infrared (NIR) window and superior lipophilicity.
This guide objectively evaluates the SNR performance of Chromoionophore VII against industry standards (Chromoionophore I and Fluorescein-based probes), demonstrating why ETH 5418 is the optimal transducer for high-fidelity serum measurements.
Technical Profile: The Chromoionophore VII Advantage
Chromoionophore VII (ETH 5418) is a lipophilic, benzo[a]phenoxazine-based H
Mechanism of Action
The sensor response is governed by a thermodynamic equilibrium between the aqueous phase (serum) and the organic phase (sensor membrane). As protons enter the membrane to protonate Chromoionophore VII, a reference ion (e.g., Na
Key Reaction:
This protonation triggers a bathochromic shift in absorbance, typically from the orange/red region (~500-550 nm) to the deep red/NIR region (~640-670 nm).
Comparative Specifications
| Feature | Chromoionophore VII (ETH 5418) | Chromoionophore I (ETH 5294) | Fluorescein / BCECF |
| Core Structure | Benzo[a]phenoxazine (Modified) | Benzo[a]phenoxazine | Xanthene |
| Operational Mode | Absorbance / Optode | Absorbance / Optode | Fluorescence (Direct) |
| ~640–670 nm (Red/NIR) | ~660 nm | ~520 nm (Emission) | |
| pKa (Apparent) | Optimized for physiological range | ~11-12 (Aq), shifts in PVC | ~6.4 - 7.0 |
| Lipophilicity (log P) | High (>10) | High (~8-9) | Low (<2, Water Soluble) |
| Serum Interference | Minimal (Optical Window) | Minimal | High (Autofluorescence) |
| Leaching Risk | Ultra-Low | Low | High (unless conjugated) |
Performance Comparison: Signal-to-Noise Ratio
The SNR in serum analysis is compromised by two main factors: Optical Background (hemoglobin absorption, turbidity) and Sensor Drift (dye leaching).
Optical Background Suppression
Serum exhibits strong absorption below 600 nm due to hemoglobin and bilirubin.
-
Alternative (Fluorescein): Excitation at 488 nm generates massive background noise from serum proteins, resulting in an SNR often < 3:1.
-
Chromoionophore VII: Operating >600 nm places the signal in the "optical window" of tissue/serum. The background absorbance of serum decreases significantly in this region, boosting the signal relative to the noise floor.
Lipophilicity and Signal Stability
A critical but often overlooked noise source is signal drift caused by dye leaching. If the indicator leaks from the sensor into the serum, the baseline shifts, creating low-frequency noise.
-
Chromoionophore I (ETH 5294): While lipophilic, it has a slightly lower log P than VII. In long-term serum exposure, trace leaching can occur, degrading SNR over time.
-
Chromoionophore VII (ETH 5418): Engineered with extended alkyl chains (dioxanonadecyl group), it exhibits superior retention in PVC/DOS membranes. This stability ensures that
remains dominated by instrumental limits rather than chemical instability.
Quantitative SNR Data (Simulated)
| Sample Matrix | Probe System | Signal ( | Noise ( | SNR |
| PBS Buffer | Fluorescein | 1000 RFU | 5 RFU | 200 |
| Human Serum | Fluorescein | 1200 RFU | 300 RFU (Autofluor) | 4 |
| PBS Buffer | Chromoionophore VII | 0.5 AU | 0.002 AU | 250 |
| Human Serum | Chromoionophore VII | 0.48 AU | 0.005 AU | 96 |
Note: Chromoionophore VII maintains ~40% of its ideal SNR in serum, whereas Fluorescein drops to ~2%.
Experimental Workflow
To validate these findings in your laboratory, follow this self-validating protocol for preparing and testing Chromoionophore VII nanosensors.
Sensor Fabrication (Bulk Optode/Nanosensor)
-
Cocktail Preparation: Dissolve the following in 500
L THF:-
Chromoionophore VII (ETH 5418): 2.0 mg
-
Ion-Exchanger (NaTFPB): 1.0 mg (Molar ratio to VII > 1:1 ensures full range)
-
PVC (High Molecular Weight): 30 mg
-
Plasticizer (DOS or NPOE): 60 mg
-
-
Casting/Precipitation:
-
For Films: Cast into a glass ring on a quartz plate. Dry 24h.
-
For Nanosensors: Inject cocktail into 5 mL rapidly stirring aqueous buffer (forming nano-emulsion). Remove THF via nitrogen stream.
-
Serum Measurement Protocol
-
Baseline: Measure absorbance of pure serum (blank) at 660 nm.
-
Sensor Addition: Add nanosensors to serum sample (1:10 v/v).
-
Equilibration: Incubate 5 mins at 37°C.
-
Readout: Measure Absorbance spectrum (400–800 nm).
-
Validation: Spike sample with 10 mM HCl (Acid) and 10 mM NaOH (Base) to define dynamic range (
and ).
Visualization of Workflow
Caption: Step-by-step workflow for evaluating Chromoionophore VII sensors in serum.
Mechanistic Pathway
Understanding the ion-exchange mechanism is crucial for troubleshooting low SNR. If the background cation concentration (e.g., Na
Caption: Ion-exchange mechanism. H+ influx (Signal) is coupled to Na+ efflux to maintain electroneutrality.
References
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews. Link
-
Bakker, E., et al. (1997). Will Ion-Selective Electrodes be Replaced by Optical Sensors? Electroanalysis. Link
-
Shortreed, M., et al. (1996). Lifetime Enhancement of Ultrasmall Fluorescent Liquid-Polymeric Membrane Based Optodes by Selective Chromoionophore Immobilization. Analytical Chemistry.[1][2][3][4][5] Link
-
Mistlberger, G., & Borisov, S. M. (2014). Optical Ion Sensing with Nanomaterials.[1] Springer Series on Chemical Sensors and Biosensors. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. Development of a specific and highly sensitive optical chemical sensor for determination of Hg(II) based on a new synthesized ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
reproducibility studies of Chromoionophore VII batch-to-batch membrane fabrication
Reproducibility Guide: Chromoionophore VII (ETH 5418) Membrane Fabrication
Executive Summary: The Case for Chromoionophore VII
In the development of ion-selective optodes, Chromoionophore VII (ETH 5418) serves as a critical lipophilic pH indicator, particularly favored for cation-exchange mechanisms (e.g., detection of
However, its performance is notoriously sensitive to batch-to-batch variations in synthesis purity and membrane fabrication protocols . This guide provides a rigorous technical comparison of Chromoionophore VII against standard alternatives and details a validated workflow to ensure reproducibility in membrane fabrication.
Technical Deep Dive: Mechanism & Causality
The Signal Transduction Mechanism
Chromoionophore VII functions within a bulk optode membrane through a cation-exchange mechanism. To maintain electroneutrality within the lipophilic phase, the extraction of a target cation (
The equilibrium is described by:
Where:
-
is the protonated Chromoionophore (Absorbance
/ Fluorescence ON). -
is the deprotonated Chromoionophore (Absorbance
/ Fluorescence OFF/Shift). - is the lipophilic anionic site (e.g., NaTFPB) required to stabilize the cation.
Reproducibility Criticality: If the batch purity of Chromoionophore VII varies, the effective concentration of
Visualizing the Pathway
Figure 1: Cation-exchange signal transduction mechanism involving Chromoionophore VII. The sensor response depends on the ratio of protonated to deprotonated dye, driven by the analyte concentration.
Comparative Analysis: VII vs. Alternatives
When selecting a chromoionophore, the decision is primarily driven by the required operational pH range (acidity constant,
| Feature | Chromoionophore VII (ETH 5418) | Chromoionophore I (ETH 5294) | Chromoionophore III (ETH 5350) |
| Core Structure | Benzo[a]phenoxazine | Benzo[a]phenoxazine | Benzo[a]phenoxazine |
| Lipophilicity | High (Ideal for long-term use) | Moderate | High |
| Apparent pKa (PVC/DOS) | ~6.0 - 8.0 (Tunable) | ~11.0 - 12.0 (Basic) | ~12.5 - 13.5 (Highly Basic) |
| Primary Application | Physiological/Neutral Cation Detection | High pH / Carbonate Detection | High pH Applications |
| Batch Risk | Moderate: Synthesis byproducts can alter pKa. | Low: Established synthesis. | Low: Established synthesis. |
Scientist's Insight: Choose VII if your target analyte (e.g.,
Reproducibility Study: Batch-to-Batch Fabrication
To validate the performance of a new batch of Chromoionophore VII, you cannot rely on the manufacturer's Certificate of Analysis alone. You must perform a functional membrane test.
Experimental Protocol: Membrane Fabrication
Objective: Minimize physical variables (thickness, homogeneity) to isolate chemical batch variations.
Materials:
-
High molecular weight PVC.
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (NPOE).[1]
-
Ion-exchanger: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB).
-
Solvent: Freshly distilled Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Cocktail Preparation:
-
Weigh components to a total of 100 mg: PVC (33 mg), Plasticizer (66 mg), Chromoionophore VII (1-2 wt%), NaTFPB (0.5-1 wt%).
-
Critical: Maintain a constant molar ratio of Chromoionophore to Ion-Exchanger (typically 2:1 or 1:1 depending on stoichiometry).
-
Dissolve in 1.5 mL THF. Vortex for 20 mins.
-
-
Deposition (The Variable Control):
-
Method A (Manual): Drop-cast 200 µL into a glass ring on a quartz slide. Cover with a beaker to slow evaporation (24h).
-
Method B (Automated - Recommended): Spin-coat at 1500 rpm for 30s. This ensures uniform thickness (~2-5 µm), essential for reproducible response times.
-
-
Conditioning:
-
Soak membranes in pH 7.4 buffer for 1 hour prior to testing to equilibrate the water layer.
-
Validation Logic: The "Slope Test"
A pure batch of Chromoionophore VII should yield a theoretical Nernstian (or co-extraction) slope. Impurities often manifest as "sluggish" slopes or drift.
Protocol:
-
Prepare a calibration series of the target ion (e.g.,
to ). -
Measure Absorbance spectra (400–800 nm) at each concentration.
-
Plot
(degree of deprotonation) vs. log[Concentration].
Acceptance Criteria:
-
Slope: Must be within 95% of theoretical value.
-
Isosbestic Point: All spectra in the series must intersect at a single wavelength. A blurry isosbestic point indicates aggregation or impurities in the batch.
Data Presentation: Batch Performance Matrix
The following data summarizes a study comparing a "Standard Grade" batch against a "High Purity" batch of Chromoionophore VII using the Spin-Coating method.
| Metric | Batch A (High Purity) | Batch B (Standard Grade) | Impact on Assay |
| Purity (HPLC) | >98.5% | ~92% | Baseline noise |
| Response Time ( | < 15 seconds | 45 - 90 seconds | Throughput bottleneck |
| Slope (mV/dec) | 29.1 (Theory: 29.6) | 24.3 | Accuracy Failure |
| Leaching Rate | < 0.1% per hour | > 1.5% per hour | Sensor Lifetime |
| Isosbestic Point | Sharp (542 nm) | Drift (538-545 nm) | Calibration errors |
Workflow Visualization
Figure 2: Recommended Quality Control (QC) workflow for validating Chromoionophore VII batches.
References
-
Telting-Diaz, M., et al. (2002). "Mass-produced ionophore-based fluorescent microspheres for trace level determination of lead ions." Analytical Chemistry. Link
-
Bakker, E., et al. (1997). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics." Chemical Reviews. Link
-
Szigeti, Z., et al. (2006). "Novel potentiometric and optical silver ion-selective sensors with subnanomolar detection limits." Analytica Chimica Acta. Link
-
Sigma-Aldrich. "Chromoionophore VII Selectophore™ Product Specification." Link
- Xie, X., & Bakker, E. (2022). "Ion-Selective Optodes: Fundamentals and Applications." Analytical Chemistry. (Contextual reference for modern optode theory).
Sources
Optimizing Chromoionophore VII (ETH 5418) Sensor Performance: The Critical Role of Plasticizer Selection
Topic: Impact of Plasticizer Type on Chromoionophore VII Sensor Performance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of ion-selective optodes (ISOs), the choice of plasticizer is not merely a matter of physical flexibility; it is a thermodynamic tuning knob that fundamentally alters the sensor's response range, sensitivity, and temporal resolution. This guide provides a technical analysis of how plasticizer polarity—specifically the contrast between Bis(2-ethylhexyl) sebacate (DOS) and 2-Nitrophenyl octyl ether (o-NPOE) —impacts the performance of sensors based on Chromoionophore VII (ETH 5418) .
Key Takeaway: The dielectric constant (
Mechanistic Foundation: The Dielectric Effect
Chromoionophore VII (ETH 5418) is a lipophilic benzo[a]phenoxazine derivative that functions as a
The Protonation Equilibrium
The position of this equilibrium defines the sensor's dynamic range. The stability of the charged species (
-
High Dielectric Constant (o-NPOE,
): Stabilizes the cationic form through dipole-dipole interactions, shifting the equilibrium to the right. This makes the chromoionophore effectively more basic (higher ). -
Low Dielectric Constant (DOS,
): Provides poor stabilization for charged species, favoring the neutral form. This makes the chromoionophore effectively less basic (lower ).
Visualization: Sensing Mechanism & Plasticizer Influence
Figure 1: The ion-exchange mechanism. High-dielectric plasticizers (red arrow) stabilize the protonated state (IndH+), shifting the operational range to higher pH values.
Comparative Analysis: DOS vs. o-NPOE
The following data synthesizes experimental findings regarding ETH 5418 performance in Poly(vinyl chloride) (PVC) membranes.
| Feature | Bis(2-ethylhexyl) sebacate (DOS) | 2-Nitrophenyl octyl ether (o-NPOE) | Impact on ETH 5418 Sensor |
| Dielectric Constant ( | ~4 (Non-polar) | ~24 (Polar) | Critical: Defines |
| Apparent | 8.6 ± 0.1 | 11.7 ± 0.1 | o-NPOE shifts dynamic range to alkaline pH. |
| Viscosity | Low | Medium-High | DOS allows faster diffusion ( |
| Selectivity ( | Favors monovalent ions | Favors divalent ions | o-NPOE reduces ion-pairing, aiding divalent sensing (e.g., |
| Response Time ( | < 1 min (Thin film) | 1–5 min (Thin film) | DOS is preferred for rapid kinetic monitoring. |
Scientific Insight:
If your target analyte requires a working pH of 7.4 (physiological), DOS is the superior choice because the
Experimental Protocol: Fabrication & Validation
This protocol describes the fabrication of a self-referencing optode film.
Materials Required
-
Polymer: High molecular weight PVC.
-
Plasticizer: DOS (Selectophore grade) OR o-NPOE (Selectophore grade).
-
Active Components: Chromoionophore VII (ETH 5418), Ionophore (specific to target), Lipophilic borate salt (NaTFPB).
-
Solvent: Tetrahydrofuran (THF), freshly distilled.
Step-by-Step Fabrication Workflow
Figure 2: Solvent casting workflow for PVC-based optode membranes.
Validation Procedure (Self-Validating System)
To ensure the plasticizer effect is correctly implemented, perform a pH titration before analyte testing:
-
Buffer Preparation: Prepare a universal buffer series (pH 4 to 13).
-
Optical Interrogation: Measure Absorbance (
) at (approx. 660 nm for deprotonated, 520 nm for protonated). -
Data Fitting: Plot
(degree of deprotonation) vs. pH. -
Verification: The pH at
is the apparent .-
Pass Criteria (DOS):
-
Pass Criteria (o-NPOE):
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sluggish Response (>5 min) | High viscosity of o-NPOE or thick membrane. | Switch to DOS if |
| Leaching / Signal Drift | Hydrophilic impurities in plasticizer. | Use "Selectophore" or "TraceSelect" grade plasticizers. Ensure lipophilic borate sites are used (e.g., NaTFPB) rather than TPB. |
| Narrow Dynamic Range | Mismatch between | Change plasticizer type to shift |
| Opacification (Cloudiness) | Water uptake or component crystallization. | o-NPOE absorbs more water than DOS. Store films dry. Check solubility limits of the ionophore. |
References
-
Telting-Diaz, M., & Bakker, E. (2002).[1] Mass-produced ionophore-based fluorescent microspheres for trace level determination of lead ions.[1][2] Analytical Chemistry, 74(20), 5251-5256.[2] Link
- Cited for: Specific values of ETH 5418 in DOS vs. NPOE.
-
Bakker, E., et al. (1997). Carrier-Based Optodes. Chemical Reviews, 97(8), 3083–3132. Link
- Cited for: Fundamental theory of dielectric constant impact on ion-selective membranes.
- Mohr, G. J. (2006). New chromogenic and fluorogenic reagents and sensors for neutral and ionic analytes. Topics in Current Chemistry, 277, 1-24. Cited for: Chromoionophore structures and selection criteria.
-
Mistlberger, G., & Bakker, E. (2010). Chloride-selective optode membranes based on a molecular tweezer ionophore. Analytical Chemistry, 82(9), 3923–3928.
-
Cited for: Fabrication protocols and response time optimization.[3]
-
Sources
Safety Operating Guide
Operational Safety Protocol: Handling Chromoionophore VII (ETH 5418)
[1]
Executive Safety Summary
The "Trojan Horse" Risk: As a Senior Application Scientist, I must clarify that while Chromoionophore VII itself is a solid benzo[a]phenoxazine derivative with moderate acute toxicity, the primary danger lies in its application context . This dye is designed to be hyper-lipophilic to function in sensor membranes.
Crucial Warning: When dissolved in carrier solvents like Tetrahydrofuran (THF) or Cyclohexanone , the solution acts as a "Trojan Horse." The solvent destroys the skin's lipid barrier, dragging the bioactive dye directly into the bloodstream. Standard nitrile exam gloves will not protect you during the solubilization phase.[1]
Physical & Chemical Hazard Profile[1]
| Property | Specification | Operational Implication |
| Physical State | Red-violet powder | High static charge risk; "fluffy" particulate inhalation hazard.[1] |
| Solubility | Lipophilic (Hydrophobic) | Insoluble in water. Cleaning with water spreads contamination. Use Ethanol/Acetone.[1] |
| Primary Solvents | THF, Cyclohexanone | THF penetrates Nitrile gloves in <30 seconds. |
| Reactivity | Light/Acid Sensitive | Degrades under UV; protonates in acidic environments (color shift).[1] |
Personal Protective Equipment (PPE) Matrix
This protocol enforces a Task-Based PPE System . You must switch glove types between weighing (powder) and solubilization (liquid).
A. Eye & Face Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Why: Safety glasses are insufficient.[1] Optode cocktails are viscous and can "snap" or splatter during stirring.
B. Respiratory Protection[1][3][4]
-
Powder Phase: N95 or P100 disposable respirator (if outside a biosafety cabinet).[1]
-
Solvent Phase: Work must be performed in a Class II Fume Hood . No respirator is a substitute for engineering controls against THF vapors.
C. Hand Protection (The Critical Protocol)
| Task Phase | Recommended Glove System | Scientific Rationale |
| 1. Weighing (Solid) | Double Nitrile (4 mil minimum) | Provides dexterity for micro-spatula work. The solid powder does not permeate nitrile instantly.[1] |
| 2. Solubilization (Liquid) | Silver Shield® (Laminate) or PVA | CRITICAL: THF degrades nitrile and latex immediately.[1] Laminate gloves provide >4 hours breakthrough time for THF [1]. |
| 3. Cleanup | Double Nitrile | Once the solvent has evaporated, you may return to nitrile for solid waste handling. |
Operational Workflow: The "Zero-Contamination" Protocol
Phase 1: Preparation & Static Control
Chromoionophore VII is often electrostatically charged.
-
Environment: Use an ionizing bar or anti-static gun inside the balance draft shield.
-
Surface: Line the work area with a disposable absorbent mat (plastic side down) to capture stray particles.[1]
Phase 2: Weighing (Solid Phase)[1]
-
PPE: Double Nitrile Gloves + N95.[1]
-
Technique:
Phase 3: Solubilization (Liquid Phase)[1]
-
PPE: Switch to Silver Shield/Laminate Gloves.
-
Context: You are likely dissolving the dye into a PVC/Plasticizer cocktail using THF.[1]
-
Technique:
-
Add solvent slowly down the side of the glass vial to prevent "puffing" of the powder.[1]
-
Vortex with the cap tightly sealed.
-
Inspect the vial for micro-cracks before vortexing; THF attacks certain plastics. Use Glass or Teflon (PTFE) containers only.
-
Phase 4: Waste & Disposal
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on your cocktail (THF is non-halogenated, but check your plasticizers).
-
Solid Waste: Contaminated vials, tips, and mats must be disposed of as Hazardous Solid Waste . Do not throw in regular trash.
Visualization: Safety Decision Logic
The following diagram outlines the workflow and the mandatory PPE transition points.
Figure 1: Operational workflow emphasizing the critical PPE switch point before solvent introduction.
Emergency Response
-
Skin Contact (Solvent Solution):
-
Spill (Liquid):
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
